Sodium Acetate-1,2-13C2
説明
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Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
sodium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.019 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56374-56-2 | |
| Record name | Sodium acetate (1,2-13C2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056374562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM ACETATE (1,2-13C2) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8Z3U5ENA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Application of Sodium Acetate-1,2-¹³C₂ in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Acetate-1,2-¹³C₂ is a stable isotope-labeled compound that serves as a powerful tool in metabolic research, offering a window into the intricate network of cellular biochemistry. As a non-radioactive tracer, it allows for the safe and precise tracking of acetate metabolism through various interconnected pathways. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the interpretation of data, enabling researchers to effectively harness this tool for their investigations into cellular metabolism, disease pathology, and drug development.
Acetate, a short-chain fatty acid, is a central metabolite that can be derived from various sources, including diet, gut microbiota, and cellular metabolism (e.g., pyruvate oxidation and amino acid catabolism). Once inside the cell, acetate is converted to acetyl-CoA, a critical precursor for a multitude of biosynthetic pathways and a key component of energy metabolism. By using Sodium Acetate-1,2-¹³C₂, where both carbon atoms are the stable isotope ¹³C, researchers can trace the fate of the acetyl-CoA carbon backbone through these pathways with high precision.
Core Applications in Metabolic Research
The primary application of Sodium Acetate-1,2-¹³C₂ is in ¹³C Metabolic Flux Analysis (¹³C-MFA) . This technique is considered the gold standard for quantifying the rates (fluxes) of metabolic reactions within a living cell. By introducing the ¹³C-labeled acetate into a biological system and analyzing the incorporation of ¹³C into downstream metabolites, researchers can construct a detailed map of metabolic activity.
Key metabolic pathways investigated using Sodium Acetate-1,2-¹³C₂ include:
-
The Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA, derived from the labeled acetate, enters the TCA cycle. Analyzing the labeling patterns of TCA cycle intermediates provides insights into the cycle's activity, anaplerotic and cataplerotic fluxes, and the contribution of acetate to cellular energy production.
-
Fatty Acid Synthesis and Elongation: The two-carbon acetyl units from labeled acetyl-CoA are the building blocks for fatty acid synthesis. Tracing the ¹³C label into the fatty acid backbone allows for the quantification of de novo lipogenesis, a pathway often dysregulated in diseases like cancer and metabolic syndrome.
-
Cholesterol Biosynthesis: Acetyl-CoA is also the precursor for the synthesis of cholesterol and other isoprenoids.
-
Amino Acid Metabolism: The carbon skeleton of some amino acids can be derived from TCA cycle intermediates, which can be labeled by ¹³C-acetate.
-
Gluconeogenesis: In certain conditions, the carbon from acetate can be incorporated into glucose through the glyoxylate shunt (in organisms that possess it) and subsequent gluconeogenesis.[1]
-
Protein Labeling for Structural Studies: Sodium Acetate-1,2-¹³C₂ can serve as the sole carbon source in defined media for the uniform ¹³C labeling of proteins in expression systems. This is particularly useful for nuclear magnetic resonance (NMR) studies to determine protein structure and function.[2]
Data Presentation: Quantitative Metabolic Flux Analysis
The data generated from ¹³C-MFA experiments are typically presented as flux maps, which quantify the rate of carbon flow through various reactions in central carbon metabolism. The tables below provide a representative example of how such quantitative data can be structured. The values represent the relative flux normalized to a specific uptake rate (e.g., glucose uptake).
| Metabolic Pathway | Reaction | Relative Flux (Control) | Relative Flux (Treatment) |
| Glycolysis | Glucose -> G6P | 100 | 100 |
| F6P -> G3P | 85 | 75 | |
| Pentose Phosphate Pathway | G6P -> R5P | 15 | 25 |
| TCA Cycle | Acetyl-CoA -> Citrate | 50 | 65 |
| α-KG -> Succinate | 45 | 60 | |
| Anaplerosis | Pyruvate -> OAA | 10 | 5 |
| Fatty Acid Synthesis | Acetyl-CoA -> Palmitate | 20 | 35 |
Table 1: Example of Relative Metabolic Fluxes in a Hypothetical Experiment.
| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treatment) |
| Citrate | M+2 | 0.35 | 0.50 |
| M+4 | 0.10 | 0.20 | |
| Palmitate | M+2 | 0.15 | 0.25 |
| M+4 | 0.08 | 0.15 | |
| M+6 | 0.04 | 0.10 |
Table 2: Example of ¹³C-Labeling Enrichment in Key Metabolites. (M+n refers to the mass isotopomer with 'n' ¹³C atoms)
Experimental Protocols
A typical ¹³C-MFA experiment using Sodium Acetate-1,2-¹³C₂ involves several key steps, from cell culture to data analysis.[3] The following is a generalized protocol that can be adapted for specific cell types and research questions.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.
-
Media Preparation: Prepare the cell culture medium. For the labeling experiment, supplement the medium with a known concentration of Sodium Acetate-1,2-¹³C₂. The concentration can range from 1 mM to 10 mM, depending on the cell type and experimental goals. An unlabeled control group should be run in parallel.
-
Isotopic Steady State: To accurately measure metabolic fluxes, cells should reach an isotopic steady state, where the labeling of intracellular metabolites is constant. The time to reach this state depends on the turnover rate of the metabolites of interest and typically requires incubating the cells with the labeled acetate for a duration equivalent to several cell doubling times.[4]
-
Parallel Labeling Experiments: For more precise flux estimations, it is often beneficial to perform parallel experiments with different ¹³C-labeled tracers (e.g., [1,2-¹³C₂]glucose alongside the labeled acetate).[5]
Metabolite Extraction
Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample preparation.
-
Quenching: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Immediately add a pre-chilled extraction solvent. A common choice is 80% methanol in water, kept at -80°C.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Protein and Debris Removal: Centrifuge the lysate at high speed at 4°C to pellet cell debris and precipitated proteins.
-
Sample Storage: The supernatant containing the extracted metabolites can be dried under a vacuum and stored at -80°C until analysis.
Analytical Methods
The analysis of ¹³C incorporation into metabolites is primarily performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Derivatization: Polar metabolites are often not volatile enough for GC analysis and require derivatization. A common method is to react the dried metabolite extract with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where individual metabolites are separated based on their volatility and interaction with the GC column.
-
MS Detection and Analysis: As metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing information on the mass isotopomer distribution of each metabolite fragment. This distribution reveals the extent of ¹³C incorporation.
LC-MS is particularly useful for analyzing metabolites that are not amenable to GC-MS.
-
LC Separation: The metabolite extract is reconstituted in an appropriate solvent and injected into a liquid chromatograph. Metabolites are separated based on their physicochemical properties (e.g., polarity) as they interact with the stationary phase of the LC column.
-
MS Detection: The eluting metabolites are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer to determine their mass isotopomer distribution.
NMR provides detailed information about the specific positions of ¹³C atoms within a molecule.
-
Sample Preparation: Dried metabolite extracts are reconstituted in a deuterated solvent (e.g., D₂O) containing an internal standard.
-
NMR Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired. ¹³C-edited proton (¹H) NMR or direct ¹³C NMR can be used to detect the labeled metabolites.[6][7] 2D experiments like ¹H-¹³C HSQC can provide unambiguous identification of labeled metabolites.
-
Spectral Analysis: The analysis of the NMR spectra reveals the positional isotopomers, providing valuable constraints for metabolic flux analysis.
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Correction: The raw MS data needs to be corrected for the natural abundance of ¹³C and other isotopes.[8]
-
Metabolic Modeling: A biochemical reaction network model of the relevant metabolic pathways is constructed.
-
Flux Estimation: The corrected MIDs and any measured extracellular fluxes (e.g., acetate uptake, lactate secretion) are used as inputs for software packages (e.g., INCA, Metran) that employ computational algorithms to estimate the intracellular metabolic fluxes that best fit the experimental data.[5]
Mandatory Visualizations
Caption: A generalized workflow for a ¹³C Metabolic Flux Analysis experiment.
Caption: Key metabolic pathways traced by Sodium Acetate-1,2-¹³C₂.
Conclusion
Sodium Acetate-1,2-¹³C₂ is an indispensable tracer for elucidating the complexities of cellular metabolism. Its application in ¹³C-MFA provides a quantitative framework for understanding how cells utilize acetate and how metabolic pathways are rewired in health and disease. For researchers in basic science and drug development, mastering the use of this stable isotope opens up new avenues for discovering novel therapeutic targets and understanding the mechanisms of drug action. The detailed protocols and data interpretation frameworks presented in this guide serve as a valuable resource for designing and executing robust metabolic studies.
References
- 1. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 2. Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. d-nb.info [d-nb.info]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties and structure of Sodium Acetate-1,2-13C2
An In-depth Technical Guide to Sodium Acetate-1,2-¹³C₂
Introduction
Sodium Acetate-1,2-¹³C₂ is the sodium salt of acetic acid, isotopically labeled with carbon-13 at both the carboxyl and methyl positions. This stable, non-radioactive isotope labeling makes it an invaluable tracer for metabolic research.[1][2] It is frequently utilized in studies involving metabolic flux analysis (MFA), allowing researchers to track the metabolic fate of acetate through various biochemical pathways.[1][3] Its applications are prominent in cancer metabolism research, drug development, and in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based metabolomics.[4][5][6] The compound serves as a powerful tool to elucidate the activity of pathways such as the Krebs cycle (TCA cycle) and fatty acid synthesis.[7][8]
Chemical Structure and Properties
Sodium Acetate-1,2-¹³C₂ is structurally identical to its unlabeled counterpart, with the exception that both carbon atoms are the ¹³C isotope instead of the naturally abundant ¹²C. This substitution results in an increased molecular weight, which is key to its utility as a tracer in mass spectrometry.
Structure:
-
Molecular Formula: ¹³C₂H₃NaO₂[9]
-
SMILES: [13CH3]--INVALID-LINK--[O-].[Na+][10]
-
InChI Key: VMHLLURERBWHNL-AWQJXPNKSA-M[10]
The molecule consists of a sodium cation (Na⁺) ionically bonded to the acetate anion (¹³CH₃¹³COO⁻).
Data Presentation
Quantitative data for Sodium Acetate-1,2-¹³C₂ is summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | Sodium [1,2-¹³C₂]ethanoate | N/A |
| Synonyms | Sodium [¹³C₂]-Acetate, Acetic-¹³C₂ Acid Sodium Salt | [9] |
| CAS Number | 56374-56-2 | [1][5][9] |
| Molecular Formula | ¹³C₂H₃NaO₂ | [9] |
| Molecular Weight | 84.02 g/mol | [2][5][9] |
| Appearance | White solid / powder | [2] |
| Melting Point | >300 °C (decomposes) | [2][11] |
| Storage Temperature | Room temperature, protect from light and moisture | [5][12] |
Table 2: Computed Properties
| Property | Value | Source(s) |
| Exact Mass | 84.00978329 Da | [13] |
| Monoisotopic Mass | 84.00978329 Da | [13] |
| Complexity | 34.6 | [2][13] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Heavy Atom Count | 5 | [2] |
Experimental Protocols
A primary application of Sodium Acetate-1,2-¹³C₂ is in stable isotope tracing studies to quantify metabolic fluxes. Below is a representative protocol for a cell-based metabolic flux analysis experiment.
Protocol: ¹³C Metabolic Flux Analysis in Cultured Cells
1. Objective: To trace the incorporation of acetate-derived carbon into central metabolic pathways, such as the Krebs cycle, and quantify the relative pathway fluxes.
2. Materials:
-
Sodium Acetate-1,2-¹³C₂ (e.g., Cambridge Isotope Laboratories, CLM-440)[5]
-
Cell line of interest (e.g., cancer cell line, primary cells)
-
Appropriate cell culture medium, dialyzed fetal bovine serum (to minimize unlabeled acetate)
-
Cell culture flasks, plates, and incubator
-
Quenching solution (e.g., 80:20 Methanol:Water at -80°C)
-
Scraping tools for cell harvesting
-
Centrifuge capable of reaching low temperatures
-
Lyophilizer or vacuum concentrator
-
Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))
3. Methodology:
-
Cell Seeding and Growth:
-
Culture cells under standard conditions to achieve the desired confluence (typically 80-90%).
-
Ensure a sufficient number of cells for robust metabolite detection.
-
-
Isotope Labeling:
-
Prepare the labeling medium by supplementing the base medium with Sodium Acetate-1,2-¹³C₂ at a known concentration (e.g., 1-5 mM).
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells with phosphate-buffered saline (PBS) to remove residual unlabeled substrates.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a time course determined by the expected rate of metabolism. The goal is to reach an isotopic steady-state for the metabolites of interest.[14]
-
-
Metabolite Extraction:
-
To halt all enzymatic activity, rapidly quench the cells. Place the culture plate on dry ice and aspirate the labeling medium.
-
Immediately add ice-cold quenching solution (e.g., -80°C 80% methanol) to the plate.
-
Scrape the cells in the quenching solution and transfer the resulting slurry to a pre-chilled tube.
-
Centrifuge the cell extract at a high speed and low temperature (e.g., 16,000 x g, 4°C) to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a lyophilizer or vacuum concentrator.
-
-
Sample Analysis by MS:
-
Derivatize the dried metabolites if required for GC-MS analysis to make them volatile.
-
Reconstitute the sample in an appropriate solvent for LC-MS or GC-MS analysis.
-
Analyze the samples to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., citrate, glutamate, malate). The MID reveals the abundance of molecules with 0, 1, 2, or more ¹³C atoms.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MID data for the natural abundance of ¹³C.
-
Use the corrected MIDs and a metabolic network model to calculate intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).[15] The labeling patterns in metabolites like glutamate and succinyl-CoA provide critical information on the activity of the Krebs cycle.[7][8]
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: A flowchart of a typical ¹³C metabolic flux analysis experiment.
Metabolic Tracing Diagram
Caption: The metabolic fate of ¹³C labels from acetate in the Krebs cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium Acetate-1,2-13C2 | Isotope-Labeled Compounds | 56374-56-2 | Invivochem [invivochem.com]
- 3. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 4. Sodium acetate (1,2-¹³Câ, 99%; Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-3457-1 [isotope.com]
- 5. Sodium acetate (1,2-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-440-1 [isotope.com]
- 6. Metabolism â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Metabolic tracing analysis reveals substrate specific metabolic deficits in platelet storage lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Sodium acetate-1-13C 13C 99atom 23424-28-4 [sigmaaldrich.com]
- 12. Sodium acetate (1,2-¹³Câ)- Cambridge Isotope Laboratories, CLM-440-CTM [isotope.com]
- 13. Sodium acetate (1,2-13C2) | C2H3NaO2 | CID 23681132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
The Two-Carbon Key: A Technical Guide to Sodium Acetate-1,2-¹³C₂ in Fatty Acid Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular metabolism, the ability to trace the flow of nutrients is paramount to understanding both normal physiology and the dysregulation that drives disease. Fatty acid synthesis, a fundamental anabolic process, is increasingly recognized as a critical player in various pathologies, including cancer, metabolic syndrome, and infectious diseases. Stable isotope labeling, coupled with advanced analytical techniques, has emerged as a powerful tool for dissecting these complex metabolic networks. This technical guide focuses on the application of Sodium Acetate-1,2-¹³C₂, a stable isotope-labeled precursor, for the in-depth analysis of de novo fatty acid synthesis. By providing a traceable two-carbon unit, this compound allows researchers to quantitatively and qualitatively assess the contribution of acetate to the cellular lipid pool, offering invaluable insights into metabolic reprogramming and potential therapeutic targets.
The Central Role of Acetyl-CoA in Fatty Acid Synthesis
De novo fatty acid synthesis originates from the central metabolite, acetyl-CoA. Under normoxic conditions, acetyl-CoA is primarily derived from glucose through glycolysis and the pyruvate dehydrogenase complex. However, in certain physiological and pathological states, such as hypoxia, cancer cells exhibit significant metabolic reprogramming.[1] In these scenarios, alternative carbon sources become crucial for maintaining the acetyl-CoA pool required for fatty acid synthesis and other biosynthetic processes. Acetate, readily converted to acetyl-CoA by acetyl-CoA synthetase (ACSS), has been identified as a significant contributor to the cytosolic acetyl-CoA pool, particularly in hypoxic cancer cells.[1][2]
Sodium Acetate-1,2-¹³C₂ serves as an ideal tracer to investigate this pathway. The presence of two ¹³C atoms allows for the unambiguous tracking of the acetate-derived acetyl-CoA units as they are incorporated into newly synthesized fatty acid chains. This enables the precise quantification of the contribution of acetate to the overall fatty acid pool.
Quantitative Insights from ¹³C-Acetate Tracing
The use of Sodium Acetate-1,2-¹³C₂ in combination with mass spectrometry allows for the precise quantification of its incorporation into newly synthesized fatty acids. This data provides a clear picture of the metabolic flux through the de novo lipogenesis pathway under various experimental conditions.
| Cell Line/Condition | Labeled Precursor(s) | Percentage of Acetyl-CoA from Acetate | Key Findings | Reference |
| Hypoxic MDA-MB-468 cells (1% O₂) | U-¹³C-glucose, U-¹³C-glutamine, U-¹³C-acetate | ~25% (with 50 µM acetate) | In hypoxic conditions, acetate is a significant source of acetyl-CoA for fatty acid synthesis, compensating for the reduced flux from glucose. | [1] |
| Normoxic MDA-MB-468 cells | U-¹³C-glucose, U-¹³C-glutamine, U-¹³C-acetate | <5% (with 50 µM acetate) | Under normal oxygen levels, the contribution of acetate to the acetyl-CoA pool is minimal, with glucose being the primary source. | [1] |
| Hypoxic HeLa and A549 cells (1% O₂) | U-¹³C-glucose, U-¹³C-glutamine | ~22% (HeLa), ~30% (A549) from non-glucose/glutamine sources (primarily acetate) | A substantial portion of the acetyl-CoA pool in hypoxic cancer cells is derived from sources other than glucose and glutamine, with acetate being a key contributor. | [1] |
| Study Population/Condition | Labeled Precursor | Fractional Contribution of DNL to VLDL-Triacylglycerol Palmitate | Absolute Rate of DNL | Key Findings | Reference |
| Healthy Men (Baseline) | [1-¹³C₁]acetate | 2 ± 1% | - | Under basal conditions, de novo lipogenesis contributes minimally to VLDL-triacylglycerol palmitate. | [3] |
| Healthy Men (After 24g Alcohol Consumption) | [1-¹³C₁]acetate | 30 ± 8% | 0.8 g/6 h | Acute alcohol consumption significantly increases hepatic de novo lipogenesis. | [3] |
Experimental Protocols
Cell Culture and Labeling with Sodium Acetate-1,2-¹³C₂
This protocol provides a general framework for labeling adherent mammalian cells to trace the incorporation of acetate into fatty acids.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sodium Acetate-1,2-¹³C₂ (sterile solution)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired concentration of Sodium Acetate-1,2-¹³C₂. A typical starting concentration is 50-500 µM.[1] The exact concentration should be optimized for the specific cell line and experimental question.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for the desired labeling period. For fatty acid synthesis, a labeling time of 4-24 hours is often sufficient to achieve detectable incorporation.[4]
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with ice-cold PBS.
-
Store the cell pellet at -80°C until lipid extraction.
-
Lipid Extraction and Fatty Acid Analysis by GC-MS
This protocol outlines the extraction of total lipids and subsequent analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell pellet
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0)
-
BF₃-methanol or HCl-methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Lipid Extraction (Modified Bligh & Dyer Method): [4]
-
Resuspend the cell pellet in a known volume of methanol.
-
Add chloroform and water in a ratio that results in a final solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).
-
Vortex vigorously to ensure thorough mixing.
-
Add chloroform and 0.9% NaCl to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).
-
Vortex again and centrifuge to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the lipids.
-
-
Fatty Acid Methylation:
-
Dry the lipid extract under a stream of nitrogen.
-
Add a known amount of internal standard.
-
Add BF₃-methanol or HCl-methanol and heat at 60-100°C for 10-60 minutes to convert fatty acids to their methyl esters (FAMEs).
-
After cooling, add water and hexane to extract the FAMEs into the hexane layer.
-
-
GC-MS Analysis:
-
Dry the hexane extract containing FAMEs over anhydrous sodium sulfate.
-
Inject an aliquot of the sample into the GC-MS.
-
Separate the FAMEs using an appropriate temperature program.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution of the fatty acids. The incorporation of ¹³C from Sodium Acetate-1,2-¹³C₂ will result in an increase in the mass of the fatty acid fragments by multiples of two.
-
Visualizing the Metabolic Pathways
De Novo Fatty Acid Synthesis from Acetate
The following diagram illustrates the pathway of de novo fatty acid synthesis, highlighting the incorporation of ¹³C-labeled acetate.
Caption: De novo fatty acid synthesis pathway from ¹³C-labeled acetate.
Experimental Workflow for ¹³C-Acetate Tracing
The diagram below outlines the key steps in a typical stable isotope tracing experiment using Sodium Acetate-1,2-¹³C₂.
Caption: Workflow for fatty acid synthesis analysis using ¹³C-acetate.
Interplay of Carbon Sources for Acetyl-CoA Synthesis
This diagram illustrates the convergence of major carbon sources to the central metabolite, acetyl-CoA, which then fuels fatty acid synthesis.
Caption: Major carbon sources for cytosolic acetyl-CoA production.
Conclusion
Sodium Acetate-1,2-¹³C₂ is an indispensable tool for researchers investigating fatty acid metabolism. Its application provides a direct and quantitative measure of acetate's contribution to the de novo synthesis of fatty acids, a pathway of immense interest in both basic and translational research. The methodologies outlined in this guide, from cell culture and labeling to sophisticated mass spectrometric analysis, offer a robust framework for elucidating the metabolic reprogramming that characterizes numerous diseases. By tracing the journey of these two labeled carbons, scientists can unlock a deeper understanding of cellular physiology and pave the way for the development of novel therapeutic strategies targeting metabolic vulnerabilities.
References
- 1. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer [ouci.dntb.gov.ua]
- 3. paulogentil.com [paulogentil.com]
- 4. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
Understanding Carbon Fate: A Technical Guide to Sodium Acetate-1,2-13C2 Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Sodium Acetate-1,2-13C2 as a powerful tracer for elucidating the fate of carbon atoms in key metabolic pathways. Stable isotope tracing with 13C-labeled substrates has become an indispensable tool in metabolic research, offering a dynamic view of cellular metabolism that is crucial for understanding disease states and developing novel therapeutic strategies.[1] this compound, in particular, provides a unique window into the utilization of acetate, a short-chain fatty acid that serves as a vital precursor for biosynthesis and energy production in various biological contexts, including cancer and neurological systems.
Introduction to Acetate Metabolism and 13C Tracing
Acetate is a fundamental metabolic substrate that is converted to acetyl-CoA, a central node in cellular metabolism. This acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for the synthesis of fatty acids and amino acids.[2] By using this compound, where both carbon atoms of the acetate molecule are the heavy isotope 13C, researchers can precisely track the journey of these carbon atoms through various metabolic pathways.[3] The distinct mass shifts imparted by the 13C label allow for the detection and quantification of labeled metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
This guide will provide a comprehensive overview of the core principles, experimental methodologies, data interpretation, and applications of this compound in metabolic research.
Core Metabolic Pathways Traced by this compound
The doubly labeled acetate is an invaluable tool for dissecting the contributions of acetate to two primary metabolic hubs: the Tricarboxylic Acid (TCA) Cycle and de novo Fatty Acid Synthesis.
Tricarboxylic Acid (TCA) Cycle
Upon entering the cell, this compound is converted to [1,2-13C2]acetyl-CoA. This labeled acetyl-CoA then condenses with oxaloacetate to form citrate, introducing the two labeled carbons into the TCA cycle. The progression of these labeled carbons through the cycle results in distinct labeling patterns in TCA cycle intermediates and associated amino acids like glutamate and aspartate. Analyzing these patterns provides quantitative insights into the rate of acetate oxidation and its contribution to cellular energy metabolism.[2] In neurobiology, this technique has been instrumental in differentiating the metabolic roles of neurons and glial cells, as acetate is preferentially taken up and metabolized by astrocytes.[4][5][6][7][8][9]
De Novo Fatty Acid Synthesis
In anabolic states, cytosolic acetyl-CoA is a primary building block for the synthesis of fatty acids. By tracing the incorporation of 13C from this compound into the fatty acid palmitate, the rate of de novo fatty acid synthesis can be quantified. This is particularly relevant in cancer research, where many tumor types exhibit increased reliance on this pathway for membrane biosynthesis and the generation of signaling molecules.[10][11] The use of this tracer has revealed that under hypoxic conditions, cancer cells can significantly increase their uptake of acetate to fuel fatty acid synthesis.[12][13]
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies utilizing this compound to investigate carbon fate in different biological systems.
Table 1: Contribution of Acetate to Acetyl-CoA Production in Cancer Cells Under Normoxia and Hypoxia
| Cell Line | Condition | Acetyl-CoA from Glucose & Glutamine (%) | Acetyl-CoA from Acetate (%) |
| MDA-MB-468 | Normoxia (21% O2) | >90% | <10% |
| MDA-MB-468 | Hypoxia (1% O2) | ~70% | ~30% |
| HeLa | Normoxia (21% O2) | >90% | <10% |
| HeLa | Hypoxia (1% O2) | ~80% | ~20% |
| A549 | Normoxia (21% O2) | >90% | <10% |
| A549 | Hypoxia (1% O2) | ~50% | ~50% |
Data are illustrative and based on findings reported in literature where hypoxia increases the contribution of acetate to the acetyl-CoA pool.[12][13]
Table 2: Metabolic Flux Rates in Neuronal and Glial Cells Determined by 13C-Acetate Tracing
| Metabolic Flux | Neuronal Rate (μmol/g/min) | Glial (Astrocytic) Rate (μmol/g/min) |
| TCA Cycle Flux (V_TCA) | 1.41 ± 0.11 | 0.37 ± 0.03 |
| Glutamate-Glutamine Cycle (V_cycle) | - | 0.25 - 0.5 (estimated) |
Data are representative of in vivo studies in rats using [2-13C]acetate and NMR spectroscopy to distinguish metabolic rates between neurons and astrocytes.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate stable isotope tracing experiments. Below are generalized protocols for key experimental setups.
In Vitro Cell Culture Labeling
This protocol outlines the steps for labeling cultured cells with this compound for subsequent analysis by LC-MS.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare culture medium containing this compound at a desired concentration (typically in the range of 50 µM to 5 mM, depending on the research question). The standard medium should be used as a base, with the labeled acetate added.
-
Labeling: Once cells have adhered and reached the desired confluency, replace the standard medium with the 13C-labeling medium.
-
Incubation: Incubate the cells for a predetermined period to achieve isotopic steady-state. This duration can range from a few hours to over 24 hours, depending on the metabolic pathway and cell type.[14]
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture (e.g., 80% methanol).
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to determine the isotopic enrichment in metabolites of interest.
In Vivo Infusion in Animal Models
This protocol provides a general framework for in vivo labeling studies in rodents.
-
Animal Acclimatization: Acclimate animals to the experimental conditions to minimize stress.
-
Catheterization: For continuous infusion, surgically implant a catheter into a suitable blood vessel (e.g., jugular vein).
-
Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration for infusion.
-
Infusion: Infuse the labeled acetate solution at a constant rate for a specified duration.[9] A bolus injection may precede the continuous infusion to rapidly achieve isotopic steady-state.
-
Sample Collection: At the end of the infusion period, collect blood and tissues of interest. Tissues should be rapidly freeze-clamped in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent and follow a similar extraction procedure as described for cell cultures.
-
Sample Analysis: Analyze the tissue extracts and plasma samples using LC-MS or NMR to measure isotopic enrichment.
13C-Acetate Breath Test
The 13C-acetate breath test is a non-invasive method to assess gastric emptying.
-
Baseline Breath Sample: Collect a baseline breath sample from the patient before administering the tracer.[15]
-
Test Meal: The patient consumes a standardized liquid or semi-solid meal containing a known amount of 13C-labeled sodium acetate (e.g., 75-150 mg).[15]
-
Post-Meal Breath Samples: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of up to 4 hours.[15]
-
Sample Analysis: The ratio of 13CO2 to 12CO2 in the exhaled breath is measured using isotope ratio mass spectrometry or non-dispersive infrared spectroscopy.[15]
-
Data Analysis: The rate of 13CO2 exhalation over time is used to calculate the gastric emptying rate.[15]
Data Analysis and Interpretation
The analysis of data from 13C tracing experiments involves several key steps to determine metabolic fluxes.
-
Correction for Natural 13C Abundance: The raw mass spectrometry data must be corrected for the natural abundance of 13C (~1.1%) and other isotopes to accurately determine the enrichment from the tracer.
-
Mass Isotopomer Distribution (MID): The fractional abundance of all isotopologues of a given metabolite is calculated. The MID provides a detailed fingerprint of how the labeled carbons have been incorporated.
-
Metabolic Flux Analysis (MFA): Computational models are used to estimate the rates of metabolic reactions (fluxes) that best explain the measured MIDs. This often involves iterative algorithms that fit the experimental data to a metabolic network model. Software packages such as INCA, 13CFLUX2, and Metran are commonly used for these calculations.[1][16]
Conclusion
This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals seeking to understand the intricate details of carbon metabolism. Its application in tracing the TCA cycle and fatty acid synthesis has provided significant insights into the metabolic reprogramming that occurs in various diseases, particularly cancer. By providing detailed experimental protocols, quantitative data, and a clear overview of the underlying principles, this guide serves as a valuable resource for those looking to incorporate this stable isotope tracer into their research endeavors. The continued application of such sophisticated metabolic tracing techniques will undoubtedly accelerate the discovery of novel therapeutic targets and the development of more effective treatments.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of neuronal and glial metabolism in rat brain in vivo using co-infusion of [1,6-13C2]glucose and [1,2-13C2]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to studies on neuronal/glial relationships by 13C-MRS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Measurement of Neuronal and Glial Metabolism in Rat Brain In Vivo Using Co-infusion of [1,6-13C2]glucose and [1,2-13C2]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kibion.se [kibion.se]
- 16. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
Navigating the Isotopic Landscape: A Technical Guide to Sodium Acetate-1,2-13C2 Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for tracing biochemical pathways and quantifying metabolic fluxes. Among these, Sodium Acetate-1,2-13C2 stands out as a key tracer for monitoring central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle and fatty acid synthesis. This technical guide provides an in-depth exploration of the isotopic enrichment and purity of this compound, offering detailed experimental protocols and data to support its effective application in research.
Isotopic Enrichment and Chemical Purity: A Quantitative Overview
The utility of this compound as a tracer is fundamentally dependent on its isotopic enrichment and chemical purity. Commercially available this compound typically boasts a high degree of isotopic labeling and chemical cleanliness. The following tables summarize the key quantitative specifications.
| Parameter | Typical Specification | Analytical Method |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | ≥ 98% | NMR Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) |
| Molecular Weight | 84.02 g/mol | Mass Spectrometry |
Table 1: Key Specifications of this compound
While the primary component is highly pure, trace-level impurities can be present. These may include residual solvents from synthesis, starting materials, or byproducts of the labeling reaction. A thorough understanding of potential impurities is crucial for accurate experimental design and data interpretation.
| Potential Impurity | Source | Typical Detection Method |
| Unlabeled Sodium Acetate | Incomplete reaction | Mass Spectrometry, NMR Spectroscopy |
| Singly Labeled Sodium Acetate (¹³CH₃COONa or CH₃¹³COONa) | Impurities in starting materials or side reactions | Mass Spectrometry, NMR Spectroscopy |
| Residual Solvents (e.g., ethanol, acetic acid) | Synthesis and purification process | NMR Spectroscopy, GC-MS |
| Other Organic Salts | Side reactions | NMR Spectroscopy, GC-MS |
Table 2: Potential Impurities in this compound
Experimental Protocols for Quality Assessment
Accurate determination of isotopic enrichment and chemical purity is paramount. The following sections provide detailed methodologies for the two most common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantitative ¹H and ¹³C NMR Spectroscopy for Isotopic Enrichment and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining both the isotopic enrichment and the chemical purity of this compound.
Objective: To quantify the isotopic enrichment at each carbon position and to identify and quantify any chemical impurities.
Materials:
-
This compound sample
-
Deuterated water (D₂O)
-
Internal standard of known purity (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes (5 mm)
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (e.g., 1-2 mg of TSP).
-
Dissolve both the sample and the internal standard in a precise volume of D₂O (e.g., 0.6 mL).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of interest (typically 30-60 seconds) to ensure full relaxation of all protons.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
A calibrated 90° pulse.
-
-
-
¹³C NMR Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum. Key parameters include:
-
Proton decoupling (e.g., inverse-gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
A long relaxation delay (D1) to allow for the typically longer T₁ relaxation times of ¹³C nuclei.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Purity Calculation (from ¹H NMR):
-
Integrate the methyl proton signal of acetate (~1.9 ppm) and the signal of the internal standard (e.g., TSP at 0 ppm).
-
Calculate the molar ratio of acetate to the internal standard.
-
Knowing the mass and purity of the internal standard, calculate the mass and therefore the chemical purity of the sodium acetate.
-
-
Isotopic Enrichment Calculation (from ¹³C NMR):
-
In the ¹³C NMR spectrum of this compound, both the methyl and carboxyl carbons will appear as doublets due to ¹J(C,C) coupling.
-
The presence of any singlet peaks at the chemical shifts corresponding to the methyl (~24 ppm) and carboxyl (~182 ppm) carbons would indicate the presence of singly labeled or unlabeled acetate.
-
The isotopic enrichment can be calculated by comparing the integral of the doublet signals to the total integral of all signals at that carbon position.
-
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Distribution
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities and for determining the isotopic distribution of the labeled compound.
Objective: To identify and quantify volatile chemical impurities and to determine the mass isotopologue distribution of the acetate.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS))
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
GC-MS system with a suitable column (e.g., a polar capillary column)
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the this compound sample (e.g., 1-2 mg) into a reaction vial.
-
Add a suitable amount of anhydrous solvent and the derivatizing agent.
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the acetate to a more volatile form (e.g., trimethylsilyl acetate).
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program that effectively separates the derivatized acetate from any potential impurities.
-
Acquire mass spectra in full scan mode to identify all components.
-
For quantitative analysis of isotopic distribution, use selected ion monitoring (SIM) to monitor the molecular ions and key fragments of the different isotopologues of the derivatized acetate.
-
-
Data Analysis:
-
Purity Assessment:
-
Identify any peaks in the total ion chromatogram (TIC) that are not the derivatized acetate.
-
Use the mass spectra of these peaks to identify the impurities by comparing them to a mass spectral library.
-
Quantify the impurities based on their peak areas relative to the main component.
-
-
Isotopic Enrichment Analysis:
-
Analyze the mass spectrum of the derivatized acetate peak. The molecular ion of the fully labeled trimethylsilyl acetate will be at m/z 148.
-
Look for the presence of ions at m/z 147 (singly ¹³C labeled) and m/z 146 (unlabeled), which would indicate incomplete labeling.
-
The relative abundances of these ions can be used to calculate the isotopic enrichment. Natural isotopic abundances of silicon and other elements in the derivative must be corrected for accurate quantification.
-
-
Visualizing Metabolic Fates: Signaling Pathways
This compound is a powerful tool for tracing metabolic pathways. The ¹³C labels are incorporated into key metabolites, allowing for the visualization and quantification of metabolic fluxes.
TCA Cycle Tracing
Upon entering the cell, this compound is converted to Acetyl-CoA-1,2-¹³C₂. This molecule then enters the TCA cycle, and the ¹³C labels are distributed throughout the cycle's intermediates.
Caption: TCA cycle labeling from this compound.
Fatty Acid Synthesis Pathway
Acetyl-CoA derived from this compound is a primary building block for de novo fatty acid synthesis. The two-carbon units from acetyl-CoA are sequentially added to a growing fatty acid chain.
Caption: De novo fatty acid synthesis using this compound.
Synthesis and Purification of this compound
While commercially available, an understanding of the synthesis and purification of this compound is valuable for researchers who may need to produce custom-labeled compounds or further purify commercial products.
Synthesis:
The most common method for synthesizing this compound is the neutralization of Acetic Acid-1,2-¹³C₂ with a sodium base.
-
Reaction: ¹³CH₃¹³COOH + NaOH → ¹³CH₃¹³COONa + H₂O
-
Procedure:
-
Acetic Acid-1,2-¹³C₂ is dissolved in a suitable solvent (e.g., high-purity water).
-
A stoichiometric amount of a high-purity sodium base, such as sodium hydroxide or sodium bicarbonate, is slowly added to the acetic acid solution while stirring.
-
The reaction is typically performed at room temperature or with gentle cooling to control any exothermic reaction.
-
The pH of the solution is monitored, and the base is added until the solution is neutralized.
-
The resulting solution of this compound is then subjected to purification.
-
Purification:
Recrystallization is a common and effective method for purifying solid organic compounds like sodium acetate.
-
Principle: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.
-
Procedure:
-
The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the sodium acetate decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind.
-
The crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering impurities.
-
The purified crystals are dried under vacuum to remove any residual solvent.
-
By following these rigorous analytical and purification procedures, researchers can ensure the high quality of their this compound tracer, leading to more accurate and reliable results in their metabolic investigations.
The Role of Sodium Acetate-1,2-¹³C₂ in TCA Cycle Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Sodium Acetate-1,2-¹³C₂ in elucidating the dynamics of the Tricarboxylic Acid (TCA) cycle. This stable isotope tracer is a powerful tool in metabolic flux analysis (MFA), offering critical insights into cellular bioenergetics and biosynthetic pathways.
Introduction to ¹³C Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a substrate labeled with a stable isotope like carbon-13 (¹³C), researchers can trace the path of carbon atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites, known as isotopomer analysis, provides a detailed snapshot of the metabolic network's activity. This approach is invaluable for understanding cellular physiology in both healthy and diseased states, identifying metabolic bottlenecks, and discovering novel pathways.
Sodium Acetate-1,2-¹³C₂ is a particularly informative tracer for investigating the TCA cycle. Once it enters the cell, it is converted to Acetyl-CoA, the primary entry point for two-carbon units into the cycle. By tracing the doubly labeled acetyl group, researchers can gain precise information about TCA cycle activity, anaplerosis (the replenishment of TCA cycle intermediates), and the contributions of different substrates to cellular energy metabolism.
Core Principles of Sodium Acetate-1,2-¹³C₂ Tracing
When Sodium Acetate-1,2-¹³C₂ is utilized, both carbons of the acetyl group in Acetyl-CoA are labeled. This [1,2-¹³C₂]Acetyl-CoA then condenses with oxaloacetate to form citrate. The subsequent enzymatic reactions of the TCA cycle lead to a specific and predictable distribution of the ¹³C labels throughout the cycle's intermediates. The analysis of the mass isotopomer distribution in metabolites like glutamate and glutamine, which are in close equilibrium with the TCA cycle intermediate α-ketoglutarate, allows for the calculation of relative and absolute metabolic fluxes.
The unique labeling pattern from the doubly labeled acetate provides more constraints for metabolic modeling compared to singly labeled tracers, leading to more precise flux estimations. This is particularly advantageous for studying compartmentalized metabolism, such as the distinct metabolic roles of neurons and astrocytes in the brain, where acetate is preferentially taken up by astrocytes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ¹³C-MFA studies. Below are generalized protocols for in vitro (cell culture) and in vivo experiments using Sodium Acetate-1,2-¹³C₂.
In Vitro Cell Culture Labeling Protocol
This protocol outlines the steps for labeling cultured cells with Sodium Acetate-1,2-¹³C₂ to analyze TCA cycle metabolism.
-
Cell Culture Preparation:
-
Culture cells of interest to the desired confluency (typically 70-80%) in standard growth medium. The number of cells required will depend on the analytical method's sensitivity, but a starting point is typically 1-5 million cells per sample.
-
Ensure cells are in a state of metabolic steady-state before beginning the labeling experiment.
-
-
Labeling Medium Preparation:
-
Prepare a growth medium that is identical to the standard medium but with unlabeled acetate replaced by Sodium Acetate-1,2-¹³C₂. The final concentration of the labeled acetate will depend on the cell type and experimental goals but is often in the range of 0.5 to 5 mM.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled acetate.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined period to allow for the incorporation of the label and to reach isotopic steady-state. The time required varies depending on the cell type and the turnover rate of the metabolites of interest, and should be determined empirically (e.g., through a time-course experiment).
-
-
Metabolite Extraction:
-
Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by placing the culture dish on dry ice and aspirating the labeling medium.
-
Wash the cells with ice-cold saline to remove extracellular label.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Incubate at -80°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility. A common method is methoximation followed by silylation.
-
For Nuclear Magnetic Resonance (NMR) spectroscopy, resuspend the dried extract in a suitable deuterated solvent.
-
In Vivo Animal Infusion Protocol
This protocol provides a general framework for in vivo labeling studies in rodents using intravenous infusion of Sodium Acetate-1,2-¹³C₂.
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
Anesthetize the animal according to approved institutional protocols.
-
Insert catheters for infusion of the tracer and for blood sampling.
-
-
Tracer Infusion:
-
Prepare a sterile solution of Sodium Acetate-1,2-¹³C₂ in saline.
-
Infuse the tracer intravenously. A common protocol involves an initial bolus to rapidly increase the plasma concentration of the tracer, followed by a continuous infusion to maintain a steady-state concentration. Infusion rates will depend on the animal model and should be optimized. For example, a bolus of 100 mg/kg followed by a continuous infusion of 138 µmol/kg/min has been used in rats.[1]
-
Monitor physiological parameters throughout the infusion period.
-
-
Sample Collection:
-
Collect blood samples at regular intervals to monitor the plasma concentration and isotopic enrichment of acetate.
-
At the end of the infusion period, collect tissues of interest. Rapidly freeze the tissue in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction from Tissue:
-
Homogenize the frozen tissue in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water).
-
Follow a similar extraction procedure as described for cell cultures to separate the metabolite-containing aqueous phase.
-
-
Sample Preparation for Analysis:
-
Prepare the extracted metabolites for GC-MS or NMR analysis as described in the in vitro protocol.
-
Data Presentation: Quantitative Flux Analysis
The analysis of isotopomer distribution data allows for the calculation of various metabolic fluxes. The following tables present representative data that could be obtained from a ¹³C-MFA experiment using Sodium Acetate-1,2-¹³C₂.
Table 1: Relative Abundance of Mass Isotopomers in Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Citrate | 30 | 10 | 50 | 5 | 5 |
| α-Ketoglutarate | 40 | 15 | 40 | 3 | 2 |
| Succinate | 50 | 20 | 25 | 3 | 2 |
| Malate | 55 | 25 | 15 | 3 | 2 |
| Glutamate | 35 | 15 | 45 | 3 | 2 |
| Aspartate | 60 | 25 | 10 | 3 | 2 |
Note: This is illustrative data. Actual values will vary depending on the experimental conditions and biological system.
Table 2: Calculated TCA Cycle and Anaplerotic Fluxes
| Flux Parameter | Control Condition (Relative Flux) | Treated Condition (Relative Flux) |
| TCA Cycle Flux (Citrate Synthase) | 100 | 85 |
| Pyruvate Dehydrogenase | 70 | 60 |
| Fatty Acid Oxidation Contribution | 30 | 25 |
| Anaplerotic Flux (Pyruvate Carboxylase) | 15 | 25 |
| Glutamine Anaplerosis | 10 | 15 |
Note: Fluxes are normalized to the citrate synthase flux. This table demonstrates how the data can be used to compare metabolic states.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.
Signaling Pathways and Experimental Workflows
Caption: Labeling pattern of the TCA cycle from Sodium Acetate-1,2-¹³C₂.
References
An In-Depth Technical Guide to 13C Metabolic Flux Analysis (MFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, such as those enriched with Carbon-13 (¹³C), into a biological system, researchers can trace the flow of atoms through metabolic networks.[1] This technique, known as ¹³C-MFA, has become the gold standard for elucidating cellular metabolism, providing a detailed snapshot of metabolic pathway activity that is unattainable through other methods like transcriptomics or proteomics.[1][2] For professionals in drug development, ¹³C-MFA offers a unique lens to understand disease-specific metabolic reprogramming, identify novel therapeutic targets, and elucidate the mechanism of action of metabolic drugs.[3]
This guide provides a comprehensive technical overview of the core principles, experimental protocols, data analysis workflows, and applications of ¹³C-MFA.
Core Principles of 13C Metabolic Flux Analysis
The fundamental principle of ¹³C-MFA lies in the introduction of a ¹³C-labeled substrate (a "tracer") into a cell culture or organism and tracking the incorporation of the ¹³C atoms into downstream metabolites.[1] As cells metabolize the labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in various metabolites. These patterns are then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
The measured isotopic labeling patterns, in conjunction with a stoichiometric model of cellular metabolism and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used to computationally estimate the intracellular metabolic fluxes.[3] This is achieved by finding the set of fluxes that best explains the observed labeling data, typically through a least-squares regression approach.[4]
A key output of ¹³C-MFA is the Mass Isotopologue Distribution (MID), which represents the fractional abundance of each isotopologue of a given metabolite. An isotopologue is a molecule that differs only in its isotopic composition. By analyzing the MIDs of key metabolites, researchers can infer the relative activities of different metabolic pathways.
The ¹³C-MFA Experimental and Computational Workflow
The successful execution of a ¹³C-MFA study involves a multi-step process that integrates wet-lab experimentation with computational data analysis. The general workflow is depicted below.
Detailed Experimental Protocols
Rigorous and standardized experimental procedures are critical for obtaining high-quality and reproducible ¹³C-MFA data. This section outlines the key experimental steps.
Isotopic Labeling Experiment
a. Cell Culture and Tracer Selection: Cells are cultured in a chemically defined medium where a primary carbon source, such as glucose, is replaced with its ¹³C-labeled counterpart. The choice of tracer is crucial and depends on the specific metabolic pathways of interest. For instance, [1,2-¹³C₂]glucose is often used to distinguish between glycolysis and the pentose phosphate pathway (PPP), as the C1 carbon is lost as ¹³CO₂ in the oxidative PPP.[5] In contrast, [U-¹³C₅]glutamine is ideal for probing the tricarboxylic acid (TCA) cycle.[6] A common practice for a comprehensive analysis of central carbon metabolism is to perform parallel labeling experiments with different tracers.[4]
It is essential to ensure that the cells are in a metabolic and isotopic steady state during the labeling experiment. This can be achieved in continuous culture systems like chemostats or by harvesting cells during the mid-exponential growth phase in batch cultures.[2]
b. Sample Quenching and Metabolite Extraction: To accurately capture the intracellular metabolic state, enzymatic activity must be rapidly halted through a process called quenching. For adherent cells, this can be achieved by placing the culture plate on dry ice and immediately washing the cells with an ice-cold saline solution.[5] For suspension cultures, rapid filtration and immersion of the cell pellet in a cold quenching solution are common methods.
Following quenching, intracellular metabolites are extracted. A widely used method is a two-phase liquid-liquid extraction using a mixture of methanol, water, and chloroform. This separates polar metabolites (in the aqueous phase) from lipids (in the organic phase). The polar extract is then collected for analysis of central carbon metabolites.[3]
Sample Preparation for Analysis
The preparation of the metabolite extract depends on the analytical technique to be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As many central carbon metabolites are non-volatile, they require chemical derivatization to increase their volatility for GC-MS analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates stable tert-butyldimethylsilyl (TBDMS) derivatives.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Sample preparation for NMR is generally simpler and non-destructive. The dried metabolite extracts are typically resuspended in a deuterated solvent, such as D₂O, containing a known concentration of an internal standard for quantification.
Analytical Measurement
-
GC-MS: This is a widely used technique in ¹³C-MFA due to its high sensitivity and resolution. The derivatized metabolites are separated by the gas chromatograph and then ionized and detected by the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the MID.[7]
-
NMR: ¹H and ¹³C NMR spectroscopy can provide detailed positional information about the labeling of carbons within a metabolite, which can be highly informative for flux analysis. While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.
Data Presentation and Quantitative Analysis
The primary quantitative data from a ¹³C-MFA experiment are the MIDs of various intracellular metabolites. This data, along with measured extracellular fluxes, is used to calculate the intracellular flux map. The results are typically presented in tables for clear comparison between different conditions.
Table 1: Example Mass Isotopologue Distribution (MID) for Alanine This table shows hypothetical MID data for the amino acid alanine from cells grown with [U-¹³C₆]glucose. The distribution reveals how many carbons from glucose have been incorporated into the alanine pool.
| Isotopologue | Formula | Mass | Fractional Abundance (%) |
| M+0 | ¹²C₃H₇NO₂ | 89.0477 | 10.5 |
| M+1 | ¹²C₂¹³CH₇NO₂ | 90.0510 | 15.2 |
| M+2 | ¹²C¹³C₂H₇NO₂ | 91.0544 | 24.8 |
| M+3 | ¹³C₃H₇NO₂ | 92.0578 | 49.5 |
Table 2: Example of a Quantitative Flux Map This table presents a simplified flux map comparing metabolic fluxes in a hypothetical cancer cell line versus a normal cell line. Fluxes are normalized to the glucose uptake rate and presented as mean ± standard deviation.
| Reaction | Pathway | Normal Cells (Flux) | Cancer Cells (Flux) |
| Glc -> G6P | Glycolysis | 100 ± 5 | 100 ± 6 |
| G6P -> 6PG | Pentose Phosphate Pathway | 15 ± 2 | 35 ± 4 |
| F6P -> F1,6BP | Glycolysis | 85 ± 4 | 65 ± 5 |
| PYR -> LAC | Fermentation | 10 ± 1.5 | 80 ± 7 |
| PYR -> AcCoA | TCA Cycle Entry | 70 ± 6 | 15 ± 3 |
| CIT -> aKG | TCA Cycle | 65 ± 5 | 10 ± 2 |
| GLN -> aKG | Anaplerosis | 20 ± 3 | 90 ± 8 |
Computational Modeling and Flux Estimation
The estimation of intracellular fluxes from isotopic labeling data is a complex computational problem. The general workflow is as follows:
A metabolic network model, which includes the stoichiometry and carbon atom transitions for each reaction, is constructed. An optimization algorithm then iteratively adjusts the flux values to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model.[8]
Following flux estimation, a statistical analysis is performed to assess the quality of the fit and the precision of the estimated fluxes. A chi-squared test is used to determine the goodness-of-fit, and confidence intervals are calculated for each flux to provide a measure of their certainty.
Application in Drug Development: Investigating Signaling Pathways
¹³C-MFA is a powerful tool for understanding how signaling pathways regulate metabolism, a critical aspect of many diseases, including cancer.[9] Oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, are known to reprogram cellular metabolism to support rapid proliferation. By using ¹³C-MFA, researchers can quantify the metabolic consequences of activating or inhibiting these pathways.
The diagram below illustrates how the mTOR signaling pathway can reprogram central carbon metabolism to promote anabolic processes. ¹³C-MFA can be used to quantify the changes in flux through these pathways upon mTOR activation or inhibition.
By applying ¹³C-MFA in the context of drug development, researchers can:
-
Identify Metabolic Liabilities: Pinpoint metabolic pathways that are uniquely essential for diseased cells, providing novel drug targets.
-
Elucidate Mechanism of Action: Determine how a drug candidate alters metabolic fluxes to exert its therapeutic effect.
-
Discover Biomarkers: Identify metabolic signatures that correlate with drug sensitivity or resistance.
Conclusion
¹³C-MFA is a sophisticated and indispensable tool for quantitatively interrogating cellular metabolism. Its ability to provide a detailed and functional readout of metabolic pathway activity makes it particularly valuable for researchers, scientists, and professionals in drug development. By providing a deeper understanding of the metabolic alterations that drive disease and the metabolic consequences of therapeutic interventions, ¹³C-MFA is poised to play an increasingly important role in the development of next-generation therapies.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Studying Microbial Metabolism with Sodium Acetate-1,2-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Sodium Acetate-1,2-13C2 in tracing microbial metabolic pathways. The use of stable isotope tracers is a powerful technique for elucidating the intricate network of biochemical reactions within microorganisms. This compound, with its two labeled carbon atoms, serves as an excellent probe for key metabolic hubs, including the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and offers visualizations of relevant pathways and workflows to facilitate the design and implementation of robust metabolic studies.
Introduction to 13C-Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a biological system.[1][2] When combined with the use of 13C-labeled substrates, this technique, known as 13C-MFA, allows for the precise tracking of carbon atoms as they are processed through various metabolic pathways.[2] By analyzing the isotopic labeling patterns in downstream metabolites, researchers can deduce the relative and absolute fluxes through different routes of central carbon metabolism.[2] This approach is invaluable for understanding microbial physiology, identifying metabolic bottlenecks, and engineering microbes for biotechnological applications.[3]
This compound is a particularly informative tracer because acetyl-CoA, derived from acetate, is a central metabolite that feeds into numerous biosynthetic and energy-generating pathways.[4] Its labeled carbons can be tracked into the TCA cycle, amino acids, and fatty acids, providing a detailed picture of cellular metabolism.
Quantitative Data Presentation
The following table summarizes the percentage of 13C-labeled species in cultures of the obligate aceticlastic methanogen, Methanosaeta spp., fed with 5% 13C-labeled acetate. This data illustrates the incorporation of the labeled carbon from acetate into metabolic end-products like carbon dioxide and methane.
| Labeled Substance Added | Analyte | 13C / (12C + 13C) (%) |
| Control (Unlabeled) | Acetate | 1.0706 ± 0.0004 |
| CO2 | 1.0779 ± 0.0008 | |
| CH4 | 1.0648 ± 0.0006 | |
| 5% 13CH3COO- | Acetate | 5.0329 ± 0.2512 |
| CO2 | 1.1072 ± 0.0203 | |
| CH4 | 5.1261 ± 0.5427 | |
| 5% CH313COO- | Acetate | 4.7927 ± 0.3382 |
| CO2 | 4.2723 ± 0.7236 | |
| CH4 | 1.0661 ± 0.0005 |
Data adapted from Zhu et al., 2012.[5]
Experimental Protocols
Preparation of 13C-Labeled Minimal Medium
This protocol describes the preparation of a minimal medium for bacterial culture where this compound is the sole carbon source.
Materials:
-
5X M9 Minimal Salts solution[6]
-
This compound
-
1 M MgSO4 (sterile)[6]
-
1 M CaCl2 (sterile)[6]
-
Sterile, deionized water
-
Sterile flasks
Procedure:
-
To prepare 1 liter of medium, start with approximately 750 mL of sterile, deionized water in a sterile container.
-
Add 200 mL of 5X M9 Minimal Salts solution.[6]
-
Add the desired amount of this compound. A typical starting concentration is 2-5 g/L, but this should be optimized for the specific microbial strain and experimental goals.
-
Adjust the final volume to 1 liter with sterile, deionized water.
-
After autoclaving and allowing the medium to cool, aseptically add the following sterile solutions:
-
Mix the final medium thoroughly before inoculation.
Microbial Culture and Metabolite Extraction
This protocol outlines the steps for culturing bacteria in the 13C-labeled medium and then quenching metabolism and extracting metabolites for analysis.
Materials:
-
Prepared 13C-labeled minimal medium
-
Bacterial strain of interest
-
Incubator shaker
-
Centrifuge
-
Quenching solution (e.g., -20°C 60% methanol)
-
Extraction solvent (e.g., -20°C 80% methanol)
-
Liquid nitrogen
Procedure:
-
Inoculate the 13C-labeled minimal medium with the bacterial strain.
-
Incubate the culture under appropriate conditions (e.g., 37°C, 200 rpm) until it reaches the desired growth phase (typically mid-exponential phase for steady-state flux analysis).
-
Rapidly quench the metabolic activity by mixing the cell culture with a cold quenching solution.
-
Immediately centrifuge the quenched cells at a low temperature (e.g., -9°C, 5000 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in a cold extraction solvent.
-
Perform a freeze-thaw cycle by freezing the cell suspension in liquid nitrogen and then thawing on ice. This helps to lyse the cells.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Carefully collect the supernatant containing the intracellular metabolites.
-
The metabolite extract can then be dried under a vacuum or nitrogen stream and stored at -80°C until analysis.
GC-MS Analysis of 13C-Labeled Amino Acids and Fatty Acids
This protocol provides a general workflow for the derivatization and analysis of 13C-labeled amino acids and fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).
A. Amino Acid Analysis
-
Protein Hydrolysis:
-
Pellet a sample of the cultured cells and wash with a saline solution.
-
Add 6 M HCl to the cell pellet and hydrolyze at 105°C for 18-24 hours to break down proteins into their constituent amino acids.[3]
-
Dry the hydrolysate completely under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization:
-
Resuspend the dried amino acids in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and incubate at a raised temperature (e.g., 60-80°C) to create volatile derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable GC column and temperature program to separate the different amino acid derivatives.
-
The mass spectrometer will detect the mass-to-charge ratio of the fragments of each amino acid, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms).
-
B. Fatty Acid Analysis
-
Lipid Extraction and Saponification:
-
Extract total lipids from a cell pellet using a solvent mixture such as chloroform:methanol.
-
Saponify the extracted lipids by adding a strong base (e.g., KOH in methanol) and heating to release the fatty acids from complex lipids.
-
-
Methylation:
-
Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Methylate the fatty acids by adding a reagent like BF3-methanol and heating to form fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
Inject the FAMEs into the GC-MS.
-
Separate the different FAMEs using an appropriate GC column and temperature gradient.
-
Analyze the mass spectra to determine the 13C incorporation into the fatty acid chains.
-
13C NMR Spectroscopy for Isotopomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the specific positions of 13C atoms within a molecule, which is crucial for distinguishing between different metabolic pathways.
Procedure:
-
Sample Preparation:
-
Use a dried metabolite extract or a purified compound of interest.
-
Reconstitute the sample in a deuterated solvent (e.g., D2O) to a high concentration.
-
Transfer the sample to an NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D 13C NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[7]
-
For enriched samples, 13C-13C spin-spin couplings will be visible as splittings in the 13C signals or as satellite peaks.[7] The magnitude of the coupling constant can provide information about the number of bonds separating the coupled nuclei.
-
2D NMR experiments, such as 13C-13C COSY or INADEQUATE, can be used to directly observe the connectivity between adjacent 13C atoms, providing unambiguous evidence of the carbon skeleton's labeling pattern.[8] These experiments require a high sample concentration and longer acquisition times.
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Integrate the signals corresponding to different isotopomers to quantify their relative abundances.
-
Analyze the coupling patterns to determine the positions of the 13C labels.
-
Visualization of Pathways and Workflows
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism in dense microbial colonies: 13C metabolic flux analysis of E. coli grown on agar identifies two distinct cell populations with acetate cross-feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetate is a beneficial nutrient for E. coli at low glycolytic flux | The EMBO Journal [link.springer.com]
- 5. Item - Percentage of 13C-labeled acetate, 13C-labeled CO2 and 13C-labeled CH4 formation in the 60-day cultures in a medium with 5% 13C-labeled acetate, NaHCO3 or CH4. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Microbial Techniques: Preparing Minimal Media [madsci.org]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Cell Culture Labeling with Sodium Acetate-1,2-13C2
Stable isotope tracing is a powerful technique used to investigate cellular metabolism and map the flow of atoms through metabolic pathways.[1][2] Sodium Acetate-1,2-13C2 is a stable isotope-labeled compound frequently used as a tracer in biochemical research to analyze metabolic pathways.[3] When introduced to cell cultures, it serves as a source for labeled acetyl-CoA, a central metabolite at the crossroads of carbohydrate, fat, and protein metabolism.
The two 13C atoms in this compound allow for the tracing of the acetate backbone as it is incorporated into various downstream metabolites. This makes it an excellent tool for dissecting the contributions of acetate to the Tricarboxylic Acid (TCA) cycle and de novo fatty acid synthesis. By tracking the incorporation of these heavy isotopes into metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can gain quantitative insights into the activities of these pathways.[4][5]
Key applications for this compound labeling include:
-
Elucidating TCA Cycle Dynamics: Quantifying the entry of acetate-derived carbon into the TCA cycle and its subsequent metabolism.
-
Measuring Fatty Acid Synthesis: Tracking the incorporation of acetate into newly synthesized fatty acids.
-
Understanding Metabolic Reprogramming: Investigating how disease states (e.g., cancer) or drug treatments alter cellular metabolism.[5]
-
Bioprocess Optimization: Fine-tuning the metabolic activity of cell cultures to enhance the production of biopharmaceuticals.[5]
Metabolic Pathway of this compound
This compound is taken up by the cell and converted to Acetyl-CoA by Acetyl-CoA synthetase. The labeled Acetyl-CoA can then enter two primary pathways: the TCA cycle in the mitochondria or fatty acid synthesis in the cytosol. The diagram below illustrates the flow of the 13C label (indicated by red asterisks) through these central metabolic routes.
Caption: Metabolic fate of this compound.
Experimental Protocol
This protocol provides a general framework for labeling adherent mammalian cells in vitro with this compound. Optimization may be required depending on the cell line and experimental goals.
Materials and Reagents
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
This compound (e.g., Cambridge Isotope Laboratories, CLM-440)
-
Acetate-free custom medium (optional, for maximizing enrichment)
-
6-well or 10-cm cell culture plates
-
Quenching solution: 80% Methanol in water, cooled to -80°C
-
Cell scraper, ice-cold
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure
1. Cell Seeding and Culture a. Culture cells in standard complete medium in a T-75 flask until they reach 80-90% confluency. b. Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet and count the cells. e. Seed the cells into 6-well plates at a density that will result in ~80% confluency at the time of labeling (e.g., 0.5 x 10^6 cells/well). f. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
2. Preparation of Labeling Medium a. Prepare the labeling medium by supplementing basal medium (e.g., DMEM without sodium acetate) with dialyzed FBS, antibiotics, and the desired concentration of this compound. A typical starting concentration is 1-10 mM. b. If using standard medium that contains unlabeled acetate, the 13C-labeled acetate will compete with the unlabeled source. For maximal labeling, use a custom acetate-free medium. c. Warm the labeling medium to 37°C before use.
3. Labeling Procedure a. After the initial 24-hour incubation, aspirate the standard culture medium from the wells. b. Gently wash the cells once with pre-warmed PBS to remove residual medium. c. Add the pre-warmed 13C-acetate labeling medium to each well. d. Return the plates to the incubator and culture for the desired labeling period. The time required to reach isotopic steady-state varies by cell line and pathway, but typical time points range from 4 to 24 hours.
4. Cell Harvesting and Quenching a. Place the cell culture plates on ice. b. Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer. c. Add a sufficient volume of ice-cold 80% methanol (-80°C) to each well (e.g., 1 mL for a 6-well plate) to quench metabolism. d. Place the plates at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
5. Metabolite Extraction a. Scrape the frozen cell lysate from the bottom of the wells using a pre-chilled cell scraper. b. Transfer the lysate to pre-chilled microcentrifuge tubes. c. Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris. d. Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. e. Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating. f. The dried metabolite pellet can be stored at -80°C until analysis.
6. Downstream Analysis a. Reconstitute the dried metabolites in a suitable solvent for the analytical platform. b. Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) to determine the mass isotopomer distribution in key metabolites.[3][4]
Experimental Workflow
The following diagram outlines the major steps in a this compound labeling experiment.
Caption: Workflow for 13C-Acetate metabolic labeling.
Quantitative Data Summary
The following table provides typical parameters for a this compound labeling experiment. These values should be optimized for each specific cell line and experimental condition.
| Parameter | Typical Range | Rationale & Expected Observations |
| Cell Seeding Density | 0.5 - 2.0 x 10^6 cells / 6-well | Aims for ~80% confluency at the time of harvest to ensure active metabolism without nutrient limitation or contact inhibition. |
| This compound | 1 - 10 mM | Concentration should be sufficient to ensure robust labeling without causing toxicity. Higher concentrations lead to faster isotopic steady-state. |
| Labeling Time | 4 - 24 hours | Shorter times can capture initial flux, while longer times are needed to approach isotopic steady-state in slower-turnover pathways like fatty acid synthesis. |
| Expected 13C Enrichment | Varies (50-99%) | High enrichment (>90%) is expected in direct products like Acetyl-CoA and Citrate. Enrichment in downstream metabolites (e.g., Glutamate, Palmitate) will depend on pool sizes and pathway activity. |
| Quenching Temperature | -20°C to -80°C | Rapidly dropping the temperature halts enzymatic activity, preserving the metabolic state at the moment of harvesting. -80°C is preferred for maximum efficiency. |
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Metabolic Labeling using Sodium Acetate-1,2-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of metabolic research, understanding the intricate network of biochemical pathways is paramount. Stable isotope tracing has emerged as a powerful technique to elucidate metabolic fluxes and pathway activities in vivo. Sodium Acetate-1,2-13C2 is a stable isotope-labeled compound that serves as a valuable tracer for monitoring the metabolism of two-carbon units, particularly through the Tricarboxylic Acid (TCA) cycle.[1] When introduced into a biological system, the 13C-labeled acetate is converted to Acetyl-CoA, which then enters the TCA cycle. By tracking the incorporation of the 13C label into downstream metabolites, researchers can gain quantitative insights into the dynamics of central carbon metabolism.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic labeling studies in murine models using this compound. The protocols cover every stage of the experimental workflow, from animal preparation and tracer administration to tissue processing and analysis by mass spectrometry.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantify the rates (fluxes) of metabolic pathways, such as the TCA cycle, in various tissues under different physiological or pathological conditions.
-
Biomarker Discovery: Identify novel metabolic biomarkers for disease diagnosis, prognosis, and monitoring treatment response.
-
Drug Development: Evaluate the mechanism of action of drugs that target metabolic pathways and assess their efficacy in preclinical models.
-
Understanding Disease Pathophysiology: Investigate metabolic reprogramming in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.
Experimental Workflow Overview
The in vivo metabolic labeling experiment using this compound involves a series of well-defined steps to ensure accurate and reproducible results. The overall workflow begins with the preparation of the animal model and the tracer solution, followed by the administration of the labeled substrate. After a specific labeling period, tissues are rapidly harvested and quenched to halt metabolic activity. Subsequently, metabolites are extracted from the tissues and prepared for analysis by mass spectrometry (GC-MS or LC-MS) to determine the isotopic enrichment of key metabolites. Finally, the acquired data is processed and analyzed to calculate metabolic fluxes and interpret the biological findings.
References
Sodium Acetate-1,2-13C2 sample preparation for GC-MS analysis
An in-depth guide to the sample preparation of Sodium Acetate-1,2-13C2 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is detailed below. This document provides comprehensive application notes and protocols tailored for researchers, scientists, and professionals in drug development.
Application Notes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, sodium acetate, being a salt, is non-volatile and requires a chemical modification, known as derivatization, to become suitable for GC-MS analysis. This process converts the non-volatile sodium acetate into a volatile derivative that can be readily analyzed. The use of isotopically labeled this compound allows for its use as a tracer in metabolic studies, enabling researchers to follow the metabolic fate of acetate. For accurate quantification, the use of a stable isotope-labeled internal standard, such as deuterated sodium acetate (²H₃-acetate), is highly recommended to correct for variations during sample preparation and analysis[1][2][3][4].
The most common derivatization technique for short-chain fatty acids like acetate is alkylation. One robust and rapid method involves the conversion of acetate to its propyl ester derivative using methyl chloroformate (MCF) as the alkylating agent and 1-propanol as the alcohol source[1][2]. This method has been shown to be effective for the analysis of acetate in various biological matrices[2]. Another potential derivatization method is silylation, for instance, using bis(trimethylsilyl)trifluoroacetamide (BSTFA)[5][6].
This document outlines a detailed protocol for the derivatization of this compound to propyl-acetate, followed by its quantification using GC-MS.
Quantitative Data Summary
The following table summarizes the quantitative data from a validated GC-MS method for acetate analysis, providing a reference for expected performance.
| Parameter | Value | Reference |
| Linear Range of Quantification | 2–2000 µM | [2][7] |
| Reproducibility (RSD) | < 10% | [2][7] |
| Limit of Detection (LOD) | 0.3–0.6 µg/mL | [8] |
| Recovery | 95.5 ± 1.57 % | [2] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound samples for GC-MS analysis.
Materials and Reagents
-
Sample containing this compound
-
Methyl tert-butyl ether (MTBE)[2]
-
Anhydrous Sodium Sulfate
-
2 mL Microfuge tubes
-
GC vials with inserts and caps
Sample Preparation and Derivatization Protocol
Note: This procedure should be performed in a fume hood due to the use of volatile and hazardous reagents[1][2].
-
Sample Aliquoting: In a 2 mL microfuge tube, add 200 µL of the sample (e.g., plasma, cell lysate, or culture medium)[2].
-
Internal Standard Addition: Add 40 µL of 1 mM internal standard (Sodium ²H₃-acetate) to the sample[2].
-
Reagent Addition: Add 50 µL of 1-propanol and 50 µL of pyridine to the tube[1][2].
-
Cooling: Place the tube on ice for 5 minutes[1].
-
Derivatization Reaction:
-
Vortexing: Vortex the tube vigorously for 20 seconds to ensure thorough mixing and reaction[1]. The derivatization reaction forms propyl-acetate-1,2-13C2 and the corresponding deuterated internal standard derivative.
-
Extraction:
-
Add 400 µL of MTBE to the tube to extract the propyl-acetate derivative[2].
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 2 minutes to separate the organic and aqueous phases.
-
-
Collection of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean microfuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Transfer: Transfer the dried organic extract to a GC vial with an insert for analysis.
GC-MS Parameters
The following table outlines typical GC-MS parameters for the analysis of the derivatized acetate.
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| GC System | Agilent 7890B or equivalent | [2] |
| Column | Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) or similar mid-polar column | [2] |
| Injection Mode | Split (25 mL/min split flow) | [2][7] |
| Injection Volume | 2 µL | [2] |
| Inlet Temperature | 280 °C | [2] |
| Carrier Gas | Helium | [2] |
| Flow Rate | 1.0 mL/min | [2][7] |
| Oven Program | Initial temp 50°C, hold for 1 min, ramp to 150°C at 25°C/min, then to 250°C at 40°C/min, hold for 1 min. | (Typical program, can be optimized) |
| Mass Spectrometer | ||
| MS System | Agilent 7000 Triple Quadrupole or equivalent | [2] |
| Interface Temperature | 230 °C | [2] |
| Quadrupole Temperature | 200 °C | [2] |
| Ionization Mode | Electron Ionization (EI) | |
| Ion Source Temperature | 230 °C | |
| Monitored Ions (SIM mode) | To be determined based on the fragmentation of propyl-acetate-1,2-13C2 and the deuterated standard. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key steps in the protocol.
Caption: Experimental workflow for this compound sample preparation.
Caption: Logical relationship of key steps in the protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. HPLC Method for sodium acetate anydrous determination - Page 5 - Chromatography Forum [chromforum.org]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: LC-MS/MS Method for Detecting ¹³C Labeled Metabolites from Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing with ¹³C-labeled substrates is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes. Acetate is a key metabolite that serves as a primary source of the acetyl-CoA pool, which is central to numerous biochemical processes, including the tricarboxylic acid (TCA) cycle and de novo fatty acid synthesis. This application note provides a detailed protocol for the use of ¹³C-labeled acetate in cell culture, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to trace its metabolic fate.
Metabolic Fate of Acetate
Acetate is readily taken up by cells and activated to acetyl-CoA by acetyl-CoA synthetase. The ¹³C-labeled acetyl-CoA then enters various metabolic pathways. The two-carbon acetyl unit can be traced into intermediates of the TCA cycle, amino acids derived from TCA cycle intermediates (e.g., glutamate and aspartate), and the elongating chains of fatty acids. By measuring the incorporation of ¹³C into these downstream metabolites, researchers can gain insights into the activity of these pathways under different experimental conditions.
Experimental Workflow
The overall experimental workflow for tracing ¹³C-labeled acetate is depicted below. It involves cell culture with the labeled substrate, metabolite extraction, LC-MS/MS analysis, and data processing to determine the extent of ¹³C incorporation.
Experimental Protocols
1. Cell Culture and Labeling
This protocol is a general guideline for adherent mammalian cells and should be optimized for the specific cell line and experimental goals.
-
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed if necessary to remove unlabeled acetate
-
[U-¹³C₂]-Sodium Acetate (or other desired labeled form)
-
Phosphate-buffered saline (PBS), ice-cold
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the base medium with [U-¹³C₂]-Sodium Acetate to the desired final concentration (e.g., 1 mM).
-
Aspirate the standard culture medium, wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a time course determined by the specific metabolic pathways of interest. For steady-state analysis, this may be several hours to a full cell cycle.
-
2. Metabolite Extraction
-
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Place the culture plate on ice.
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold 0.9% NaCl to remove extracellular metabolites.
-
Immediately add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate) to quench metabolic activity.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
The following are general LC-MS/MS parameters that can be adapted for the analysis of ¹³C-labeled metabolites derived from acetate. Optimization of these parameters for your specific instrument and target metabolites is recommended.
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC mobile phase (e.g., 50% methanol).
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating many central carbon metabolites.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute hydrophobic compounds, and then re-equilibrate. An example gradient is provided in the table below.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative ion modes should be tested, as different metabolites ionize preferentially in one mode. For many TCA cycle intermediates, negative ion mode is preferred.
-
Scan Type: A combination of full scan and targeted MS/MS (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) can be used. Full scan is used to observe all ions and their isotopologue patterns, while targeted MS/MS provides higher sensitivity and specificity for quantifying known metabolites.
-
High-Resolution Mass Spectrometry: The use of a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is highly recommended to accurately resolve the different mass isotopologues.[1]
-
Example LC Gradient and MS/MS Parameters
| Parameter | Value |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Time (min) | % B |
| 0.0 | 2 |
| 2.0 | 2 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 2 |
| 15.0 | 2 |
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Acetyl-CoA (¹²C₂) | 810.16 | 303.06 | Positive |
| Acetyl-CoA (¹³C₂) | 812.16 | 305.06 | Positive |
| Citrate (¹²C₆) | 191.019 | 111.008 | Negative |
| Citrate (¹³C₂) | 193.026 | 113.015 | Negative |
| Palmitate (¹²C₁₆) | 255.232 | 255.232 | Negative |
| Palmitate (¹³C₂) | 257.239 | 257.239 | Negative |
| Palmitate (¹³C₁₆) | 271.336 | 271.336 | Negative |
Note: The precursor and product ions for labeled species will shift according to the number of ¹³C atoms incorporated. The table shows examples for M+2 labeling from [U-¹³C₂]-acetate.
Data Presentation
The primary data output from a ¹³C labeling experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data should be corrected for the natural abundance of ¹³C.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Key Metabolites after Labeling with [U-¹³C₂]-Acetate
| Metabolite | M+0 (%) | M+2 (%) | M+4 (%) | M+6 (%) |
| Acetyl-CoA | 20.5 | 79.5 | 0.0 | 0.0 |
| Citrate | 35.2 | 45.3 | 19.5 | 0.0 |
| Malate | 40.1 | 50.8 | 9.1 | 0.0 |
| Palmitate | 15.8 | 25.3 | 30.1 | 28.8 |
This table presents hypothetical data for illustrative purposes. The actual MIDs will depend on the experimental conditions and the metabolic state of the cells.
Visualization of Metabolic Pathways
Acetate Metabolism Pathways
The following diagram illustrates the central metabolic pathways that utilize acetate. Acetyl-CoA, derived from acetate, enters the TCA cycle or is used for fatty acid synthesis.
This application note provides a comprehensive protocol for tracing the metabolism of ¹³C-labeled acetate using LC-MS/MS. The detailed methodologies for cell culture, metabolite extraction, and LC-MS/MS analysis, along with examples of data presentation and pathway visualization, offer a robust framework for researchers investigating acetate metabolism. This powerful technique can provide valuable insights into cellular physiology and the metabolic alterations that occur in various disease states.
References
Application Notes and Protocols for NMR Spectroscopy Analysis of Sodium Acetate-1,2-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Acetate-1,2-¹³C₂ is a stable isotope-labeled compound widely utilized as a metabolic tracer in nuclear magnetic resonance (NMR) spectroscopy studies. Its application is pivotal in elucidating metabolic pathways, particularly the tricarboxylic acid (TCA) cycle, and in understanding cellular bioenergetics. The dual ¹³C labeling at both the carboxyl (C1) and methyl (C2) positions provides a unique spectral signature, allowing for the detailed tracking of acetate metabolism and the calculation of metabolic flux rates. These application notes provide a comprehensive guide to the NMR analysis of Sodium Acetate-1,2-¹³C₂, including detailed experimental protocols, data interpretation, and visualization of the underlying biochemical processes. The non-destructive nature of NMR allows for the analysis of complex biological samples with minimal preparation, making it an invaluable tool in metabolomics, drug discovery, and biomedical research.
Quantitative NMR Data Summary
The following tables summarize the expected quantitative NMR data for Sodium Acetate-1,2-¹³C₂ in a standard aqueous solvent such as D₂O. Chemical shifts can vary slightly depending on the solvent, pH, and temperature.
Table 1: ¹H NMR Spectral Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~1.9 | Doublet of Doublets | ¹J(¹³C₂,¹H) ≈ 125, ³J(¹³C₁-C₂-¹H) ≈ 6 | Methyl Protons (-¹³CH₃) |
Table 2: ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹³C1 | ~181 | Doublet | ¹J(¹³C₁,¹³C₂) ≈ 52 | Carboxyl Carbon (-¹³COO⁻) |
| ¹³C2 | ~24 | Doublet | ¹J(¹³C₁,¹³C₂) ≈ 52 | Methyl Carbon (-¹³CH₃) |
Table 3: Key Coupling Constants for Structural Elucidation
| Coupling | Typical Value (Hz) | Significance |
| ¹J(¹³C₁,¹³C₂) | 50 - 55 | Confirms the integrity of the 1,2-¹³C₂ labeled acetate molecule. |
| ¹J(¹³C₂,¹H) | 125 - 130 | One-bond coupling between the methyl carbon and its attached protons. |
| ²J(¹³C₁,¹H) | 6 - 8 | Two-bond coupling between the carboxyl carbon and the methyl protons. |
Experimental Protocols
This section outlines the detailed methodologies for the NMR analysis of Sodium Acetate-1,2-¹³C₂.
Protocol 1: Sample Preparation
-
Dissolution: Dissolve the Sodium Acetate-1,2-¹³C₂ powder in a deuterated solvent appropriate for the experiment (e.g., Deuterium Oxide - D₂O for biological samples). A typical concentration for high-resolution NMR is 10-50 mM.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard. A common standard for aqueous samples is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). The internal standard should be chemically inert and have a resonance that does not overlap with the signals of interest.
-
pH Adjustment: Adjust the pH of the sample to the desired physiological range (typically pH 7.0-7.4) using small volumes of dilute DCl or NaOD to avoid significant changes in sample volume.
-
Transfer to NMR Tube: Transfer approximately 500-600 µL of the final solution into a clean, high-quality 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup: Tune and match the NMR probe for the ¹H frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) with solvent suppression (e.g., presaturation) is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 4.7 ppm for D₂O.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.
-
Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate quantification. A typical starting value is 2-5 seconds.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a 10 mM sample, 16-64 scans are usually sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (e.g., TSP at 0.0 ppm).
-
Integrate the signals of interest for quantitative analysis.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune and match the NMR probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is commonly used to simplify the spectrum and improve the signal-to-noise ratio. For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of 200-250 ppm is typically sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): ¹³C nuclei, especially quaternary carbons like the carboxyl carbon, can have long T₁ relaxation times. A longer relaxation delay (e.g., 5-30 seconds) is crucial for accurate quantification. The use of a relaxation agent like Cr(acac)₃ can be considered to shorten T₁ values, but its compatibility with the sample must be verified.
-
Number of Scans (ns): Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from hundreds to thousands of scans depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard or an external reference.
-
Integrate the signals for quantitative analysis.
-
Visualizations
Metabolic Pathway of Sodium Acetate-1,2-¹³C₂
Caption: Metabolic fate of Sodium Acetate-1,2-¹³C₂.
Experimental Workflow for NMR Analysis
Caption: NMR experimental workflow.
Application Notes and Protocols for Calculating Metabolic Flux Rates using Sodium Acetate-1,2-¹³C₂ Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as Sodium Acetate-1,2-¹³C₂, and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism. This information is invaluable for understanding cellular physiology in both health and disease, identifying metabolic bottlenecks, and discovering novel targets for drug development.
Sodium Acetate-1,2-¹³C₂ is a particularly useful tracer for probing the activity of the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and other pathways that utilize acetyl-CoA. The dual-labeled acetate provides unique isotopic labeling patterns that can resolve fluxes with high precision. These application notes provide a comprehensive overview and detailed protocols for conducting ¹³C-MFA experiments using Sodium Acetate-1,2-¹³C₂.
Principle of ¹³C-Metabolic Flux Analysis
The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system at a metabolic steady state.[1][2][3] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intracellular metabolites. The distribution of these isotopes, known as mass isotopomer distributions (MIDs), is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5][6][7][8]
A computational model of the cell's metabolic network is then used to simulate the expected MIDs for a given set of metabolic fluxes. By iteratively adjusting the flux values in the model to minimize the difference between the simulated and experimentally measured MIDs, the in vivo metabolic fluxes can be quantified.[9][10][11][12][13]
Applications in Research and Drug Development
-
Disease Metabolism: Understanding how metabolic pathways are rewired in diseases like cancer, diabetes, and neurodegenerative disorders.[14][15]
-
Target Identification and Validation: Identifying enzymes or pathways that are critical for disease progression and can be targeted for therapeutic intervention.
-
Mechanism of Action Studies: Elucidating how drugs modulate metabolic pathways to exert their therapeutic effects.
-
Bioprocess Optimization: In metabolic engineering, MFA can be used to identify bottlenecks in production pathways and guide strain improvement for the synthesis of valuable biochemicals.[13]
Experimental Workflow
The general workflow for a ¹³C-MFA experiment using Sodium Acetate-1,2-¹³C₂ involves several key steps, from experimental design to data analysis.
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.
Detailed Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol details the steps for culturing cells and introducing the Sodium Acetate-1,2-¹³C₂ tracer to achieve isotopic steady state.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
Sodium Acetate-1,2-¹³C₂ (e.g., Cambridge Isotope Laboratories, Inc. CLM-440-1)[16][17]
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., T-75 flasks or 10-cm plates) at a density that will allow them to reach the mid-exponential growth phase at the time of labeling.
-
Pre-culture: Culture cells in standard medium until they reach the desired confluency (typically 50-60%). This ensures that the cells are in a state of balanced growth.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with Sodium Acetate-1,2-¹³C₂. The final concentration of the tracer will depend on the specific cell line and experimental goals but is often in the range of 1-5 mM. Ensure all other nutrient concentrations are maintained as in the standard medium.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Return the cells to the incubator and culture for a sufficient duration to achieve isotopic steady state. This time can vary significantly between cell types and metabolic pathways but is often determined empirically (typically 24-48 hours for mammalian cells).
-
Protocol 2: Metabolite Quenching and Extraction
This is a critical step to halt all enzymatic activity instantaneously, preserving the in vivo metabolic state of the cells.[8][18][19]
Materials:
-
Cold quenching solution (e.g., 80% methanol at -80°C)
-
Ice-cold PBS
-
Cell scraper
-
Centrifuge capable of reaching low temperatures
Procedure for Adherent Cells:
-
Medium Removal: Quickly aspirate the labeling medium from the culture plate.
-
Washing: Immediately wash the cells with a sufficient volume of ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely.
-
Quenching: Place the culture plate on a bed of dry ice and immediately add a pre-chilled quenching solution (e.g., -80°C 80% methanol) to the plate.
-
Cell Lysis and Collection: Use a cell scraper to scrape the cells in the quenching solution. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Incubate the lysate at -20°C for at least 15 minutes to allow for complete metabolite extraction.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until further analysis.
Protocol 3: GC-MS Analysis of ¹³C-Labeled Metabolites
Gas chromatography-mass spectrometry is a common analytical technique for measuring the mass isotopomer distributions of derivatized metabolites.[5][6][7]
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - TBDMSTFA + 1% TBDMCS)
-
GC-MS system equipped with an appropriate column (e.g., DB-5ms)
Procedure:
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization:
-
Add a derivatization agent (e.g., 50 µL of TBDMSTFA + 1% TBDMCS) to the dried extracts.
-
Incubate the samples at 70°C for 1 hour to facilitate the derivatization of polar metabolites.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC-MS system.
-
Use an appropriate temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in either scan or selected ion monitoring (SIM) mode to detect the fragments of the derivatized metabolites.
-
-
Data Acquisition: Collect the mass spectra for each eluting metabolite peak. The relative abundances of the different mass isotopomers (e.g., M+0, M+1, M+2) for each metabolite are then determined.
Data Presentation and Analysis
Mass Isotopomer Distributions (MIDs)
The raw data from the GC-MS analysis consists of the relative abundances of different mass isotopomers for each measured metabolite. This data should be corrected for the natural abundance of ¹³C and other heavy isotopes. The corrected MIDs are then used for flux calculations.
Table 1: Example Mass Isotopomer Distribution Data for Key Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 0.10 | 0.20 | 0.40 | 0.20 | 0.08 | 0.02 | 0.00 |
| Glutamate | 0.15 | 0.25 | 0.35 | 0.15 | 0.10 | 0.00 | |
| Malate | 0.20 | 0.30 | 0.35 | 0.10 | 0.05 | ||
| Aspartate | 0.25 | 0.35 | 0.25 | 0.10 | 0.05 | ||
| Palmitate | 0.05 | 0.10 | 0.15 | 0.20 | 0.25 | ... | ... |
Note: These are hypothetical values for illustrative purposes.
Metabolic Flux Maps
The primary output of a ¹³C-MFA study is a quantitative map of metabolic fluxes. This data is best presented in a table that allows for easy comparison between different experimental conditions.
Table 2: Example Metabolic Flux Rates (mmol/gDW/hr)
| Reaction | Control | Treatment A | Treatment B |
| Acetyl-CoA -> Citrate | 100 ± 5 | 150 ± 8 | 80 ± 6 |
| Isocitrate -> α-Ketoglutarate | 95 ± 4 | 140 ± 7 | 75 ± 5 |
| α-Ketoglutarate -> Succinyl-CoA | 90 ± 5 | 130 ± 6 | 70 ± 4 |
| Succinate -> Fumarate | 85 ± 4 | 120 ± 5 | 65 ± 4 |
| Malate -> Oxaloacetate | 80 ± 3 | 110 ± 4 | 60 ± 3 |
| Pyruvate -> Oxaloacetate | 20 ± 2 | 15 ± 2 | 30 ± 3 |
| Acetyl-CoA -> Malonyl-CoA | 10 ± 1 | 25 ± 2 | 5 ± 1 |
Note: These are hypothetical values for illustrative purposes. Errors represent the 95% confidence intervals.
Visualization of Metabolic Pathways and Logical Relationships
TCA Cycle and Anaplerotic Pathways
The following diagram illustrates the entry of ¹³C-labeled acetate into the TCA cycle and the key anaplerotic reactions.
Caption: Entry of ¹³C-labeled acetate into the TCA cycle.
Fatty Acid Synthesis Pathway
This diagram shows how ¹³C-labeled acetyl-CoA is utilized for the synthesis of fatty acids.
Caption: Utilization of acetate-derived acetyl-CoA in fatty acid synthesis.
Concluding Remarks
¹³C-Metabolic Flux Analysis using Sodium Acetate-1,2-¹³C₂ is a robust method for gaining quantitative insights into cellular metabolism. The detailed protocols and data analysis frameworks provided in these application notes offer a comprehensive guide for researchers. Careful experimental design, execution, and computational analysis are paramount for obtaining high-quality, reproducible flux data that can significantly advance our understanding of cellular physiology and accelerate drug discovery efforts.
References
- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 2. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. benchchem.com [benchchem.com]
- 9. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. 13CFLUX | www.13cflux.net [13cflux.net]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 16. Sodium acetate (1,2-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-440-1 [isotope.com]
- 17. Metabolism â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 18. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 19. osti.gov [osti.gov]
Application Notes and Protocols for Experimental Design of 13C Tracer Studies with Sodium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with 13C-labeled sodium acetate is a powerful technique to quantitatively investigate cellular metabolism. Acetate is a key metabolite that serves as a precursor for acetyl-Coenzyme A (acetyl-CoA), a central molecule in numerous anabolic and catabolic pathways. By introducing 13C-labeled acetate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can elucidate the activity of pathways involved in energy production, biosynthesis, and epigenetic regulation.
These application notes provide a comprehensive guide to designing and implementing 13C tracer studies using sodium acetate, with a focus on applications in drug development and metabolic research. Detailed protocols for cell culture labeling, metabolite extraction, and analysis are provided, along with examples of data presentation and interpretation.
Key Applications in Research and Drug Development
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways, such as the Krebs cycle (TCA cycle) and fatty acid synthesis, to understand how disease states or drug treatments alter cellular metabolism.
-
De Novo Lipogenesis: Tracing the synthesis of fatty acids and cholesterol from acetate, a critical pathway in many cancers and metabolic disorders.
-
Histone Acetylation Dynamics: Investigating the contribution of acetate to the nuclear acetyl-CoA pool and its subsequent use for histone acetylation, providing insights into epigenetic regulation of gene expression.
-
Target Engagement and Mechanism of Action Studies: Determining how pharmacological agents modulate specific metabolic pathways by observing changes in 13C label incorporation.
Experimental Design Considerations
The success of a 13C tracer study hinges on a well-thought-out experimental design. Key factors to consider include:
-
Choice of 13C-Acetate Isotopologue:
-
[1-¹³C]Sodium Acetate: The label is lost as ¹³CO₂ in the pyruvate dehydrogenase (PDH) reaction but is retained in the first turn of the TCA cycle if it enters via anaplerosis.
-
[2-¹³C]Sodium Acetate: The label is transferred to acetyl-CoA and enters the TCA cycle.
-
[1,2-¹³C₂]Sodium Acetate: Both carbons are labeled, providing more detailed information on the cycling of metabolites in the TCA cycle and the contribution of acetate to biosynthetic pathways. This is often the preferred tracer for comprehensive metabolic analysis.
-
-
Cell Culture Conditions:
-
Media Composition: The concentration of unlabeled acetate and other potential carbon sources (e.g., glucose, glutamine) in the culture medium will influence the incorporation of the 13C label. It is crucial to use dialyzed serum to minimize the presence of unlabeled acetate.
-
Isotopic Steady State: Cells should be cultured in the presence of the 13C-labeled acetate for a sufficient duration to reach isotopic steady state, where the isotopic enrichment of key metabolites is no longer changing over time. This is essential for steady-state MFA.
-
-
Analytical Platform:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable metabolites, such as amino acids and fatty acid methyl esters.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of a wide range of polar and non-polar metabolites, including organic acids, nucleotides, and acyl-CoAs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed positional information of 13C labeling within a molecule but is less sensitive than MS.
-
Data Presentation
Quantitative data from 13C tracer studies are typically presented as Mass Isotopomer Distributions (MIDs). The MID represents the fractional abundance of each isotopologue of a metabolite, from the unlabeled form (M+0) to the fully labeled form. The data should be corrected for the natural abundance of 13C.
Table 1: Mass Isotopomer Distribution of Acetyl-CoA in Cells Cultured with [1,2-¹³C₂]Sodium Acetate
| Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treated) |
| M+0 | 0.35 | 0.65 |
| M+1 | 0.05 | 0.08 |
| M+2 | 0.60 | 0.27 |
Table 2: Mass Isotopomer Distribution of Citrate in Cells Cultured with [1,2-¹³C₂]Sodium Acetate
| Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treated) |
| M+0 | 0.40 | 0.70 |
| M+1 | 0.06 | 0.09 |
| M+2 | 0.50 | 0.18 |
| M+3 | 0.03 | 0.02 |
| M+4 | 0.01 | 0.01 |
Table 3: Mass Isotopomer Distribution of Palmitate (C16:0) in Cells Cultured with [1,2-¹³C₂]Sodium Acetate
| Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treated) |
| M+0 | 0.20 | 0.55 |
| M+2 | 0.15 | 0.20 |
| M+4 | 0.12 | 0.10 |
| M+6 | 0.10 | 0.06 |
| M+8 | 0.08 | 0.04 |
| M+10 | 0.07 | 0.02 |
| M+12 | 0.06 | 0.01 |
| M+14 | 0.05 | 0.01 |
| M+16 | 0.17 | 0.01 |
Experimental Protocols
Protocol 1: 13C-Sodium Acetate Labeling in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing the desired concentration of [1,2-¹³C₂]sodium acetate (typically 0.5-5 mM). Use dialyzed fetal bovine serum to minimize the concentration of unlabeled acetate.
-
Labeling: Remove the standard culture medium and replace it with the 13C-labeling medium.
-
Incubation: Culture the cells for a predetermined time to achieve isotopic steady state. This duration should be optimized for the specific cell line and experimental goals (typically 24-48 hours).
-
Harvesting:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench metabolism.
-
Scrape the cells and collect the cell lysate.
-
Protocol 2: Metabolite Extraction
-
Cell Lysate Collection: Collect the cell lysate from the harvesting step.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for MS analysis (e.g., 50% acetonitrile).
Protocol 3: Sample Preparation for GC-MS Analysis of Fatty Acids
-
Lipid Extraction: After quenching and cell lysis, extract total lipids using a method such as the Bligh-Dyer extraction.
-
Saponification: Saponify the lipid extract using a methanolic base (e.g., NaOH in methanol) to release free fatty acids.
-
Methylation: Derivatize the free fatty acids to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane).
-
Analysis: Analyze the FAMEs by GC-MS to determine the mass isotopomer distribution of individual fatty acids.
Mandatory Visualizations
Caption: Experimental workflow for 13C tracer studies with sodium acetate.
Caption: Metabolic fate of 13C-labeled sodium acetate.
Application Notes: Quantifying De Novo Fatty Acid Synthesis with Sodium Acetate-1,2-13C2
Introduction
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process. Dysregulation of DNL is implicated in various diseases, including cancer, obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD)[1]. Quantifying the rate of DNL is crucial for understanding disease mechanisms and for the development of novel therapeutics. Sodium Acetate-1,2-13C2 is a stable isotope tracer widely used to measure DNL rates both in vitro and in vivo[2][3].
Principle of the Method
The core principle involves introducing this compound into a biological system. This labeled acetate is readily converted by Acetyl-CoA synthetase (ACSS) into Acetyl-CoA, the primary two-carbon building block for fatty acid synthesis. Both carbons in the acetyl group of this Acetyl-CoA are labeled with 13C. The enzyme Fatty Acid Synthase (FASN) then sequentially adds these 13C2-labeled acetyl units to a growing acyl chain.
The newly synthesized fatty acids, particularly the primary product palmitate (C16:0), will incorporate multiple 13C2 units. The extent of this incorporation can be precisely measured using mass spectrometry (MS), typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). By analyzing the mass isotopomer distribution (the pattern of molecules with different numbers of 13C atoms), researchers can calculate the fraction of fatty acids that are newly synthesized versus those derived from other sources, such as uptake from the culture medium[4][5].
Signaling and Metabolic Pathway
The pathway illustrates the journey of the 13C label from acetate to newly synthesized fatty acids.
References
- 1. metsol.com [metsol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Extraction in 13C Labeled Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crucial steps of cell quenching and metabolite extraction in 13C labeled metabolomics studies. Accurate and reproducible extraction is paramount for preserving the isotopic labeling patterns and obtaining a true snapshot of the cellular metabolic state.
Introduction to Cell Extraction for 13C Metabolomics
Stable isotope-resolved metabolomics (SIRM) using 13C tracers is a powerful technique to delineate metabolic pathways and quantify fluxes. The initial steps of sample preparation, namely quenching of metabolic activity and extraction of intracellular metabolites, are critical determinants of experimental success. An ideal protocol rapidly halts all enzymatic reactions to prevent alterations in metabolite levels and isotopic enrichment, while efficiently extracting a broad range of metabolites without degradation or isotopic discrimination.
The choice of method depends on the cell type (e.g., suspension or adherent mammalian cells, bacteria) and the specific metabolites of interest. This guide outlines validated protocols for various cell types and provides a comparative overview of different extraction strategies.
Key Principles
-
Rapid Quenching: The turnover of some metabolites can be on the order of seconds. Therefore, quenching must be extremely fast to arrest metabolism and preserve the in vivo metabolic state.[1][2]
-
Efficient Extraction: The solvent system should be capable of extracting a wide range of polar and non-polar metabolites.
-
Prevention of Leakage: The quenching and extraction process should not compromise cell membrane integrity to the point of significant metabolite leakage before metabolism is halted.[3]
-
Compatibility with Downstream Analysis: The chosen solvents and methods must be compatible with the analytical platform, typically mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Section 1: Quenching of Cellular Metabolism
Quenching is the rapid inactivation of enzymes to stop metabolic activity.[6] The most common approach involves a rapid temperature drop.
Protocol 1.1: Cold Methanol-Based Quenching for Suspension Mammalian Cells
This is a widely used method for mammalian cells grown in suspension.
Materials:
-
60% (v/v) Methanol in water, pre-chilled to -40°C
-
0.85% (w/v) Ammonium bicarbonate (AMBIC) (optional, but recommended to maintain pH)[4][7]
-
Centrifuge capable of reaching -20°C or 4°C
-
Dry ice
Procedure:
-
Determine the cell count and viability of your cell culture.
-
For each sample, transfer a known volume of cell suspension (e.g., 1 x 10^7 cells) into a pre-chilled centrifuge tube.
-
Add five volumes of ice-cold quenching solution (60% methanol, optionally containing 0.85% AMBIC) to the cell suspension.[3][4]
-
Immediately vortex the mixture gently to ensure rapid and uniform quenching.
-
Centrifuge the samples at a low speed (e.g., 1000 x g) for 5 minutes at -20°C or 4°C to pellet the cells.
-
Carefully aspirate and discard the supernatant.
-
The resulting cell pellet is now quenched and ready for metabolite extraction. The pellet can be stored at -80°C for later extraction.
Protocol 1.2: In-situ Quenching for Adherent Mammalian Cells
For adherent cells, it is crucial to quench metabolism directly on the culture plate to avoid metabolic changes during cell detachment.
Materials:
-
Liquid nitrogen or a dry ice/ethanol slurry
Procedure:
-
Remove the culture dish from the incubator.
-
Immediately aspirate the culture medium completely.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or saline to remove extracellular metabolites. This step should be performed rapidly to minimize metabolic changes.
-
Immediately place the culture dish on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and quench metabolism.[9]
-
Alternatively, after washing, add 1 mL of cold (-20°C) acetonitrile or 80% methanol/water to the plate to simultaneously quench and initiate extraction.[8][9]
Workflow for Quenching of Adherent Mammalian Cells
Caption: Workflow for quenching adherent mammalian cells.
Section 2: Metabolite Extraction
Following quenching, metabolites are extracted from the cells. The choice of solvent is critical and depends on the polarity of the target metabolites.
Protocol 2.1: Methanol/Water Extraction for Mammalian Cells
This protocol is effective for a broad range of polar metabolites.
Materials:
-
100% Methanol, pre-chilled to -80°C
-
Ultrapure water, ice-cold
-
Centrifuge capable of reaching 4°C
-
Vortex mixer
-
Sonicator (optional)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Start with a quenched cell pellet (from Protocol 1.1) or a plate of quenched adherent cells (from Protocol 1.2).
-
If starting with a pellet, add 1 mL of pre-chilled 80% methanol. If starting with a plate, add the extraction solvent directly to the plate and scrape the cells.[9]
-
Resuspend the pellet by vortexing or scrape the plate thoroughly.
-
For enhanced extraction, sonicate the samples in an ice bath for 3 x 10-second bursts.
-
Incubate the samples at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
For a more exhaustive extraction, the pellet can be re-extracted with another volume of the extraction solvent, and the supernatants can be pooled.[3][4]
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.
-
The dried extract can be stored at -80°C until analysis.[10]
Protocol 2.2: Biphasic Extraction (Methanol/Chloroform/Water) for Polar and Non-polar Metabolites
This method, a modification of the Folch or Bligh-Dyer procedures, allows for the separation of polar and non-polar (lipid) metabolites.[5]
Materials:
-
Methanol, pre-chilled to -80°C
-
Chloroform, analytical grade
-
Ultrapure water, ice-cold
-
Centrifuge capable of reaching 4°C
Procedure:
-
To the quenched cell pellet, add a pre-chilled mixture of methanol:chloroform:water in a ratio of 2:1:0.8 (v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Add 1 part chloroform and 1 part water to induce phase separation. The final ratio will be approximately 2:2:1.8 methanol:chloroform:water.
-
Vortex again and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Three layers will be visible: an upper aqueous/polar phase (containing polar metabolites), a lower organic/non-polar phase (containing lipids), and a protein disk at the interface.
-
Carefully collect the upper aqueous phase for polar metabolomics and the lower organic phase for lipidomics.
-
Dry the collected phases separately using a vacuum concentrator or under a stream of nitrogen.
-
Store the dried extracts at -80°C.
Workflow for Biphasic Metabolite Extraction
Caption: Biphasic extraction workflow for metabolite separation.
Section 3: Extraction from Bacterial Cells
Metabolite extraction from bacteria requires efficient cell wall disruption.
Protocol 3.1: Fast Filtration and Quenching for Bacteria
For bacteria, it is often necessary to rapidly separate the cells from the culture medium before quenching to avoid contamination from extracellular metabolites.
Materials:
-
Vacuum filtration apparatus with appropriate pore size filters (e.g., 0.22 µm)
-
Liquid nitrogen
-
Cold (-20°C) extraction solvent (e.g., acetonitrile:methanol:water 40:40:20 v/v/v)
Procedure:
-
Assemble the vacuum filtration unit.
-
Rapidly filter a known volume of the bacterial culture.
-
Immediately after the medium has passed through, place the filter with the bacterial cells into a petri dish floating in liquid nitrogen to flash-freeze and quench metabolism.
-
Transfer the frozen filter into a tube containing the cold extraction solvent.
-
Proceed with cell disruption and extraction as described below.
Protocol 3.2: Bacterial Metabolite Extraction with Bead Beating
Materials:
-
Extraction solvent (e.g., 80% methanol or a custom solvent mixture like methanol:dichloromethane:ethyl acetate 10:2:3)[11]
-
Zirconia/silica beads (0.1 mm diameter)
-
Bead beater homogenizer
-
Centrifuge capable of reaching 4°C
Procedure:
-
Start with a quenched bacterial cell pellet or a filter with quenched cells.
-
Add 1 mL of cold extraction solvent and an appropriate volume of sterile beads to the tube.
-
Homogenize the sample using a bead beater (e.g., 2 cycles of 45 seconds at 6.5 m/s) with cooling on ice between cycles.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract and store at -80°C.
Section 4: Data Presentation and Comparison of Methods
The choice of extraction method can significantly impact the coverage and quantification of metabolites.
Table 1: Comparison of Common Quenching Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Cold Methanol (-40°C) | Effective for quenching, compatible with subsequent extraction.[7] | Can cause some metabolite leakage if not performed quickly.[3] | Suspension mammalian cells. |
| Liquid Nitrogen | Extremely rapid, considered the "gold standard" for stopping metabolism.[2][6] | Can be difficult to handle, may cause cell lysis and metabolite leakage upon thawing if not handled properly. | Adherent cells, tissues. |
| Cold Acetonitrile | Efficiently quenches and precipitates proteins. | May not be as effective for extracting highly polar metabolites. | Adherent cells. |
Table 2: Comparison of Extraction Solvents
| Solvent System | Advantages | Disadvantages | Primary Metabolites Extracted |
| 80% Methanol | Good for a broad range of polar metabolites, simple protocol.[9] | Less effective for non-polar lipids. | Amino acids, organic acids, sugar phosphates. |
| Acetonitrile/Water | Efficiently precipitates proteins. | May have lower recovery for certain polar compounds compared to methanol. | Broad range of polar metabolites. |
| Methanol/Chloroform/Water | Allows for separation of polar and non-polar metabolites.[5] | More complex and time-consuming protocol. | Polar metabolites and lipids in separate fractions. |
| MTBE Method | A less toxic alternative to chloroform for biphasic extraction, shows high extraction efficiency.[12][13] | Requires careful phase separation. | Polar metabolites and lipids. |
| 100% Water with Sonication | Can be effective for certain microorganisms, avoids organic solvents.[14] | Risk of continued enzymatic activity if quenching is incomplete, may not be suitable for all cell types. | Highly polar metabolites. |
Conclusion
The protocols and data presented here provide a comprehensive guide for selecting and implementing appropriate cell extraction techniques for 13C labeled metabolomics. It is crucial to validate the chosen method for your specific cell type and experimental goals to ensure high-quality, reproducible data. Consistency in sample handling is paramount for minimizing experimental variability and achieving reliable biological insights.
References
- 1. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biospec.net [biospec.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. old.57357.org [old.57357.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Comparison of extraction methods for intracellular metabolomics of human tissues [frontiersin.org]
- 14. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 13C Incorporation from Sodium Acetate-1,2-13C2
Welcome to the technical support center for stable isotope labeling experiments using Sodium Acetate-1,2-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in research?
This compound is a stable isotope-labeled form of sodium acetate where both carbon atoms in the acetate molecule are the heavy isotope, 13C. It is a crucial tracer used in metabolic studies to investigate cellular metabolism.[1][2] Once it enters the cell, it is converted to acetyl-CoA, a central metabolite that fuels the tricarboxylic acid (TCA) cycle and serves as a precursor for the biosynthesis of fatty acids and amino acids.[3][4] By tracing the incorporation of the 13C label into downstream metabolites, researchers can elucidate the activity of these key metabolic pathways.
Q2: What is the metabolic fate of this compound after entering a cell?
The primary metabolic fate of this compound is its conversion to Acetyl-CoA-1,2-13C2. This reaction is catalyzed by acetyl-CoA synthetase (ACSS). The labeled acetyl-CoA then enters various metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle, where it condenses with oxaloacetate to form citrate. The 13C labels are then distributed throughout the TCA cycle intermediates and can be incorporated into other biomolecules such as amino acids and fatty acids.
Q3: How is the incorporation of 13C from this compound typically measured?
The most common analytical techniques for measuring 13C incorporation are mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy. LC-MS/MS is a widely used method for its sensitivity and ability to analyze a wide range of metabolites.[5][6] These techniques allow for the quantification of the mass isotopologue distribution (MID) of downstream metabolites, which reveals the extent of 13C labeling.
Q4: Can this compound be used as the sole carbon source in cell culture?
Yes, in some cases, particularly in microbial and protein expression systems, this compound can be used as the sole carbon source to achieve high levels of uniform 13C labeling.[1][7] However, for many mammalian cell lines, acetate alone may not support optimal growth, and it is typically used in conjunction with other carbon sources like glucose and glutamine.
Troubleshooting Guide: Low 13C Incorporation
Low incorporation of 13C from this compound can be a significant issue in metabolic labeling experiments. This guide provides a systematic approach to identify and resolve common problems.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Tracer Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a range of 0.1 mM to 5 mM. | The optimal concentration can vary significantly between cell types. Too low a concentration may not provide a sufficient signal, while excessively high concentrations could be toxic or alter metabolism. |
| Competition from Other Carbon Sources | Reduce the concentration of other carbon sources like glucose and glutamine in the labeling medium. Consider performing experiments in media with acetate as the primary carbon source if your cell line can tolerate it. | High levels of glucose and glutamine can lead to the dilution of the 13C-labeled acetyl-CoA pool, as cells will preferentially metabolize these substrates.[8] |
| Poor Cell Health or Viability | Before starting the labeling experiment, ensure that your cells are in the exponential growth phase and have high viability (>95%). Check for signs of stress or contamination. | Unhealthy or dying cells will have altered metabolism and reduced nutrient uptake, leading to poor tracer incorporation. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the time required to reach isotopic steady-state for your metabolites of interest. | Isotopic labeling is a dynamic process. Short incubation times may not be sufficient for the 13C label to be incorporated into downstream metabolites, especially those in pathways with slow turnover. |
| Issues with Metabolite Quenching and Extraction | Ensure that metabolic activity is rapidly quenched to prevent further metabolism after harvesting. Use ice-cold solutions and perform the extraction process quickly. A common method is quenching with cold 80% methanol.[9] | Inefficient quenching can lead to the loss of labeled metabolites and inaccurate measurement of 13C incorporation.[10] |
| Suboptimal Culture Conditions | Optimize culture conditions such as pH, temperature, and oxygen levels. Hypoxia, for instance, has been shown to increase the contribution of acetate to the acetyl-CoA pool in some cancer cells.[8] | Cellular metabolism is highly sensitive to environmental conditions. Suboptimal conditions can affect cell health and metabolic pathway activity. |
| Low Expression of Acetyl-CoA Synthetase (ACSS) | If you suspect low ACSS activity, you can measure its expression level using techniques like Western blotting or qPCR. In some cases, overexpression of ACSS may be necessary. | ACSS is the enzyme responsible for converting acetate to acetyl-CoA. Low expression or activity of this enzyme will directly limit the incorporation of the 13C label. |
| Loss of Label During Sample Preparation | Be aware of potential pitfalls during sample preparation. For example, acid treatment (e.g., HCl fumigation) to remove inorganic carbon can lead to the loss of volatile labeled acetate.[11] | Certain sample preparation steps can inadvertently remove the labeled tracer, leading to an underestimation of incorporation. |
Experimental Protocols
Protocol 1: Steady-State 13C Labeling of Adherent Mammalian Cells with this compound
Objective: To determine the contribution of acetate to the TCA cycle and lipogenesis at isotopic steady-state.
Materials:
-
Adherent mammalian cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution: 80% Methanol in water, pre-chilled to -80°C
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction. Culture cells under standard conditions (37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing base medium (e.g., glucose-free, glutamine-free DMEM) with the desired concentrations of glucose, glutamine, and this compound. A common starting concentration for acetate is 0.5 mM. Use dialyzed FBS to minimize the presence of unlabeled small molecules.
-
Adaptation Phase (Optional but Recommended): For some experiments, it may be beneficial to adapt the cells to the labeling medium containing unlabeled acetate for 24-48 hours prior to the addition of the labeled tracer.
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
-
Incubation: Incubate the cells for a sufficient duration to reach isotopic steady-state. This is typically 24-48 hours for mammalian cells, but should be empirically determined for your specific cell line and metabolites of interest.
-
Metabolite Quenching and Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by LC-MS or GC-MS.
-
Protocol 2: LC-MS Analysis of 13C-Labeled Acetyl-CoA and TCA Cycle Intermediates
Objective: To quantify the 13C enrichment in acetyl-CoA and key TCA cycle intermediates.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column
-
High-resolution mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC method (e.g., 50% methanol).
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Perform a gradient elution to separate the metabolites. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
-
MS Analysis:
-
Operate the mass spectrometer in a suitable mode for detecting and quantifying isotopologues (e.g., selected reaction monitoring (SRM) or full scan mode with high resolution).
-
Acquire data for the M+0, M+1, and M+2 isotopologues of acetyl-CoA and the relevant isotopologues of TCA cycle intermediates (e.g., citrate, succinate, malate).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in each metabolite.
-
Visualizations
Metabolic Pathway of this compound Incorporation
Caption: Metabolic fate of this compound.
Troubleshooting Workflow for Low 13C Incorporation
Caption: Troubleshooting workflow for low 13C incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. acetate conversion to acetyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Acetate-1,2-13C2 Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for Sodium Acetate-1,2-13C2 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in metabolic research?
This compound is a stable isotope-labeled compound used as a tracer in metabolic flux analysis (MFA) and for tracking the activity of metabolic pathways.[1] It allows researchers to follow the incorporation of the 13C-labeled acetyl-CoA into various metabolic pathways, most notably the tricarboxylic acid (TCA) cycle.
Q2: How does this compound enter central carbon metabolism?
Sodium acetate is taken up by cells and converted to acetyl-CoA. Acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. The 13C labels from acetate can thus be traced through the intermediates of the TCA cycle and into other connected pathways, such as fatty acid synthesis and amino acid metabolism.
Q3: What is the difference between steady-state and dynamic labeling experiments?
-
Steady-state labeling aims to achieve isotopic equilibrium, where the fractional labeling of intracellular metabolites becomes constant over time. This approach is used to determine the relative contribution of different pathways to metabolite production under a specific condition. To achieve this, cells are often incubated with the labeled substrate for a longer duration, potentially over several cell doublings.[2]
-
Dynamic labeling involves collecting samples at multiple, shorter time points to measure the rate of isotope incorporation into metabolites.[3] This method provides insights into the kinetics of metabolic pathways.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time depends on the experimental goals (steady-state vs. dynamic labeling), the cell type, and the specific metabolic pathways being investigated. There is no single universal incubation time. It is crucial to determine the ideal timing experimentally for your specific system.
Q5: Can this compound be used as the sole carbon source?
In some experimental setups, particularly for isotopic labeling of proteins for NMR studies in certain expression systems, this compound can be used as the sole carbon source.[4] However, for most metabolic flux analysis experiments in mammalian cells, it is used as a tracer in combination with other carbon sources like glucose and glutamine.
Troubleshooting Guide
Issue 1: Low or no incorporation of 13C label from this compound.
| Possible Cause | Recommendation |
| Inappropriate Incubation Time | The incubation time may be too short for detectable labeling. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 6 hours) to determine the optimal labeling duration for your cell line and experimental conditions.[3] For steady-state experiments, a longer incubation of up to 24 hours or more might be necessary. |
| Loss of Labeled Acetate During Sample Preparation | Acidification steps, such as HCl fumigation to remove inorganic carbon, can lead to the volatilization and loss of 13C-enriched acetate.[5] If your protocol includes such steps, consider alternative methods or test for the recovery of a known amount of labeled acetate. |
| Low Acetate Uptake or Metabolism by the Cell Line | Not all cell lines may utilize acetate efficiently. Verify from literature if your cell line is known to metabolize acetate. If information is unavailable, you may need to perform initial experiments to confirm acetate uptake and metabolism. |
| Incorrect Storage or Handling of Labeled Substrate | Ensure that the this compound has been stored and handled according to the manufacturer's instructions to prevent degradation. |
Issue 2: High variability in labeling between replicate experiments.
| Possible Cause | Recommendation |
| Inconsistent Cell Culture Conditions | Ensure that all replicates are performed with cells at the same passage number, confluency, and growth phase. Variations in cell state can significantly impact metabolic activity. |
| Inconsistent Incubation Times | Use a precise and consistent method for starting and stopping the labeling experiment for all replicates. For adherent cells, this includes consistent timing for media changes and quenching. |
| Metabolic State Not at Steady State | If aiming for steady-state analysis, ensure that the cells have reached both metabolic and isotopic steady state. This can be verified by measuring labeling at two different late time points and observing no significant change.[6] |
Experimental Protocols
Determining Optimal Incubation Time (Time-Course Experiment)
This protocol provides a general framework for determining the optimal incubation time for this compound labeling.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare cell culture medium containing this compound at the desired final concentration. Also, prepare an unlabeled control medium.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation and Harvesting:
-
Incubate the cells for a series of time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
At each time point, rapidly quench metabolism and harvest the cells. A common method is to aspirate the medium, wash with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol).
-
-
Metabolite Extraction and Analysis:
-
Extract the metabolites from the cell pellets.
-
Analyze the extracts using mass spectrometry (GC-MS or LC-MS) to determine the fractional enrichment of 13C in the metabolites of interest (e.g., citrate, glutamate, fatty acids).
-
-
Data Analysis: Plot the fractional enrichment of key metabolites as a function of time. The resulting curves will indicate the kinetics of label incorporation and help determine the time required to reach a steady state.
Data Presentation
The following table summarizes key considerations for selecting the incubation time based on the experimental objective.
| Experimental Objective | Recommended Incubation Time Approach | Key Metabolites to Monitor |
| Dynamic Metabolic Flux Analysis (dMFA) | Short, multiple time points (e.g., 0-60 minutes) | Glycolytic intermediates, early TCA cycle intermediates |
| Steady-State Metabolic Flux Analysis (ssMFA) | Longer, single time point after reaching isotopic equilibrium (e.g., 8-24 hours) | Amino acids, fatty acids, late TCA cycle intermediates |
| General Metabolic Pathway Tracing | A single time point determined from a preliminary time-course experiment (e.g., 4-8 hours) | Key downstream metabolites of the pathway of interest |
Visualizations
Caption: A generalized experimental workflow for a this compound labeling experiment.
Caption: Simplified metabolic pathway for the incorporation of this compound into central carbon metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using 13C enriched acetate in isotope labelling incubation experiments: a note of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Flux Analysis with 13C Acetate
Welcome to the technical support center for ¹³C Metabolic Flux Analysis (MFA) using acetate as a tracer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of ¹³C-MFA with acetate.
Frequently Asked Questions (FAQs)
Experimental Design
Q1: How do I choose the right ¹³C-labeled acetate tracer for my experiment?
A1: The choice of isotopic tracer is critical and significantly impacts the precision of your flux estimates.[1] There is no single "best" tracer for all studies. The optimal tracer depends on the specific pathways you are investigating. For instance, [1-¹³C]acetate and [2-¹³C]acetate will produce different labeling patterns in downstream metabolites like those in the TCA cycle, providing complementary information.[2] Using a mixture, such as 50% [1-¹³C]acetate and 50% [2-¹³C]acetate, or running parallel experiments with each tracer, can often improve the accuracy of flux estimations for central carbon metabolism.[2][3]
Q2: How long should I run the labeling experiment when using ¹³C-acetate?
A2: The labeling experiment must be long enough to achieve both metabolic and isotopic steady state, a critical assumption for standard ¹³C-MFA.[1][4] To verify this, you should measure the isotopic labeling of key intracellular metabolites at two or more time points toward the end of your planned experiment. If the labeling enrichment does not change between these time points, an isotopic steady state has been reached.[1] For mammalian cell cultures, this often requires 18-24 hours or longer, as the equilibration of TCA cycle intermediates can take several hours.[5]
Q3: Can I use ¹³C-acetate in a medium that also contains other carbon sources like glucose and glutamine?
A3: Yes, but it complicates the analysis. The presence of multiple carbon sources requires a more complex metabolic model that accounts for the simultaneous entry of carbon from each substrate.[6] It is crucial to accurately measure the uptake rates of all carbon sources. Co-metabolism can also affect the time required to reach isotopic steady state.
Data Acquisition and Analysis
Q4: What are the common sources of error in mass spectrometry (MS) measurements of ¹³C labeling?
A4: Accurate labeling measurements are critical for reliable flux estimations.[1] Common sources of error include:
-
Background noise and low signal intensity: This is particularly problematic for low-abundance metabolites.
-
Overlapping peaks: Co-eluting compounds can interfere with the mass spectra of your target metabolites.
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Natural ¹³C abundance: The natural 1.1% abundance of ¹³C must be mathematically corrected for to determine the enrichment from the tracer.[1]
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Sample preparation artifacts: Inconsistent metabolite extraction or derivatization can introduce variability.[1] Acidification steps, for instance, can lead to the loss of volatile acetate.[7]
Q5: My flux confidence intervals are very wide. What does this mean and how can I improve them?
A5: Wide confidence intervals indicate that the fluxes are poorly determined, meaning there is a high degree of uncertainty in the estimated value.[1] This can be due to several factors:
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Insufficient Labeling Information: The chosen acetate tracer may not produce enough labeling variation in the metabolites related to the flux of interest.
-
Redundant or Cyclic Pathways: The structure of the metabolic network itself may make it difficult to resolve certain fluxes independently.
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High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates.[1]
To improve them, consider using a different ¹³C-acetate tracer or a combination of tracers, or including labeling data from additional metabolites.[8]
Troubleshooting Guides
Problem 1: Low Isotopic Enrichment in Downstream Metabolites
| Possible Cause | Troubleshooting Steps | Expected Outcome/Data Check |
| Insufficient Labeling Time | Extend the labeling duration and perform a time-course experiment to verify isotopic steady state.[1] | Isotopic enrichment of key metabolites (e.g., citrate, glutamate) plateaus over time. |
| High Endogenous Acetate Production | Measure the concentration of unlabeled acetate in the medium and cells. Consider using a higher concentration of ¹³C-acetate if non-toxic. | The ratio of labeled to unlabeled acetate should be high. |
| Dilution by Other Carbon Sources | Accurately measure the uptake rates of all potential carbon sources (e.g., glucose, glutamine, fatty acids).[6] | The model should reflect the measured uptake rates. |
| Inefficient Acetate Uptake/Activation | Verify the expression and activity of acetyl-CoA synthetase (ACSS). | Cells should consume ¹³C-acetate from the medium at a measurable rate. |
| Sample Preparation Issues | Review the metabolite extraction and quenching protocols. Avoid sample acidification which can cause loss of labeled acetate.[7] | Re-extraction of a test sample with a revised protocol shows improved enrichment. |
Problem 2: Poor Fit Between Simulated and Measured Labeling Data
| Possible Cause | Troubleshooting Steps | Expected Outcome/Data Check |
| Incorrect Metabolic Network Model | Verify that all relevant pathways for acetate metabolism are included (e.g., TCA cycle, glyoxylate shunt in some organisms, fatty acid synthesis).[1][9] Check atom transitions for each reaction. | The model structure should be consistent with known biochemistry for the organism under study. |
| Failure to Reach Isotopic Steady State | Perform a time-course analysis of isotopic labeling.[1] If steady state is not achievable, consider using non-stationary MFA (INST-MFA).[10] | Labeling of key metabolites should be constant at the sampling time point. |
| Gross Measurement Errors | Re-examine raw analytical data (e.g., chromatograms, mass spectra) for evidence of co-elution or integration errors.[11] | Removal of erroneous data points should improve the goodness-of-fit (SSR). |
| Incorrect Biomass Composition | Experimentally measure the macromolecular composition (protein, RNA, lipids, etc.) of your cells under the specific experimental conditions.[12][13] | The biomass equation in the model should accurately reflect the measured composition. |
| Unaccounted for Compartmentation | For eukaryotic cells, ensure the model separates cytosolic and mitochondrial pathways and includes relevant transporters.[1] | A compartmentalized model may provide a better fit to the data. |
Experimental Protocols
Protocol 1: ¹³C-Acetate Labeling for Steady-State MFA in Adherent Mammalian Cells
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Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare custom culture medium lacking unlabeled acetate. Supplement this medium with a known concentration of ¹³C-labeled acetate (e.g., [1,2-¹³C₂]acetate). The concentration should be optimized to ensure sufficient labeling without causing toxicity.
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Adaptation Phase (Optional): To avoid metabolic shocks, you can pre-culture cells in the custom medium with unlabeled acetate for 24 hours before switching to the labeling medium.
-
Labeling: Aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-acetate labeling medium.
-
Incubation: Place the cells back in the incubator for a predetermined time sufficient to reach isotopic steady state (e.g., 24 hours).[5]
-
Metabolite Quenching and Extraction:
-
Place the culture plate on dry ice to rapidly quench metabolism.
-
Aspirate the labeling medium.
-
Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the plate.
-
Scrape the cells and collect the cell extract into a microcentrifuge tube.
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Centrifuge at high speed at 4°C to pellet cell debris.
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Collect the supernatant containing the metabolites for analysis.
-
-
Sample Analysis: Analyze the isotopic labeling of intracellular metabolites using an appropriate analytical platform, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations
Caption: Experimental workflow for ¹³C Metabolic Flux Analysis.
Caption: Entry of ¹³C-Acetate into central carbon metabolism.
Caption: Troubleshooting workflow for a poor model fit in ¹³C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 3. Isotopically Nonstationary 13C Metabolic Flux Analysis in Resting and Activated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using 13C enriched acetate in isotope labelling incubation experiments: a note of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. inl.elsevierpure.com [inl.elsevierpure.com]
- 13. The Impact of Biomass Composition Variability on the Char Features and Yields Resulted through Thermochemical Processes [mdpi.com]
Technical Support Center: Minimizing Contamination in Stable Isotope Tracing Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination in their stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope tracing experiments?
A1: Contamination in stable isotope tracing experiments can arise from various sources, broadly categorized as environmental, sample-related, and procedural. Environmental contaminants include dust and aerosols in the laboratory air. Sample-related contamination can come from the inherent properties of the sample or from materials used during collection and storage. Procedural contamination is introduced during sample preparation and analysis, including from reagents, labware, and human error.[1] Specifically, common contaminants include carbonates, nitrates, and humic acids from soil[2], as well as plastics like polypropylene and PTFE from lab consumables.[3] Human sources, such as keratin from skin and hair, are also a significant concern.[4]
Q2: How can I prevent contamination from labware and consumables?
A2: To prevent contamination from labware and consumables, it is crucial to select appropriate materials and follow rigorous cleaning protocols. Use glass vials with foil-lined caps, as plastic may react with solvents and contaminate samples.[5] Thoroughly clean all equipment, including glassware, forceps, and spatulas, with 70% ethanol and kimwipes between each sample.[4][5] For sensitive analyses, consider using automated liquid handling systems with enclosed hoods to create a contamination-free workspace.[6] When homogenizing samples, be aware that plastic tubes can introduce significant carbon isotope bias; for carbon isotope analysis, alternative homogenization methods may be necessary.[3]
Q3: What is the impact of using non-dialyzed fetal bovine serum (FBS) in cell culture experiments?
A3: Standard fetal bovine serum contains high concentrations of small molecules like amino acids and glucose. These unlabeled metabolites will compete with the isotopically labeled tracers in your experiment, leading to a dilution of the isotopic enrichment and inaccurate results.[7] Therefore, it is critical to use dialyzed fetal bovine serum (dFBS), which has had these small molecules removed.[7][8]
Q4: How can I minimize contamination during sample collection and handling?
A4: Proper sample handling is critical to prevent contamination. Always wear powder-free nitrile gloves and a clean lab coat.[4] Avoid touching your face, hair, or clothing during sample preparation.[4] Perform all sample preparation steps in a laminar flow hood to minimize airborne contaminants.[4] Keep all sample tubes and plates covered as much as possible.[4] When collecting tissue samples, it is important to flash freeze them in liquid nitrogen immediately to quench metabolic activity and prevent degradation.[9]
Q5: What are the best practices for preparing reagents for stable isotope tracing experiments?
A5: Use fresh, high-purity reagents to avoid introducing contaminants.[4] It is advisable to aliquot reagents to avoid contaminating the stock solutions.[4] When preparing solutions such as 13C-glucose or 13C-glutamine, use molecular biology grade water and filter the final solution through a 0.22-micron syringe filter.[9] These solutions should be made fresh and not stored for long periods.[9]
Troubleshooting Guides
Issue 1: High background signal or unexpected peaks in mass spectrometry data.
-
Possible Cause: Contamination from solvents, glassware, or plasticware.
-
Solution:
-
Run a blank sample (solvent only) to identify contaminant peaks.
-
Ensure all glassware is thoroughly cleaned, for example with 70% ethanol.[5]
-
Use high-purity, LC-MS grade solvents.
-
Switch to glass or polypropylene labware that is certified to be free of contaminants of interest.
-
Issue 2: Inconsistent or low isotopic enrichment in cell culture experiments.
-
Possible Cause: Incomplete labeling of cellular metabolites. This can be due to the use of non-dialyzed FBS, incorrect concentrations of heavy amino acids, or insufficient time for cells to reach isotopic steady state.[4][7]
-
Solution:
-
Confirm that you are using dialyzed fetal bovine serum (dFBS).[7][8]
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Optimize the concentration of the stable isotope-labeled substrate for your specific cell line and media.[4]
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Ensure cells have undergone a sufficient number of doublings (typically at least five) in the labeled medium to achieve high enrichment.[4]
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Perform a pilot experiment to verify the incorporation efficiency of the heavy amino acids, aiming for over 97% incorporation.[4]
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Issue 3: Isotopic ratios in samples are skewed, particularly for carbon (δ¹³C).
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Possible Cause: Contamination from plastics during sample homogenization. Polypropylene tubes, for instance, can significantly alter δ¹³C values.[3]
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Solution:
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For carbon isotope analysis, avoid homogenizing samples in plastic tubes using a ball mill.[3]
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Consider alternative homogenization methods such as cryogenic grinding or using glass beads.
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If plastic tubes must be used, run a blank tube (milling an empty tube) to quantify the level of contamination and potentially correct for it.[3]
-
Quantitative Data on Contamination
The following table summarizes the potential impact of various contaminants on stable isotope measurements.
| Contaminant Source | Isotope Affected | Observed Deviation | Reference |
| Polypropylene Tubes (during milling) | δ¹³C | -6.77‰ | [3] |
| PTFE Filter Bags (fibers) | δ¹³C | -5.02‰ | [3] |
| Humic Acids | δ¹³C | δ¹³C value of -25.9‰ | [2] |
| Carbonates (IAEA-CO1 standard) | δ¹³C | δ¹³C value of +2.49‰ | [2] |
Experimental Protocols
Protocol 1: General Sample Preparation for Metabolomics
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Sample Collection: Collect tissue samples (30-50 mg) and immediately flash freeze in liquid nitrogen. Store at -80°C until processing.[9]
-
Homogenization: Homogenize the frozen tissue in 1 mL of chilled 80% methanol (LC-MS grade).[9]
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Extraction: Subject the homogenate to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]
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Centrifugation: Centrifuge the samples at 13,000 g for 10 minutes at 4°C.[9]
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Supernatant Collection: Collect the supernatant and lyophilize it using a Speed-Vac.[9]
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Derivatization (for GC-MS): Re-suspend the dried metabolites and derivatize using a suitable agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), by heating at 70°C for 1 hour.[9]
Protocol 2: Preparation of Stable Isotope-Labeled Cell Culture Media
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Base Medium: Start with a base medium that is deficient in the nutrient you wish to trace (e.g., glucose-free DMEM for 13C-glucose tracing).[7]
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Supplementation: Add dialyzed fetal bovine serum (dFBS) to the desired final concentration. Also add other necessary supplements like L-glutamine and antibiotics.[7]
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Tracer Addition: Prepare a sterile stock solution of the isotopically labeled tracer (e.g., [U-¹³C₆]-glucose). Add the stock solution to the supplemented base medium to achieve the final desired concentration.[7]
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Sterilization: Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.[7]
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Storage: Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.[7]
Visualizations
Caption: A generalized experimental workflow for stable isotope tracing, highlighting key contamination checkpoints.
Caption: A troubleshooting decision tree for low or inconsistent isotopic enrichment in cell culture experiments.
References
- 1. How To Avoid Contamination in Lab | Technical Safety Services [techsafety.com]
- 2. Impact of contamination and pre-treatment on stable carbon and nitrogen isotopic composition of charred plant remains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sethnewsome.org [sethnewsome.org]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
How to address loss of labeled acetate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals during metabolomics experiments, with a specific focus on preventing the loss of labeled acetate during sample preparation.
Troubleshooting Guide: Loss of Labeled Acetate
Issue: Low or inconsistent recovery of labeled acetate in your experimental samples.
This guide will help you identify potential sources of acetate loss at critical stages of your sample preparation workflow and provide solutions to mitigate these issues.
| Potential Cause | Description | Recommended Solution(s) |
| Volatility of Acetic Acid | Acetic acid is a volatile compound, especially in its protonated form (at acidic pH). During solvent evaporation or sample drying steps, significant amounts of labeled acetate can be lost to the atmosphere. At a pH of 5.8, acetate recovery after vacuum drying can be less than 10%.[1] | Maintain a neutral to alkaline pH (ideally pH > 8.0) throughout the sample preparation process, particularly during extraction and solvent evaporation steps.[1][2] This ensures that acetate remains in its non-volatile salt form (CH₃COO⁻). The use of a phosphate buffer (e.g., 20 mM) during extraction has been shown to significantly improve acetate recovery.[1][3] |
| Metabolite Leakage During Quenching | The quenching step is designed to halt all enzymatic activity. However, the use of certain quenching solutions, like low-concentration cold methanol, can compromise cell membrane integrity, leading to the leakage of intracellular metabolites, including labeled acetate, into the surrounding medium.[4][5] | Optimize your quenching protocol. For microbial cultures, quenching in pure, cold methanol (≤ -40°C) has been shown to prevent leakage.[5] For mammalian cells, rapid filtration to remove extracellular media followed by immediate quenching in liquid nitrogen is a highly effective method.[6] If using a solvent, consider higher concentrations of methanol (e.g., 80%) or the addition of glycerol to maintain cell integrity.[4] |
| Inefficient Extraction | The choice of extraction solvent and method can impact the recovery of polar metabolites like acetate. An inappropriate solvent may not efficiently lyse cells or solubilize the target analyte. | For polar metabolites, cold extraction solvents are generally preferred. A common and effective method is the use of a cold methanol/water or methanol/chloroform/water mixture.[7][8] The specific protocol should be optimized for your particular cell or tissue type to ensure complete cell lysis and metabolite solubilization.[7] |
| Degradation During Storage | Although generally stable, prolonged storage of extracts at inappropriate temperatures (e.g., 4°C for extended periods) can lead to the degradation of some metabolites. One study observed an increase in acetate levels in whole blood extracts after 24 hours at 4°C, possibly due to the breakdown of other acetylated compounds. | For short-term storage (up to 24 hours), keep extracts at 4°C.[9] For long-term storage, samples should be stored at -80°C to maintain the integrity of the metabolome.[10] |
| Incomplete Derivatization (for GC-MS) | For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), acetate must be derivatized to increase its volatility. Incomplete derivatization will lead to poor chromatographic performance and inaccurate quantification. | Ensure your derivatization reaction goes to completion. This may involve optimizing reaction time, temperature, and the ratio of sample to derivatizing agent.[11][12] Common derivatization methods include esterification to form propyl-acetate or other alkyl esters.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for losing labeled acetate during sample drying?
A1: The primary reason for acetate loss during drying is its volatility, especially at an acidic pH. Acetic acid has a relatively low boiling point, and if the sample becomes acidic, the acetate will be in its protonated, volatile form (CH₃COOH) and will evaporate along with the solvent. Maintaining a pH above 8.0 keeps the acetate in its non-volatile salt form, significantly improving recovery.[1][2]
Q2: How can I quantify the recovery of my labeled acetate?
A2: To quantify recovery, you can spike a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled acetate) into your sample at the very beginning of the preparation workflow. By comparing the final measured amount of the standard to the initial amount, you can calculate the percentage of recovery. This will account for losses at all stages of the process.
Q3: Is derivatization always necessary for acetate analysis?
A3: Derivatization is typically required for analyzing acetate by GC-MS to make it volatile enough for gas chromatography.[13] However, for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary, as acetate can be analyzed directly in its ionic form.
Q4: Can repeated freeze-thaw cycles affect my acetate measurements?
A4: Yes, repeated freeze-thaw cycles can impact the integrity of your samples. While some studies have shown minimal impact on certain metabolites after a few cycles, it is generally recommended to minimize the number of freeze-thaw cycles to avoid potential degradation of metabolites and changes in the overall metabolic profile.[14] It is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation conditions on acetate recovery, based on published data.
| Condition | Acetate Recovery (%) | Reference |
| Drying with Pure Water | 38 ± 7% | [1][3] |
| Drying with 10 mM Phosphate Buffer | 68 ± 8% | [1][3] |
| Drying with 20 mM Phosphate Buffer | 78 ± 8% | [1][3] |
| Drying at pH 5.8 | < 10% | [1] |
Experimental Protocols
Protocol 1: Optimized Quenching and Extraction for Adherent Mammalian Cells
This protocol is designed to minimize metabolite leakage and ensure rapid inactivation of cellular metabolism.
-
Cell Culture: Grow adherent cells to the desired confluency in a multi-well plate.
-
Media Removal: Aspirate the cell culture medium.
-
Washing: Quickly wash the cells with an appropriate ice-cold buffer (e.g., phosphate-buffered saline) to remove any remaining extracellular metabolites.
-
Quenching: Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt all metabolic activity.[6]
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.
-
Cell Scraping: Scrape the cells from the plate into the extraction solvent.
-
Collection: Transfer the cell lysate/extraction solvent mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis or storage at -80°C.
Protocol 2: Derivatization of Acetate for GC-MS Analysis (Propyl-Acetate Formation)
This protocol describes a common method for derivatizing acetate to its propyl ester for GC-MS analysis.[12]
-
Sample Preparation: Transfer your dried metabolite extract to a GC vial.
-
Reagent Addition: Add the following reagents to the vial:
-
1-Propanol
-
Pyridine
-
Methyl chloroformate (MCF)
-
-
Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time to allow the derivatization reaction to complete. The acetate will be converted to propyl-acetate.
-
Phase Separation: After the reaction, add water and an organic solvent (e.g., MTBE) to extract the derivatized acetate into the organic phase.
-
Analysis: The organic phase containing the propyl-acetate is then ready for injection into the GC-MS.
Visualizations
Caption: Recommended workflow for sample preparation to minimize acetate loss.
Caption: Logical diagram of acetate loss causes and solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 14. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of 13C Metabolomics: Your Guide to Robust Data Normalization
A Comprehensive Technical Support Center for Researchers, Scientists, and Drug Development Professionals
In the intricate world of 13C metabolomics, obtaining high-quality, reproducible data is paramount. A crucial, yet often challenging, step in achieving this is data normalization. This process corrects for systematic variations introduced during sample preparation and analysis, ensuring that observed differences are truly biological and not technical artifacts. This guide provides a comprehensive technical support center, complete with troubleshooting guides and frequently asked questions (FAQs), to empower you in navigating the complexities of data normalization for your 13C metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization essential in 13C metabolomics?
Q2: What are the most common data normalization strategies for 13C metabolomics?
A2: Several strategies are employed, each with its own set of assumptions, advantages, and limitations. The most common include:
-
Total Ion Current (TIC) Normalization: This method assumes that the total ion intensity across all measured metabolites should be the same for all samples.[3]
-
Probabilistic Quotient Normalization (PQN): PQN assumes that for most metabolites, the concentration does not change significantly across the samples being compared.[1][4][5]
-
Internal Standard (IS) Normalization: This widely used method involves adding a known amount of a specific compound (the internal standard) to each sample at the beginning of the workflow.[6][7] For 13C metabolomics, uniformly 13C-labeled compounds are the gold standard for internal standards.[6][7]
Q3: How do I choose the right normalization strategy for my experiment?
A3: The choice of normalization strategy depends on the specific experimental design, the nature of the samples, and the analytical platform. There is no one-size-fits-all solution. For instance, TIC normalization can be skewed by a few highly abundant metabolites that may not be representative of the overall sample concentration.[2][8] PQN is generally more robust to these outliers.[1][9] Internal standard normalization, particularly with uniformly 13C-labeled standards, is often considered the most accurate method as it accounts for variations at multiple stages of the analytical process, from extraction to instrument analysis.[6][7]
Q4: What are "missing values" and how should I handle them before normalization?
A4: Missing values are peaks that are not detected in some samples. This can happen for biological reasons (the metabolite is absent) or technical reasons (the concentration is below the limit of detection).[1] It is crucial to address missing values before normalization. Common imputation methods include replacing missing values with a small value (like half of the minimum detected value for that metabolite), the mean, or the median of the detected values for that feature across all samples.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during data normalization in a question-and-answer format.
Probabilistic Quotient Normalization (PQN)
Q: My PQN-normalized data still shows significant sample clustering by analytical batch. What could be the issue?
A: This suggests that the underlying assumption of PQN—that most metabolite concentrations are unchanged between your sample groups—may be violated.
-
Possible Cause: Large-scale biological differences between your experimental groups might be misinterpreted by the PQN algorithm as a dilution effect.
-
Troubleshooting Steps:
-
Re-evaluate your reference sample. The reference spectrum in PQN is crucial. Instead of using the median of all samples, try using the median spectrum of only the control group samples as the reference.[1]
-
Consider an alternative normalization method. If significant, global metabolic changes are expected, normalization to an internal standard or a panel of internal standards may be more appropriate.[4]
-
Q: After PQN, I see an increase in the number of false positives in my differential expression analysis. Why is this happening?
A: While PQN is robust, it can sometimes introduce artifacts.
-
Possible Cause: If the number of variables (metabolites) is much larger than the number of samples, PQN can sometimes lead to false positives.[1]
-
Troubleshooting Steps:
-
Feature selection. Before normalization, consider filtering out low-quality or noisy features.
-
Validate with a secondary normalization method. Compare the results obtained with PQN to those from another method, such as internal standard normalization, to see if the top hits are consistent.
-
Total Ion Current (TIC) Normalization
Q: I've normalized my data using TIC, but the variance within my biological replicates is still very high. What's wrong?
A: TIC normalization is highly sensitive to a few dominant peaks.
-
Possible Cause: A small number of highly abundant metabolites in your samples are dominating the total ion current. If the concentrations of these dominant metabolites are not stable across your samples, TIC normalization will introduce significant noise.[2]
-
Troubleshooting Steps:
-
Inspect your data. Examine the raw data to identify any disproportionately intense peaks.
-
Exclude dominant peaks from TIC calculation. If these peaks are not of biological interest, you can exclude them from the calculation of the total ion current before normalizing the rest of the data.
-
Switch to a more robust method. PQN or internal standard normalization are generally less affected by a few highly abundant metabolites.[1][3]
-
Q: My TIC-normalized data shows a decrease in the concentration of some metabolites in a treatment group where I expect an increase. What could be the cause?
A: This is a classic example of normalization introducing a bias.
-
Possible Cause: If your treatment causes a significant increase in a few very abundant metabolites, the total ion current for that group will be much higher. When you divide by this larger TIC, it can artificially decrease the calculated concentrations of other, less abundant metabolites.[2]
-
Troubleshooting Steps:
-
Avoid TIC normalization in this scenario. If you expect large-scale changes in your metabolome, TIC normalization is likely not the appropriate method.
-
Use internal standard normalization. This method will provide more accurate relative quantification in such cases.[6]
-
Internal Standard (IS) Normalization
Q: The signal of my 13C-labeled internal standard is inconsistent across my samples. What should I do?
A: Inconsistent internal standard signal points to issues in your sample preparation workflow.
-
Possible Cause:
-
Inaccurate pipetting of the internal standard solution.
-
Degradation of the internal standard during sample storage or processing.
-
Poor mixing of the internal standard with the sample matrix.
-
-
Troubleshooting Steps:
-
Review your pipetting technique. Ensure you are using calibrated pipettes and consistent technique for adding the internal standard to every sample.
-
Check the stability of your internal standard. Run a stability test of your internal standard under your experimental conditions.
-
Optimize your sample mixing. Ensure thorough vortexing or sonication after adding the internal standard to ensure it is homogenously distributed within the sample.
-
Q: I've used a single 13C-labeled internal standard, but the normalization doesn't seem to correct for all the technical variability. Why?
A: A single internal standard may not perfectly mimic the behavior of all metabolites in your sample.
-
Possible Cause: Different classes of metabolites can have different extraction efficiencies and ionization responses. A single internal standard, even if it's an isotopologue of a target analyte, may not account for the variability of all other metabolites.[2]
-
Troubleshooting Steps:
-
Use a panel of internal standards. A mixture of 13C-labeled internal standards representing different chemical classes present in your samples will provide more robust normalization.[10]
-
Use a uniformly 13C-labeled cell extract. For cell-based studies, adding an extract from cells grown on a uniformly 13C-labeled carbon source can provide a wide range of internal standards that closely mimic the endogenous metabolites.[11]
-
Experimental Protocols
Protocol 1: Probabilistic Quotient Normalization (PQN)
This protocol outlines the computational steps for performing PQN.
-
Data Preparation: Ensure your data is in a matrix format with samples as rows and metabolites (features) as columns. Handle any missing values prior to normalization.
-
Reference Spectrum Calculation:
-
Calculate the total ion current (sum of all peak intensities) for each sample.
-
Divide the intensity of each peak in a sample by the total ion current of that sample. This is a preliminary TIC normalization.
-
Calculate the median spectrum across all samples (or a subset of control samples). This median spectrum will serve as the reference.
-
-
Quotient Calculation:
-
For each sample, divide the intensity of each peak by the corresponding peak intensity in the reference spectrum. This will result in a vector of quotients for each sample.
-
-
Median Quotient Calculation:
-
For each sample, calculate the median of all the calculated quotients.
-
-
Normalization:
-
Divide the intensity of every peak in a given sample by the median quotient calculated for that sample.
-
Protocol 2: Total Ion Current (TIC) Normalization
This protocol describes the steps for TIC normalization.
-
Data Preparation: Your data should be in a matrix with samples as rows and features as columns.
-
Calculate Total Ion Current: For each sample (row), sum the intensities of all peaks (columns). This gives you the TIC for each sample.
-
Calculate the Mean or Median TIC: Calculate the mean or median TIC across all of your samples. This will be your normalization factor.
-
Normalize Each Sample: For each sample, divide the intensity of every peak by the sample's TIC and then multiply by the mean or median TIC calculated in the previous step.
Protocol 3: Internal Standard (IS) Normalization using a Uniformly 13C-Labeled Standard
This protocol provides a general workflow for using a uniformly 13C-labeled internal standard.
-
Selection of Internal Standard: Choose a commercially available, uniformly 13C-labeled metabolite that is not expected to be endogenously present at high concentrations in your samples or is a 13C-labeled version of a key metabolite of interest.
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of the 13C-labeled internal standard in a suitable solvent at a known concentration.
-
Sample Spiking:
-
At the very beginning of your sample preparation workflow (e.g., before cell quenching or tissue extraction), add a precise and equal volume of the internal standard stock solution to every sample.[6]
-
Ensure the final concentration of the internal standard is within the linear dynamic range of your analytical instrument.
-
-
Sample Processing: Proceed with your standard protocol for metabolite extraction and sample preparation.
-
Data Acquisition: Analyze the samples using your LC-MS or GC-MS method. You will detect both the unlabeled (12C) endogenous metabolite and the labeled (13C) internal standard.
-
Data Analysis:
-
Integrate the peak areas for both the endogenous metabolite and the 13C-labeled internal standard for each sample.
-
For each sample, calculate the ratio of the peak area of the endogenous metabolite to the peak area of the 13C-labeled internal standard.
-
These ratios are your normalized values and can be used for subsequent statistical analysis.
-
Quantitative Data Summary
The following tables summarize key aspects of the discussed normalization strategies to aid in their comparison and selection.
Table 1: Comparison of Normalization Strategies
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Total Ion Current (TIC) | Assumes the total signal intensity is constant across all samples. | Simple and computationally inexpensive. | Highly sensitive to a few abundant metabolites; can introduce bias if there are large, global metabolic changes.[2][3] | Datasets where the majority of metabolites are not expected to change and there are no dominant peaks. |
| Probabilistic Quotient (PQN) | Assumes that most metabolite concentrations remain constant between samples.[1][4] | Robust to outliers and less sensitive to a few highly abundant metabolites.[1] | Can perform poorly if there are widespread, global changes in the metabolome; may introduce false positives if the number of features is much larger than the number of samples.[1] | Large-scale studies with subtle expected changes and a sufficient number of samples.[9] |
| Internal Standard (IS) | A known amount of a standard compound is added to each sample to correct for variations in sample handling and analysis.[6][7] | Highly accurate and corrects for variability at multiple steps; uniformly 13C-labeled standards are ideal for 13C metabolomics.[6][7] | Can be expensive; a single IS may not represent the behavior of all metabolite classes; requires careful and precise addition to each sample.[2] | Targeted and untargeted studies where high accuracy and correction for matrix effects are critical. |
Visualizations
Caption: A general workflow for data normalization in 13C metabolomics experiments.
Caption: A decision tree to guide the selection of a data normalization strategy.
References
- 1. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Probabilistic quotient normalization as robust method to account for dilution of complex biological mixtures. Application in 1H NMR metabonomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cs.helsinki.fi [cs.helsinki.fi]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Sodium Acetate-1,2-13C2 Isotopic Labeling Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sodium Acetate-1,2-13C2 for isotopic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a stable isotope-labeled form of sodium acetate where both carbon atoms are the heavy isotope, 13C. It is a widely used tracer in metabolic studies to investigate cellular metabolism.[1][2] Its primary applications include:
-
Metabolic Flux Analysis (MFA): To quantify the rates of metabolic pathways such as the Krebs cycle (TCA cycle) and fatty acid synthesis.
-
Biosynthetic Pathway Elucidation: To trace the incorporation of acetate-derived carbons into various biomolecules like amino acids and lipids.
-
NMR-based structural studies: As a cost-effective alternative to 13C-glucose for uniform labeling of proteins.[1][3]
Q2: What is the metabolic fate of this compound in mammalian cells?
A2: this compound is taken up by cells and converted to Acetyl-CoA. The 13C-labeled Acetyl-CoA then enters central carbon metabolism, primarily through the Krebs cycle. The labeled carbons can be traced through various downstream metabolites, providing insights into their biosynthesis and turnover.[4][5]
Q3: Why am I observing very low 13C enrichment in my downstream metabolites?
A3: Low 13C enrichment is a common challenge and can stem from several factors:
-
Dilution from unlabeled sources: Endogenous unlabeled pools of acetate or other carbon sources in the culture medium (like glucose and glutamine) can dilute the 13C-labeled pool.[6]
-
Slow uptake or metabolism of acetate: The specific cell line being used may have a low capacity for acetate uptake and utilization.
-
Suboptimal tracer concentration or incubation time: The concentration of this compound may be too low, or the labeling duration may be insufficient for the label to incorporate into downstream metabolites.[7]
-
Poor cell health: Unhealthy or non-proliferating cells will have altered metabolic activity, potentially leading to reduced tracer incorporation.[6]
Q4: How can I correct for the natural abundance of 13C in my low enrichment data?
A4: Correcting for the ~1.1% natural abundance of 13C is critical for accurately quantifying low levels of isotopic enrichment.[8] Failure to do so will lead to an overestimation of labeling from your tracer.[9] This correction is typically performed using computational tools and algorithms that require the following inputs:
-
The complete and correct molecular formula of the analyte (including any derivatizing agents).[9]
-
The measured mass isotopologue distribution (MID) from the mass spectrometer.
-
The isotopic purity of the this compound tracer.[9]
Q5: What are common sources of error in 13C labeling experiments?
A5: Several factors can introduce errors into 13C labeling experiments:
-
Isotopic scrambling: Reversible reactions and metabolic branching can lead to a randomization of 13C labels, complicating data interpretation.[6]
-
Incomplete metabolic quenching: Failure to rapidly halt metabolic activity during sample collection can lead to ongoing enzymatic reactions and altered labeling patterns.[6]
-
Sample preparation artifacts: Volatilization of acetate during sample acidification and drying steps can lead to a loss of the 13C-enriched compound.[10]
-
Analytical variability: Inconsistent sample extraction, derivatization, or instrument performance can introduce variability.
Troubleshooting Guides
Guide 1: Low 13C Enrichment in Target Metabolites
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall 13C enrichment in all measured metabolites. | 1. Insufficient tracer concentration. 2. Short labeling duration. 3. Dilution by unlabeled carbon sources in the media. 4. Poor cell health or low metabolic activity. | 1. Optimize Tracer Concentration: Perform a dose-response experiment with varying concentrations of this compound (e.g., 1-10 mM).[7]2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the time to isotopic steady-state.[7]3. Modify Media Composition: Reduce the concentration of other major carbon sources like glucose and glutamine. Consider using dialyzed fetal bovine serum to reduce unlabeled small molecules.4. Verify Cell Viability: Ensure cells are healthy and in the exponential growth phase during the labeling experiment.[6] |
| Low 13C enrichment specifically in Krebs cycle intermediates. | 1. High influx from other anaplerotic pathways (e.g., from glutamine). 2. Compartmentalization of metabolism. | 1. Use additional tracers: Consider co-labeling with 13C-glutamine to dissect the relative contributions of acetate and glutamine to the Krebs cycle.2. Refine Metabolic Model: Ensure your metabolic model accurately represents cellular compartmentalization (e.g., mitochondrial vs. cytosolic pools). |
| Low 13C enrichment in fatty acids. | 1. Low activity of fatty acid synthesis. 2. Uptake of unlabeled fatty acids from the serum. | 1. Stimulate Fatty Acid Synthesis: Culture cells in conditions known to promote fatty acid synthesis.2. Use Lipid-Depleted Serum: Culture cells in media supplemented with lipid-depleted serum to reduce the pool of unlabeled fatty acids. |
Guide 2: Inaccurate or Inconsistent Mass Isotopologue Distributions (MIDs)
| Symptom | Possible Cause | Troubleshooting Steps |
| Negative abundance values after natural abundance correction. | 1. Low signal-to-noise ratio for the measured ion. 2. Incorrect molecular formula used for correction. 3. Inaccurate background subtraction. | 1. Optimize MS method: Improve ionization efficiency and signal intensity.2. Verify Molecular Formula: Double-check the elemental composition of the analyte and any derivatizing agents.[9]3. Review Data Processing: Ensure proper background subtraction is applied. It is generally recommended to set negative values to zero and re-normalize the remaining isotopologue fractions.[9] |
| Unexpected labeling patterns (isotopic scrambling). | 1. High activity of reversible enzymatic reactions. 2. Metabolic cycling. | 1. Use specific tracers: Employ positionally labeled tracers to better track specific carbon transitions.2. Dynamic Labeling Experiments: Perform a time-course labeling experiment to capture the kinetics of label incorporation and identify scrambling events. |
| High variability between biological replicates. | 1. Inconsistent cell culture conditions. 2. Variable sample preparation. 3. Instrumental drift. | 1. Standardize Cell Culture: Ensure consistent cell seeding density, growth phase, and media composition.2. Standardize Sample Preparation: Use a consistent and rapid quenching and extraction protocol for all samples.[6]3. Monitor Instrument Performance: Run quality control samples regularly to check for instrument stability. |
Experimental Protocols
Protocol 1: Preparation of 13C-Acetate Labeling Medium
This protocol describes the preparation of a labeling medium for adherent mammalian cells.
Materials:
-
Glucose-free and sodium bicarbonate-free DMEM powder
-
This compound
-
Unlabeled sodium acetate
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, deionized water
-
Sodium bicarbonate (NaHCO3)
-
1 M HCl and 1 M NaOH for pH adjustment
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare Basal Medium: Dissolve the DMEM powder in sterile, deionized water to 90% of the final volume, following the manufacturer's instructions.
-
Add Carbon Sources:
-
For a typical labeling experiment, add this compound to the desired final concentration (e.g., 5 mM).
-
If a lower enrichment level is desired, a mixture of labeled and unlabeled sodium acetate can be used.[1]
-
Add other carbon sources like glucose as required by the experimental design.
-
-
Add Bicarbonate and Adjust pH: Add the required amount of sodium bicarbonate (e.g., 2.2 g/L for many DMEM formulations). Adjust the pH to the desired level (typically 7.2-7.4) using 1 M HCl or 1 M NaOH.
-
Add Serum: Add dFBS to the desired final concentration (e.g., 10%).
-
Final Volume and Sterilization: Adjust the final volume with sterile, deionized water. Sterilize the medium by passing it through a 0.22 µm filter.
-
Storage: Store the prepared medium at 4°C. Pre-warm the medium to 37°C before use.
Protocol 2: 13C Labeling and Metabolite Extraction from Adherent Cells
This protocol provides a general workflow for a steady-state 13C labeling experiment.
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase and reach ~80% confluency at the time of harvest.[11]
-
Adaptation Phase (for steady-state analysis): At least 24 hours before the experiment, replace the standard medium with an unlabeled medium that has the same composition as the planned labeling medium. This allows the cells to adapt to any changes in nutrient concentrations.
-
Initiation of Labeling:
-
Aspirate the adaptation medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-acetate labeling medium.[11]
-
-
Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state. This is typically 24-48 hours but should be optimized for the specific cell line and metabolites of interest.[11]
-
Metabolic Quenching and Metabolite Extraction:
-
Place the culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
To quench metabolism and extract metabolites, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.[11]
-
Incubate the plate at -80°C for at least 15 minutes to precipitate proteins.[11]
-
-
Cell Harvesting:
-
Sample Processing:
-
Centrifuge the tube at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis by mass spectrometry.
-
Visualizations
Caption: Metabolic fate of this compound in a mammalian cell.
Caption: General workflow for a 13C metabolic flux analysis experiment.
References
- 1. Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Using 13C enriched acetate in isotope labelling incubation experiments: a note of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Best practices for storing and handling Sodium Acetate-1,2-13C2
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of Sodium Acetate-1,2-13C2 in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at room temperature, typically between 15°C and 30°C, in a cool, dry place away from direct sunlight and heat sources.[1] It is hygroscopic, meaning it absorbs moisture from the air, so it is crucial to keep it in a tightly sealed container to prevent caking and degradation.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is highly soluble in water. For most biological applications, sterile, nuclease-free water or a suitable buffer is recommended.
Q3: What are the primary applications of this compound?
This compound is primarily used as a tracer in metabolic research and for isotopic labeling of biomolecules for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] It serves as a carbon source for cells in culture, allowing for the incorporation of the stable isotope ¹³C into proteins, lipids, and other metabolites.[2]
Q4: Is this compound considered hazardous?
According to safety data sheets, Sodium Acetate is not classified as a hazardous substance.[1] However, it is recommended to handle it with standard laboratory safety practices, including wearing personal protective equipment (PPE) such as gloves and safety glasses.[1]
Storage and Handling Best Practices
Proper storage and handling are critical to maintain the isotopic purity and chemical integrity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room temperature (15-30°C) | Prevents degradation and maintains stability.[1] |
| Storage Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) if possible, in a tightly sealed container. | Sodium acetate is hygroscopic and can absorb moisture from the air, which can affect its weight and performance.[1] |
| Light Exposure | Store in a dark place or in an opaque container. | Protects the compound from potential light-induced degradation. |
| Cross-Contamination | Store away from volatile organic compounds and other potential contaminants. | Prevents contamination that could interfere with sensitive analyses like NMR or MS. |
| Handling | Use clean, dedicated spatulas and glassware. Handle in a clean, dry environment. | Minimizes the risk of contamination from unlabeled sources. |
Troubleshooting Guides
Dissolution Issues
Problem: The this compound is not dissolving completely or the solution is cloudy.
-
Possible Cause 1: Insufficient Solvent: The concentration of the solution may be too high.
-
Solution: Refer to the solubility data to ensure you are not exceeding the solubility limit at the given temperature. Add more solvent to decrease the concentration.
-
-
Possible Cause 2: Low Temperature: The solubility of sodium acetate decreases at lower temperatures.
-
Solution: Gently warm the solution while stirring to aid dissolution.
-
-
Possible Cause 3: Contamination: The solid or the solvent may be contaminated.
-
Solution: Use high-purity water (e.g., Milli-Q or equivalent) and ensure all glassware is thoroughly cleaned.
-
Experimental Issues in Cell Culture
Problem: Poor incorporation of ¹³C into the target biomolecule.
-
Possible Cause 1: Inefficient Cellular Uptake: The cell line may not efficiently utilize acetate as a carbon source.
-
Solution: Consult literature for the specific cell line to confirm its metabolic pathways. Consider optimizing media components to encourage acetate metabolism.
-
-
Possible Cause 2: Isotopic Dilution: The presence of unlabeled acetate or other carbon sources in the medium.
-
Solution: Use a defined medium with this compound as the sole carbon source. Ensure all media components are free of unlabeled acetate.
-
-
Possible Cause 3: Suboptimal Cell Health: Cells may not be metabolically active enough for efficient label incorporation.
-
Solution: Ensure cells are in the logarithmic growth phase and that culture conditions (pH, temperature, CO₂) are optimal.
-
Problem: Unexpected or scrambled labeling patterns in metabolites.
-
Possible Cause 1: Metabolic Scrambling: The ¹³C label can be redistributed through central carbon metabolism.
-
Solution: This is an inherent aspect of metabolism. Analyze the labeling patterns of key central metabolites (e.g., citrate, glutamate) to understand the flux through different pathways.
-
-
Possible Cause 2: Contamination with Unlabeled Carbon Sources: Trace amounts of unlabeled nutrients in the media or serum.
-
Solution: Use dialyzed fetal bovine serum to minimize small molecule contaminants. Meticulously prepare all media and supplements to avoid unlabeled carbon sources.
-
Quantitative Data
Solubility of Sodium Acetate in Water
| Temperature (°C) | Solubility ( g/100 mL of H₂O) |
| 0 | 119 |
| 20 | 46.4 |
| 100 | 170.15 |
Data sourced from PubChem.[3]
Note: The solubility of this compound is expected to be virtually identical to that of unlabeled sodium acetate.
Experimental Protocols
Preparation of a Sterile 1M this compound Stock Solution
-
Weighing: In a sterile, RNase-free conical tube, accurately weigh the desired amount of this compound (Molecular Weight: 84.05 g/mol for the ¹³C₂ labeled version). For 10 mL of a 1M solution, this would be 0.8405 g.
-
Dissolution: Add a portion of sterile, nuclease-free water (e.g., 7 mL) to the tube. Cap tightly and vortex or mix until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with sterile, nuclease-free water.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile, nuclease-free tube.
-
Storage: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Uniform ¹³C Labeling of Proteins in E. coli using this compound
This protocol is adapted from studies demonstrating protein labeling using acetate as the sole carbon source.[2]
-
Prepare Minimal Media: Prepare a minimal medium (e.g., M9 minimal medium) without any carbon source.
-
Add ¹³C Source: Supplement the minimal medium with sterile this compound to a final concentration of 2 g/L. This will be the sole carbon source.
-
Inoculation: Inoculate the medium with an appropriate E. coli strain carrying the expression plasmid for the protein of interest.
-
Cell Growth: Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ of 0.6-0.8).
-
Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 1 mM.
-
Harvesting: Continue to grow the culture for the desired period (typically 3-4 hours) post-induction. Harvest the cells by centrifugation.
-
Protein Purification: Purify the ¹³C-labeled protein from the cell pellet using standard chromatography techniques.
Visualizations
Caption: General handling workflow for this compound.
Caption: Troubleshooting decision tree for low NMR signal.
References
Validation & Comparative
A Comparative Guide to Sodium Acetate-1,2-13C2 and [1-13C]Sodium Acetate for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, 13C-labeled acetate is a key substrate for probing cellular energy metabolism, particularly the tricarboxylic acid (TCA) cycle and fatty acid synthesis. The choice between singly and doubly labeled acetate isotopologues—specifically [1-13C]Sodium Acetate and Sodium Acetate-1,2-13C2—can significantly impact the depth and specificity of experimental outcomes. This guide provides an objective comparison of these two tracers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their studies.
At a Glance: Key Differences and Applications
The primary distinction between this compound and [1-13C]Sodium Acetate lies in their isotopic labeling patterns, which dictate the information that can be gleaned from their metabolic fates.
| Feature | This compound | [1-13C]Sodium Acetate |
| Labeling | Both carbon atoms (C1 and C2) are labeled with 13C. | Only the carboxyl carbon (C1) is labeled with 13C. |
| Primary Use | - Tracing the intact two-carbon acetyl unit. - Detailed isotopomer analysis of TCA cycle intermediates. - Quantifying contributions to fatty acid synthesis. | - Tracing the entry of the carboxyl carbon into metabolic pathways. - Assessing overall TCA cycle activity. - Hyperpolarized 13C MRI for real-time metabolic imaging. |
| Information Richness | High. Allows for the resolution of complex metabolic exchanges and pathway activities through the analysis of 13C-13C spin-spin coupling in NMR or distinct mass isotopologues in mass spectrometry. | Moderate. Provides information on the flux of the C1 carbon but loses the positional information of the methyl carbon. |
| Typical Analytical Method | Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | NMR Spectroscopy, GC-MS, LC-MS, Hyperpolarized 13C Magnetic Resonance Imaging (MRI) |
Performance Comparison: Experimental Insights
The differential labeling of these two tracers leads to distinct advantages in various experimental contexts.
Metabolic Flux Analysis (MFA) and Isotopomer Analysis
In stable isotope tracing studies coupled with mass spectrometry or NMR, the choice of tracer profoundly affects the resolution of metabolic flux calculations.
-
This compound provides a significant advantage in resolving the intricate fluxes within the TCA cycle. When [1,2-13C2]acetate is converted to acetyl-CoA, the intact 13C-13C bond is introduced into citrate. Subsequent turns of the TCA cycle lead to a complex pattern of 13C isotopologues in intermediates like glutamate and aspartate. Analyzing the distribution of these isotopologues allows for the precise determination of relative fluxes, such as the ratio of anaplerotic to oxidative pathways. Studies have shown that the homonuclear 13C-13C spin coupling patterns observed in NMR spectra after infusion of [1,2-13C2]acetate reveal very different isotopomer populations in glutamate and glutamine, enabling the distinction between different metabolic compartments and TCA cycles within the brain[1].
-
[1-13C]Sodium Acetate is effective for measuring the overall entry of acetate into the TCA cycle. The labeled carboxyl carbon is incorporated into citrate and can be tracked through subsequent intermediates. However, as the methyl carbon is unlabeled, information regarding the intact acetyl group is lost. In the first turn of the TCA cycle, the 13C label from [1-13C]acetyl-CoA will be found in the C5 position of α-ketoglutarate and subsequently in the C5 position of glutamate. This allows for the calculation of overall TCA cycle activity but provides less detail on carbon atom transitions compared to the doubly labeled counterpart.
The following table summarizes the expected labeling patterns in key TCA cycle intermediates after the first turn, starting from labeled acetyl-CoA.
| Metabolite | Labeling from [1,2-13C2]Acetyl-CoA | Labeling from [1-13C]Acetyl-CoA |
| Citrate | M+2 (carbons 4 & 5) | M+1 (carbon 5) |
| α-Ketoglutarate | M+2 (carbons 4 & 5) | M+1 (carbon 5) |
| Succinyl-CoA | M+2 (carbons 1 & 2 or 3 & 4 due to symmetry) | M+1 (carbon 1 or 4 due to symmetry) |
| Fumarate | M+2 (carbons 2 & 3) | M+1 (carbon 2 or 3) |
| Malate | M+2 (carbons 2 & 3) | M+1 (carbon 2 or 3) |
| Oxaloacetate | M+2 (carbons 2 & 3) | M+1 (carbon 2 or 3) |
| Glutamate | M+2 (carbons 4 & 5) | M+1 (carbon 5) |
| Aspartate | M+2 (carbons 2 & 3) | M+1 (carbon 2 or 3) |
Hyperpolarized 13C Magnetic Resonance Imaging (MRI)
Hyperpolarized 13C MRI is a powerful in vivo imaging technique that allows for the real-time monitoring of metabolic conversions.
-
[1-13C]Sodium Acetate is the more commonly used tracer in hyperpolarized 13C MRI studies of acetate metabolism. Its longer T1 relaxation time compared to the C2 carbon allows for a longer imaging window. Upon injection, the conversion of hyperpolarized [1-13C]acetate to [1-13C]acetyl-CoA and other downstream metabolites like [1-13C]acetylcarnitine can be monitored non-invasively, providing insights into cardiac and tumor metabolism[2].
-
This compound can also be used in hyperpolarized studies. While the T1 of the C2 carbon is shorter, the presence of the 13C-13C coupling can provide additional spectral information to distinguish metabolic products. A comparative in vivo study in the rat brain demonstrated that while both tracers can be used to detect acetate uptake and metabolism, the spectral pattern from hyperpolarized [1,2-13C2]acetate, with its characteristic J-coupling splitting, can aid in the assignment of metabolic products.
Experimental Protocols
Stable Isotope Tracing in Cell Culture for Metabolic Flux Analysis
This protocol outlines a general procedure for using 13C-labeled acetate to study cellular metabolism.
a. Cell Culture and Labeling:
-
Culture cells to mid-exponential growth phase in standard culture medium.
-
Replace the standard medium with a labeling medium containing either this compound or [1-13C]Sodium Acetate at a known concentration (e.g., 1-5 mM). The rest of the medium components should remain the same.
-
Incubate the cells for a predetermined period to achieve isotopic steady-state. This duration should be optimized for the specific cell line and experimental goals (typically 8-24 hours).
b. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
c. Sample Analysis by GC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
Inject the derivatized sample into the GC-MS system.
-
Acquire mass spectra of the eluting metabolites to determine the mass isotopomer distributions.
d. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured isotopomer distributions to a metabolic network model and calculate intracellular fluxes.
Hyperpolarized 13C MRI of Acetate Metabolism in Vivo
This protocol provides a general workflow for in vivo hyperpolarized 13C MRI studies.
a. Hyperpolarization:
-
Prepare a sample of [1-13C]Sodium Acetate or this compound with a free radical (e.g., trityl radical) in a suitable solvent mixture.
-
Place the sample in a dynamic nuclear polarization (DNP) polarizer and cool to approximately 1 K in a high magnetic field (e.g., 3.35-7 T).
-
Irradiate the sample with microwaves at a frequency corresponding to the electron paramagnetic resonance of the free radical to transfer polarization to the 13C nuclei.
b. Dissolution and Injection:
-
Once maximum polarization is achieved, rapidly dissolve the hyperpolarized sample in a superheated sterile buffer.
-
Quickly transfer the hyperpolarized solution to an injection system.
-
Inject the hyperpolarized tracer intravenously into the anesthetized animal subject.
c. MRI Data Acquisition:
-
Begin 13C MRI data acquisition immediately following the injection.
-
Use a pulse sequence designed for rapid acquisition and spectral separation of the different 13C-labeled metabolites (e.g., IDEAL spiral CSI).
-
Acquire dynamic data to monitor the conversion of the injected acetate to its metabolic products over time.
d. Data Analysis:
-
Process the acquired MRI data to generate metabolic maps and spectra.
-
Quantify the signal intensities of the hyperpolarized acetate and its downstream metabolites over time.
-
Calculate metabolic conversion rates (e.g., kPL for pyruvate to lactate, or analogous rates for acetate metabolism) to assess metabolic activity.
Visualizing Metabolic Fates
The following diagrams, generated using Graphviz, illustrate the flow of labeled carbons from both tracers through the initial steps of the TCA cycle.
Caption: Metabolic fate of doubly vs. singly labeled acetate in the TCA cycle.
The following workflow diagram illustrates the key steps in a stable isotope tracing experiment.
Caption: General workflow for a 13C-acetate stable isotope tracing experiment.
This logical diagram outlines the decision-making process for choosing between the two tracers.
Caption: Decision guide for selecting the appropriate 13C-acetate tracer.
Conclusion
The selection between this compound and [1-13C]Sodium Acetate is contingent upon the specific experimental objectives. For researchers requiring high-resolution flux information and detailed insights into carbon atom transitions within metabolic networks, the doubly labeled This compound is the superior choice. Its ability to trace the intact two-carbon unit provides a wealth of information for sophisticated metabolic modeling.
Conversely, for studies focused on determining the overall rate of acetate incorporation into metabolic pathways or for real-time in vivo metabolic imaging using hyperpolarized 13C MRI, [1-13C]Sodium Acetate is a robust and effective option. Its favorable relaxation properties make it well-suited for hyperpolarization studies, and it provides a clear measure of overall pathway engagement.
By carefully considering the experimental question and the analytical techniques available, researchers can leverage the unique strengths of each of these powerful isotopic tracers to advance our understanding of cellular metabolism in health and disease.
References
- 1. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic imaging of hyperpolarized [1-(13) C]acetate and [1-(13) C]acetylcarnitine - investigation of the influence of dobutamine induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sodium Acetate-1,2-13C2 vs. [U-13C]glucose for Tracing the TCA Cycle
For researchers, scientists, and drug development professionals seeking to elucidate the intricate workings of the Tricarboxylic Acid (TCA) cycle, the choice of isotopic tracer is a critical experimental design parameter. This guide provides an objective comparison of two commonly used tracers, Sodium Acetate-1,2-13C2 and [U-13C]glucose, to aid in the selection of the optimal tool for specific research questions related to TCA cycle metabolism.
The TCA cycle is a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins to generate energy and biosynthetic precursors. Stable isotope tracers, such as those labeled with Carbon-13 (13C), are invaluable for tracking the flow of carbon through this vital pathway, providing insights into metabolic fluxes and cellular physiology in both healthy and diseased states.
Delineating the Metabolic Entry Points
The fundamental difference between this compound and [U-13C]glucose lies in their points of entry into central carbon metabolism. [U-13C]glucose, a uniformly labeled glucose molecule, undergoes glycolysis to produce two molecules of [U-13C]pyruvate. This pyruvate can then enter the TCA cycle as acetyl-CoA (via pyruvate dehydrogenase) or oxaloacetate (via pyruvate carboxylase), leading to widespread labeling of TCA cycle intermediates.
In contrast, this compound is converted to [1,2-13C]acetyl-CoA by acetyl-CoA synthetase. This labeled acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate. This more direct entry point can offer a more focused interrogation of the TCA cycle, particularly in contexts where acetyl-CoA metabolism from sources other than glucose is of interest.
Comparative Performance: A Tabular Overview
The choice between these two tracers often depends on the specific biological question being addressed. The following table summarizes their key characteristics and ideal applications.
| Feature | This compound | [U-13C]glucose |
| Primary Labeled Metabolite | [1,2-13C]acetyl-CoA | [U-13C]pyruvate |
| Entry Point to TCA Cycle | Direct entry as acetyl-CoA. | Indirect entry via pyruvate to acetyl-CoA and oxaloacetate. |
| Labeling Pattern in Citrate | Initially produces M+2 citrate. | Initially produces M+2 (from acetyl-CoA) and M+3 (from oxaloacetate) citrate, leading to more complex isotopologue distributions. |
| Ideal Applications | - Tracing fatty acid synthesis. - Investigating non-glycolytic sources of acetyl-CoA. - Studying metabolism in cells with impaired glucose oxidation. | - General screening of central carbon metabolism. - Assessing the contribution of glucose to the TCA cycle. - Investigating the interplay between glycolysis and the TCA cycle. |
| Considerations | - Cellular uptake and activation of acetate can be variable between cell types. - Does not provide information on glycolytic flux. | - Labeling patterns in the TCA cycle can be complex due to multiple turns and anaplerotic/cataplerotic reactions. - May not be the optimal tracer for solely analyzing TCA cycle fluxes in some contexts, where tracers like [U-13C]glutamine might be preferred.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolic tracing studies. Below are generalized protocols for utilizing this compound and [U-13C]glucose in cell culture experiments.
Protocol for 13C Labeling with this compound
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency in their standard growth medium.
-
Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and glutamine) with dialyzed fetal bovine serum, unlabeled glucose, glutamine, and this compound at the desired concentration (typically in the range of 0.5-5 mM).
-
Isotopic Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-acetate labeling medium to the cells.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state. The optimal time should be determined empirically for the specific cell line and experimental conditions.
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis: Analyze the isotopic enrichment of TCA cycle intermediates and other relevant metabolites using mass spectrometry (GC-MS or LC-MS).
Protocol for 13C Labeling with [U-13C]glucose
-
Cell Culture: Plate cells as described for the acetate labeling protocol.
-
Media Preparation: Prepare a labeling medium by supplementing glucose-free base medium with dialyzed fetal bovine serum, glutamine, and [U-13C]glucose at the desired concentration (typically the same concentration as standard glucose in the growth medium, e.g., 5-25 mM).
-
Isotopic Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed [U-13C]glucose labeling medium.
-
Incubate for a time course to reach isotopic steady-state. For glycolytic intermediates, this may be on the order of minutes, while for TCA cycle intermediates, it can take several hours.[1]
-
-
Metabolite Extraction: Follow the same procedure as described for the acetate labeling protocol.
-
Sample Analysis: Analyze the mass isotopologue distribution of TCA cycle intermediates and other metabolites using mass spectrometry.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a typical 13C metabolic tracing experiment, applicable to both this compound and [U-13C]glucose.
Conclusion
Both this compound and [U-13C]glucose are powerful tools for investigating TCA cycle metabolism. The choice between them should be guided by the specific research question. For a broad overview of central carbon metabolism and the contribution of glucose to the TCA cycle, [U-13C]glucose is an excellent choice. For more targeted investigations into acetyl-CoA metabolism, particularly from non-glycolytic sources or in the context of fatty acid synthesis, this compound offers a more direct and potentially less complex analytical approach. By carefully considering the strengths and limitations of each tracer and employing rigorous experimental protocols, researchers can gain valuable insights into the dynamic nature of the TCA cycle in health and disease.
References
A Researcher's Guide to Validating Metabolic Pathways: A Comparative Analysis of 13C-Labeled Acetate
In the intricate landscape of cellular metabolism, understanding the flow of carbon through various pathways is paramount for researchers in drug development and life sciences. Stable isotope tracing, a cornerstone of metabolic research, allows for the precise mapping of these pathways. While [U-13C]-glucose and [U-13C]-glutamine are the most common tracers, 13C-labeled acetate has emerged as a powerful and often more cost-effective tool for dissecting specific metabolic activities, particularly those involving acetyl-CoA.[1]
This guide provides an objective comparison of 13C-labeled acetate with other commonly used tracers, supported by experimental data. It offers detailed protocols for key experiments and visual diagrams to clarify complex pathways and workflows, enabling researchers to make informed decisions for their metabolic flux analyses.
Comparing Tracers: Acetate vs. Glucose and Glutamine
The choice of a 13C-labeled tracer is critical and depends on the specific metabolic pathway under investigation.[2] While glucose is central to energy metabolism, feeding into glycolysis and the TCA cycle, and glutamine is a key anaplerotic substrate, acetate offers a more direct route to probing the acetyl-CoA pool.[1] Acetate is readily converted to acetyl-CoA in a single step, making it an excellent tracer for pathways branching from this critical metabolite, such as fatty acid synthesis and the tricarboxylic acid (TCA) cycle.
Quantitative Comparison of Acetyl-CoA Sources
The contribution of different substrates to the acetyl-CoA pool can vary significantly depending on the cellular context, such as oxygen availability. Under hypoxic conditions, a common feature of the tumor microenvironment, the contribution of glucose to acetyl-CoA production decreases, while the reliance on alternative sources, like acetate, increases substantially.[3][4][5][6]
Below is a summary of experimental data quantifying the contribution of glucose, glutamine, and acetate to the cytosolic acetyl-CoA pool in cancer cells under normoxic and hypoxic conditions.
| Substrate | Cell Line | Condition | Contribution to Acetyl-CoA Pool (%) |
| Glucose | MDA-MB-468 | Normoxia | ~85% |
| Hypoxia (1% O2) | ~40% | ||
| Glutamine | MDA-MB-468 | Normoxia | ~5% |
| Hypoxia (1% O2) | ~10% | ||
| Acetate | MDA-MB-468 | Hypoxia (1% O2) | ~25% |
| Other | MDA-MB-468 | Hypoxia (1% O2) | ~25% |
Data synthesized from studies on fatty acid synthesis as a proxy for the cytosolic acetyl-CoA pool.[3][7]
This shift highlights the importance of considering multiple tracers to gain a comprehensive understanding of metabolic reprogramming in different physiological and pathological states.
Visualizing Metabolic Pathways and Workflows
To better illustrate the flow of carbon from acetate and the general experimental process, the following diagrams have been generated using Graphviz.
Experimental Protocols
A successful 13C metabolic flux analysis (13C-MFA) study requires meticulous planning and execution. The following is a generalized protocol for a 13C-acetate labeling experiment in cultured cells.
I. Cell Culture and Labeling
-
Cell Seeding: Seed adherent cells in multi-well plates at a density that will achieve approximately 80% confluency at the time of metabolite extraction.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing basal medium (e.g., DMEM) with all necessary components, except for the carbon source being traced. Add the desired concentration of 13C-labeled acetate. For steady-state analysis, it is recommended to adapt cells to this medium for at least 24-48 hours.[8]
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with phosphate-buffered saline (PBS) or unlabeled experimental medium.
-
Aspirate the wash solution and add the pre-warmed 13C-acetate labeling medium.
-
Incubate the cells for a predetermined period. The duration depends on the pathways of interest; for example, steady-state labeling in the TCA cycle is typically achieved within a few hours.[8]
-
II. Metabolite Extraction
-
Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as 80:20 methanol:water, and place the plate on dry ice or in a -80°C freezer for at least 15 minutes.[8][9]
-
Cell Lysis and Collection:
-
After quenching, scrape the cells in the presence of the quenching solution.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at a high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
-
III. Mass Spectrometry Analysis
-
Sample Preparation: The extracted metabolites can be analyzed directly by liquid chromatography-mass spectrometry (LC-MS). For gas chromatography-mass spectrometry (GC-MS) analysis, a derivatization step is typically required to make the metabolites volatile.
-
Data Acquisition: Analyze the samples using an appropriate LC-MS or GC-MS method to separate and detect the metabolites of interest. The mass spectrometer will measure the mass-to-charge ratio of the ions, allowing for the determination of the mass isotopomer distributions (MIDs) – the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).
-
Data Analysis: The resulting MIDs are used, in conjunction with a metabolic network model, to calculate the intracellular metabolic fluxes. This computational step is a key part of 13C-MFA.[10]
Conclusion
13C-labeled acetate is a valuable tool for researchers studying cellular metabolism, offering a direct and cost-effective way to probe the acetyl-CoA pool and downstream pathways like fatty acid synthesis and the TCA cycle. By understanding its advantages and limitations compared to other tracers like glucose and glutamine, and by employing rigorous experimental protocols, scientists can gain deeper insights into the metabolic reprogramming that underlies various physiological and disease states. The data and methodologies presented in this guide serve as a starting point for designing and executing robust metabolic flux analysis experiments.
References
- 1. Application of 13C-[2] - and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of glucose and glutamine to hypoxia-induced lipid synthesis decreases, while contribution of acetate increases, during 3T3-L1 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Unlocking Metabolic Secrets: The Superiority of Doubly Labeled Acetate in Flux Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients through biochemical pathways is paramount. Metabolic Flux Analysis (MFA) has emerged as a powerful technique to quantify these reaction rates, providing invaluable insights for disease research, drug development, and biotechnology. The choice of isotopic tracer is a critical determinant of the precision and resolution of MFA. This guide provides a comprehensive comparison of doubly labeled acetate ([1,2-¹³C₂]acetate) with other commonly used tracers, supported by experimental evidence, and offers detailed protocols for its application.
The Advantage of Seeing Double: Why [1,2-¹³C₂]acetate Excels
Stable isotope tracing is the cornerstone of MFA. By introducing a substrate labeled with a heavy isotope like ¹³C, researchers can track the journey of carbon atoms through metabolic networks. While singly labeled tracers provide valuable information, doubly labeled substrates, particularly [1,2-¹³C₂]acetate, offer distinct advantages that significantly enhance the accuracy and depth of flux analysis.
The key to the superiority of doubly labeled acetate lies in the preservation of carbon-carbon bonds during metabolic transformations. When [1,2-¹³C₂]acetate is converted to acetyl-CoA, the two labeled carbons remain linked. This "intact" acetyl-CoA unit generates unique mass isotopomer distributions in downstream metabolites of the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis. These distinct labeling patterns provide more constraints for computational models, leading to a more precise and reliable estimation of metabolic fluxes.
In contrast, singly labeled acetate ([1-¹³C]acetate or [2-¹³C]acetate) provides less information. For instance, in the TCA cycle, the label from [1-¹³C]acetate is lost as ¹³CO₂ in the second turn, limiting its utility in resolving fluxes within this crucial pathway. [2-¹³C]acetate offers more insight but still lacks the resolving power of its doubly labeled counterpart.
Head-to-Head Comparison: Doubly Labeled Acetate vs. Alternatives
To illustrate the practical benefits of using doubly labeled acetate, this section compares its performance against other common tracers in key metabolic pathways.
| Tracer | Pathway | Key Advantage of [1,2-¹³C₂]acetate | Supporting Evidence |
| [1,2-¹³C₂]acetate vs. [1-¹³C]acetate & [2-¹³C]acetate | TCA Cycle | Enables precise determination of the relative contributions of different substrates to the acetyl-CoA pool and resolves fluxes through anaplerotic and cataplerotic reactions. The unique isotopomer patterns in citrate, glutamate, and other TCA cycle intermediates provide more robust data for flux calculation.[1] | Studies in brain metabolism have shown that [1,2-¹³C₂]acetate can distinguish between different glutamate compartments and TCA cycles, revealing a level of metabolic compartmentalization not discernible with singly labeled tracers.[1] |
| [1,2-¹³C₂]acetate vs. [U-¹³C]glucose | Fatty Acid Synthesis | Directly traces the two-carbon units incorporated into fatty acids, allowing for a more accurate determination of de novo lipogenesis rates. It avoids the complexities of glucose metabolism, which can be routed through various pathways before contributing to acetyl-CoA. | Research on lipid production in yeast demonstrated that using both singly and doubly labeled acetate tracers in parallel experiments allowed for a detailed resolution of fluxes through the glyoxylate shunt, gluconeogenesis, and the pentose phosphate pathway, all of which are crucial for lipid synthesis.[2] |
Quantitative Insights: Flux Resolution Comparison
While direct quantitative comparisons of flux precision across different studies can be challenging due to variations in experimental conditions and models, the consensus in the field is that doubly labeled tracers significantly improve the confidence intervals of flux estimates.
| Metabolic Flux | Typical Flux Precision with Singly Labeled Tracers (Relative Standard Deviation) | Improved Flux Precision with Doubly Labeled Acetate (Relative Standard Deviation) |
| TCA Cycle Flux | 10-20% | 5-10% |
| Pyruvate Dehydrogenase Flux | 15-25% | 8-15% |
| Anaplerotic Fluxes | 20-30% | 10-18% |
| Fatty Acid Synthesis Rate | 15-25% | 7-12% |
Note: These are generalized estimates based on the literature. Actual precision will vary depending on the biological system, experimental setup, and analytical methods.
Experimental Protocols: A Guide to Using Labeled Acetate
The following provides a detailed methodology for conducting a ¹³C-MFA experiment using labeled acetate in mammalian cell culture.
1. Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium to ensure precise control over nutrient sources.
-
In the experimental phase, replace the standard medium with a medium containing the desired concentration of labeled acetate (e.g., [1,2-¹³C₂]acetate or a combination of labeled and unlabeled acetate). The concentration will depend on the cell type and experimental goals.
-
Ensure cells are in a metabolic steady state during the labeling period. This is typically achieved by maintaining a constant cell growth rate and nutrient consumption.
2. Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is often done by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Harvest the cell extracts containing the labeled metabolites.
3. Analytical Measurement:
-
Analyze the isotopic labeling patterns of key intracellular metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Derivatization of metabolites may be necessary to improve their volatility and chromatographic separation for GC-MS analysis.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimental labeling data to the model.
-
Perform a statistical analysis to determine the goodness-of-fit and calculate the confidence intervals for the estimated fluxes.
Visualizing the Flow: Metabolic Pathways with Doubly Labeled Acetate
The following diagrams, generated using the DOT language, illustrate how [1,2-¹³C₂]acetate travels through central metabolic pathways.
Alternative Approaches to Flux Analysis
While ¹³C-MFA with doubly labeled acetate offers unparalleled resolution, other methods can provide complementary information or may be more suitable for specific research questions.
-
Flux Balance Analysis (FBA): A computational method that predicts metabolic fluxes based on a stoichiometric model of metabolism and an assumed cellular objective (e.g., maximizing biomass production). FBA does not require isotopic labeling but provides a theoretical flux distribution rather than a direct measurement. It is often used for genome-scale metabolic modeling and identifying potential metabolic engineering targets.
-
Transcriptomics and Proteomics: These "omics" technologies measure the abundance of mRNA transcripts and proteins, respectively. While they do not directly measure metabolic fluxes, changes in the expression of metabolic enzymes can suggest alterations in pathway activity. Integrating these datasets with MFA can provide a more comprehensive understanding of metabolic regulation.
Conclusion
The use of doubly labeled acetate, particularly [1,2-¹³C₂]acetate, represents a significant advancement in the field of metabolic flux analysis. Its ability to preserve carbon-carbon bond information provides researchers with a powerful tool to dissect complex metabolic networks with higher precision and resolution than previously possible with singly labeled tracers. For scientists and drug development professionals seeking to gain a deep and accurate understanding of cellular metabolism, the strategic use of doubly labeled acetate is an invaluable approach that can accelerate discovery and innovation.
References
Decoding Metabolic Pathways: A Researcher's Guide to Interpreting 13C Labeling Patterns from Sodium Acetate-1,2-13C2
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracers, such as Sodium Acetate-1,2-13C2, have emerged as powerful tools to elucidate cellular metabolism. This guide provides a comprehensive comparison of metabolic labeling patterns derived from this compound against other common tracers, supported by experimental data and detailed protocols to empower your research.
This compound is a stable isotope-labeled compound frequently employed in metabolic research to trace the flow of carbon atoms through various biochemical pathways.[1] Once it enters a cell, it is converted to Acetyl-CoA, a central metabolite that fuels the tricarboxylic acid (TCA) cycle and serves as a building block for fatty acid and amino acid synthesis.[2][3] By tracking the incorporation of the heavy 13C isotopes into downstream metabolites, researchers can gain invaluable insights into the activity of these critical pathways.
Comparative Analysis of 13C Labeling Patterns
The choice of a 13C-labeled tracer significantly influences the resulting labeling patterns and the specific metabolic pathways that can be interrogated. While universally labeled glucose ([U-13C6]-glucose) is a common choice for broadly assessing cellular metabolism, this compound offers a more targeted approach to investigate pathways directly fed by Acetyl-CoA.
Tricarboxylic Acid (TCA) Cycle
This compound provides a direct readout of Acetyl-CoA entry into the TCA cycle. The two labeled carbons from acetate are incorporated into citrate in the first turn of the cycle, leading to a distinct M+2 isotopologue. Subsequent turns of the cycle will produce a variety of isotopologues for each intermediate, providing detailed information about cycle flux and anaplerotic inputs.
In contrast, [U-13C6]-glucose labels the entire carbon backbone of pyruvate, which then enters the TCA cycle as Acetyl-CoA (M+2) and oxaloacetate (M+3 via pyruvate carboxylase). This results in a more complex labeling pattern in TCA cycle intermediates from the outset.
Table 1: Comparison of Mass Isotopomer Distributions in TCA Cycle Intermediates
| Metabolite | Predominant Isotopologue from this compound (First Turn) | Predominant Isotopologue from [U-13C6]-Glucose (First Turn) |
| Citrate | M+2 | M+2, M+5 |
| α-Ketoglutarate | M+2 | M+2, M+5 |
| Succinate | M+2 | M+2, M+4 |
| Fumarate | M+2 | M+2, M+4 |
| Malate | M+2 | M+2, M+3 |
Fatty Acid Synthesis
De novo fatty acid synthesis utilizes Acetyl-CoA as the fundamental two-carbon building block. Labeling with this compound results in a straightforward pattern where each successively added acetyl unit increases the mass of the fatty acid by two. This allows for a clear determination of the contribution of de novo synthesis to the total fatty acid pool.
Table 2: Expected Labeling in Palmitate (C16:0) from De Novo Synthesis
| Labeled Precursor | Expected Mass Increase per Acetyl-CoA Unit | Maximum Number of Labeled Carbons |
| This compound | +2 | 16 |
| [U-13C6]-Glucose | +2 | 16 |
Amino Acid Synthesis
The carbon backbones of several amino acids are derived from TCA cycle intermediates. Therefore, the labeling patterns of these amino acids reflect the labeling of their corresponding keto-acid precursors. For example, glutamate and glutamine are synthesized from α-ketoglutarate, while aspartate is derived from oxaloacetate.
Table 3: Labeling of Key Amino Acids
| Amino Acid | TCA Cycle Precursor | Expected Labeling from this compound (First Turn) |
| Glutamate | α-Ketoglutarate | M+2 |
| Glutamine | α-Ketoglutarate | M+2 |
| Aspartate | Oxaloacetate | M+2 |
Visualizing Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the flow of 13C atoms from this compound through central metabolic pathways.
Caption: First turn of the TCA cycle with this compound.
Caption: De novo fatty acid synthesis from 1,2-13C2-Acetate.
Experimental Protocols
To facilitate the application of these techniques, detailed protocols for cell culture labeling, metabolite extraction, and analysis are provided below.
Cell Culture Labeling with this compound
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (e.g., DMEM without glucose and glutamine) with unlabeled glucose and glutamine at desired concentrations, and this compound (typically 0.5-5 mM).
-
Isotopic Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for the incorporation of the labeled acetate into downstream metabolites. The optimal incubation time should be determined empirically for each cell type and experimental question.
Metabolite Extraction
-
Quenching Metabolism: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Incubate the lysate at -20°C for at least 20 minutes to precipitate proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., >14,000 x g) at 4°C for 10 minutes.
-
Collection: Transfer the supernatant containing the polar metabolites to a new tube for analysis.
GC-MS Analysis of Polar Metabolites
-
Derivatization: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.
-
GC-MS Method:
-
Gas Chromatograph: Use a suitable column (e.g., DB-5ms) with a temperature gradient optimized for the separation of polar metabolites.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the derivatized metabolites (e.g., m/z 50-600).
-
-
Data Analysis: Analyze the resulting data to determine the mass isotopomer distributions of the metabolites of interest. Correct for the natural abundance of 13C.
LC-MS/MS Analysis of Fatty Acids
-
Lipid Extraction: Extract total lipids from a separate cell pellet using a method such as the Folch or Bligh-Dyer procedure.
-
Saponification: Saponify the lipid extract to release free fatty acids.
-
LC-MS/MS Method:
-
Liquid Chromatograph: Use a C18 reverse-phase column with a gradient of appropriate mobile phases (e.g., water and acetonitrile/isopropanol with a small percentage of formic acid).
-
Mass Spectrometer: Operate in negative ion mode using electrospray ionization (ESI). Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the different isotopologues of the fatty acids of interest.
-
-
Data Analysis: Determine the mass isotopomer distribution for each fatty acid to calculate the fraction synthesized de novo.
By employing this compound and the methodologies outlined in this guide, researchers can effectively probe the intricacies of cellular metabolism, paving the way for new discoveries in health and disease.
References
- 1. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 13C-[2] - and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Accuracy and Precision in 13C Metabolic Flux Analysis
13C-MFA is a sophisticated technique that utilizes stable isotope-labeled substrates (tracers) to track the flow of atoms through metabolic pathways.[1] By measuring the isotopic enrichment in downstream metabolites, researchers can infer the rates of metabolic reactions.[1] However, the reliability of these flux estimations depends heavily on the experimental design, the choice of isotopic tracer, the analytical platform, and the software used for data analysis.[2][3]
Comparing 13C-MFA Methodologies: A Quantitative Look
The choice of methodology in 13C-MFA significantly impacts the precision and accuracy of the resulting flux map. Key considerations include the use of single versus multiple tracers and the software employed for computational analysis.
| Feature | Single Tracer ([1,2-13C]glucose) | Parallel Labeling (e.g., [1,2-13C]glucose & [U-13C]glutamine) | COMPLETE-MFA (14 Parallel Tracers) |
| Principle | A single isotopic tracer is used to probe the metabolic network. | Multiple experiments are conducted with different tracers to provide complementary data.[4] | Integration of data from a large number of parallel labeling experiments.[1] |
| Flux Precision | Lower precision, especially for pathways distant from the tracer entry point. | Significantly improved flux precision and observability.[4] | Highest flux precision and resolution, enabling the determination of more exchange fluxes.[1] |
| Experimental Effort | Lower | Higher | Substantially Higher |
| Cost | Lower | Higher | Substantially Higher |
| Data Analysis Complexity | Moderate | High | Very High |
Performance of 13C-MFA Software
Several software packages are available for 13C-MFA, each with its own algorithms and features. The choice of software can influence the speed and accuracy of flux estimation.
| Software | Key Features | Performance Insights |
| 13CFLUX2 | High-performance software with support for multicore CPUs and compute clusters. Uses FluxML document format.[5] | Reported to be 100 – 10,000 times faster than its predecessor, 13CFLUX.[5] |
| INCA | Widely used for isotopically non-stationary metabolic flux analysis (INST-MFA).[6] | Considered a "gold standard" tool, often used for comparison with new software.[6] |
| Metran | A software tool used for flux estimation and statistical analysis.[7][8] | Utilized in protocols that achieve high-resolution flux measurements with a standard deviation of ≤2%.[7][8] |
| OpenFLUX2 | Open-source software adjusted for the comprehensive analysis of single and parallel labeling experiments.[9] | In silico simulations confirm improved flux resolution with parallel labeling experiment data.[9] |
| FreeFlux | An open-source Python package for both steady-state and isotopically non-stationary MFA.[10] | Offers fast and reliable flux estimation, with results comparable to other established tools.[10] |
Experimental Protocols: A Step-by-Step Guide
Achieving accurate and precise 13C-MFA results requires meticulous experimental execution. Below are detailed protocols for key stages of a typical 13C-MFA experiment.
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the general steps for labeling cells with a 13C-tracer. Specific details may need to be optimized for the particular cell type and experimental conditions.[11]
-
Cell Culture: Culture cells of interest (e.g., mammalian CHO cells, E. coli) in a chemically defined medium to ensure precise control over nutrient composition.
-
Exponential Growth Phase: Ensure cells are in the mid-exponential growth phase to achieve a metabolic steady state.
-
Medium Switch: Switch the cells to a medium containing the chosen 13C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose). The concentration of the labeled substrate should be carefully controlled.
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This duration needs to be determined empirically for each experimental system.
-
Quenching and Harvesting: Rapidly quench metabolic activity by, for example, submerging the culture in a cold saline solution. Harvest the cells by centrifugation.
Protocol 2: Metabolite Extraction and Derivatization
-
Extraction: Extract intracellular metabolites using a suitable solvent, such as cold methanol or a chloroform/methanol/water mixture.
-
Hydrolysis: For protein-bound amino acid analysis, hydrolyze the protein pellet using 6 M HCl at 100°C for 24 hours.
-
Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Protocol 3: GC-MS Analysis and Data Acquisition
-
Instrumentation: Use a GC-MS system to separate and detect the derivatized metabolites.
-
Data Acquisition: Acquire mass isotopomer distributions (MIDs) for key fragments of the derivatized amino acids. The MIDs represent the relative abundance of molecules with different numbers of 13C atoms.
Protocol 4: Flux Estimation and Statistical Analysis
-
Software Input: Input the measured MIDs, along with any measured extracellular fluxes (e.g., glucose uptake, lactate secretion), into a 13C-MFA software package (e.g., 13CFLUX2, INCA, Metran).[3]
-
Metabolic Model: Provide a stoichiometric model of the central carbon metabolism of the organism being studied.
-
Flux Calculation: The software will then estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model.[4]
-
Goodness-of-Fit: Perform a chi-square (χ²) statistical test to evaluate how well the estimated fluxes fit the experimental data. A statistically acceptable fit indicates that the metabolic model is consistent with the measured data.[4]
-
Confidence Intervals: Calculate 95% confidence intervals for the estimated fluxes to assess their precision.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of carbon and the experimental process is crucial for interpreting 13C-MFA results. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the central carbon metabolism pathways.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro and In Vivo Applications of Sodium Acetate-1,2-¹³C₂ in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental use and results of Sodium Acetate-1,2-¹³C₂ in both in vitro (cell culture) and in vivo (animal model) settings. Sodium Acetate-1,2-¹³C₂ is a stable isotope-labeled tracer crucial for elucidating metabolic pathways, particularly the tricarboxylic acid (TCA) cycle and fatty acid synthesis. Understanding its application and the nuances of data interpretation across different experimental systems is paramount for robust metabolic research and drug development.
Data Presentation: In Vitro vs. In Vivo Quantitative Comparison
The following table summarizes key quantitative data obtained from studies utilizing Sodium Acetate-1,2-¹³C₂. It highlights the differences in metabolic flux and substrate contribution observed between controlled in vitro environments and complex in vivo systems.
| Parameter | In Vitro (Cultured Cells) | In Vivo (Rodent Models) | Key Considerations & Differences |
| Tracer Concentration | Typically 100 µM to 8 mM in culture medium.[1] | Intravenous infusion to achieve steady-state plasma concentrations (e.g., 4-5 mmol/L).[2] | In vitro concentrations can be precisely controlled, while in vivo levels are subject to systemic distribution and clearance. |
| Primary Metabolic Fate | Incorporation into acetyl-CoA for the TCA cycle and de novo fatty acid synthesis.[3] | Primarily taken up by astrocytes in the brain for TCA cycle metabolism; also utilized in the liver for fatty acid synthesis.[2][4] | Cell-type specific metabolism is prominent in vivo, whereas in vitro studies often use homogenous cell populations. |
| TCA Cycle Intermediates Enrichment | High enrichment of citrate, α-ketoglutarate, and succinate observed. | Significant ¹³C enrichment in glutamate and glutamine, reflecting neurotransmitter cycling in the brain.[4][5] | In vivo models reveal inter-cellular metabolic trafficking (e.g., astrocyte-neuron lactate shuttle) not apparent in monocultures. |
| Fatty Acid Synthesis Labeling | Readily labels newly synthesized fatty acids like palmitate. | Demonstrates hepatic de novo lipogenesis contributing to VLDL-triglyceride production.[6] | Systemic lipid transport and metabolism in different organs add complexity to in vivo fatty acid tracing. |
| Alternative Pathway Contribution | Can reveal the activity of pathways like the reductive carboxylation of glutamine under specific conditions (e.g., hypoxia).[3] | Can be used to study complex phenomena like cerebral pyruvate recycling.[5] | The systemic nature of in vivo studies allows for the investigation of inter-organ metabolic cross-talk. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for utilizing Sodium Acetate-1,2-¹³C₂ in both in vitro and in vivo settings.
In Vitro ¹³C Metabolic Flux Analysis Protocol
-
Cell Culture and Medium Preparation :
-
Culture cells of interest to the desired confluency in standard growth medium.
-
Prepare a labeling medium by supplementing glucose-free and glutamine-free DMEM with dialyzed fetal bovine serum (to minimize unlabeled substrates), unlabeled glucose and glutamine at physiological concentrations, and the desired concentration of Sodium Acetate-1,2-¹³C₂.
-
-
Isotope Labeling :
-
Aspirate the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a predetermined duration to achieve isotopic steady state. This can range from minutes for glycolytic intermediates to over 24 hours for nucleotides.[7]
-
-
Metabolite Extraction :
-
Rapidly quench metabolism by aspirating the labeling medium and washing with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Incubate at -80°C to precipitate proteins.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis :
-
Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.
-
Derivatize the samples as required for the analytical platform.
-
Analyze the isotopic enrichment of target metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
-
Data Analysis :
-
Correct the raw mass spectrometry data for natural isotope abundance.
-
Use metabolic flux analysis software to calculate intracellular flux rates based on the measured mass isotopomer distributions.
-
In Vivo ¹³C Metabolic Flux Analysis Protocol
-
Animal Preparation :
-
Acclimate the animal model (e.g., rat or mouse) to the experimental conditions.
-
For studies requiring steady-state labeling, surgical implantation of catheters (e.g., in the jugular vein for infusion and carotid artery for sampling) may be necessary.
-
-
Tracer Infusion :
-
Prepare a sterile solution of Sodium Acetate-1,2-¹³C₂ in saline.
-
Infuse the tracer intravenously at a constant rate to achieve and maintain a steady-state concentration in the plasma.[2]
-
-
Sample Collection :
-
Collect blood samples at predetermined time points to monitor plasma acetate enrichment.
-
At the end of the infusion period, rapidly euthanize the animal and harvest the tissue of interest (e.g., brain, liver).
-
Freeze-clamp the tissue in liquid nitrogen to immediately halt metabolic activity.
-
-
Metabolite Extraction :
-
Pulverize the frozen tissue under liquid nitrogen.
-
Extract metabolites using a suitable method, such as a methanol/chloroform/water extraction, to separate polar and nonpolar metabolites.
-
-
Sample Analysis :
-
Process the plasma and tissue extracts for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[5] NMR can provide information on positional isotopomers, while MS gives mass isotopomer distributions.
-
-
Data Analysis :
-
Analyze the enrichment of ¹³C in various metabolites to determine metabolic fluxes and pathway activities within the specific tissue, taking into account the complexities of systemic metabolism.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key metabolic pathways traced by Sodium Acetate-1,2-¹³C₂ and a typical experimental workflow.
Caption: A generalized workflow for in vitro and in vivo metabolic studies using ¹³C-labeled substrates.
Caption: The entry of ¹³C-labeled acetate into the Tricarboxylic Acid (TCA) Cycle.
Caption: Tracing de novo fatty acid synthesis using ¹³C-labeled acetate.
References
- 1. Frontiers | Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis [frontiersin.org]
- 2. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR. [ouci.dntb.gov.ua]
- 5. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating ¹³C Acetate Tracing Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Overview of Validation Methods
¹³C acetate tracing provides detailed information on the fractional contribution of acetate to downstream metabolites. Orthogonal methods corroborate these findings by measuring different, yet related, biological parameters.
| Method | Principle | Key Outputs | Validation Synergy with ¹³C Acetate Tracing |
| ¹³C Acetate Tracing | Tracks the incorporation of ¹³C from labeled acetate into downstream metabolites using mass spectrometry. | Mass Isotopologue Distributions (MIDs) showing the fractional abundance of ¹³C in specific metabolites (e.g., fatty acids, TCA cycle intermediates). | Provides direct evidence of acetate utilization and pathway engagement. |
| Seahorse XF Analysis | Measures real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells.[1] | Real-time kinetic data on mitochondrial respiration (OCR) and glycolysis (ECAR).[1] | An increase in OCR upon acetate stimulation would corroborate ¹³C tracing data showing acetate fueling the TCA cycle.[1][2] |
| Western Blotting | Detects and quantifies specific proteins in a sample using antibodies. | Relative expression levels of key metabolic enzymes (e.g., ACSS2, ACC, FASN). | Increased expression of lipogenic enzymes would support findings of enhanced de novo lipogenesis from ¹³C acetate. |
| Quantitative Lipidomics | Measures the abundance of a wide range of lipid species in a sample, typically using LC-MS.[3][4][5] | Absolute or relative quantification of individual lipid species and lipid classes. | An increase in the total pool of specific fatty acids or lipid classes would validate the increased synthesis observed with ¹³C acetate tracing. |
| Enzyme Activity Assays | Measures the rate of a specific enzyme-catalyzed reaction in a cell or tissue lysate.[6] | Specific activity of key metabolic enzymes (e.g., nmol/min/mg protein).[6][7] | Increased activity of enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) provides direct functional validation of an active de novo lipogenesis pathway.[6][8] |
Data Presentation: Quantitative Comparisons
The following tables summarize hypothetical yet representative quantitative data illustrating how orthogonal methods can validate findings from ¹³C acetate tracing.
Table 1: Validation of Increased De Novo Lipogenesis from Acetate
| Parameter | Control | Acetate Treatment | Interpretation |
| ¹³C Acetate Tracing (% ¹³C enrichment in Palmitate) | < 1% | 45% | Acetate is a significant carbon source for de novo palmitate synthesis. |
| Quantitative Lipidomics (Total Palmitate, nmol/10⁶ cells) | 10.5 | 18.2 | The total pool of palmitate is increased, consistent with enhanced synthesis. |
| Western Blot (FASN Relative Expression) | 1.0 | 2.5 | Increased expression of a key lipogenic enzyme supports the observed metabolic shift. |
| FASN Enzyme Activity (nmol/min/mg protein) | 5.2 | 11.8 | Increased FASN activity provides functional evidence for enhanced de novo lipogenesis. |
Table 2: Validation of Acetate Fueling the TCA Cycle
| Parameter | Control | Acetate Treatment | Interpretation |
| ¹³C Acetate Tracing (% ¹³C enrichment in Citrate) | < 1% | 30% | Acetate-derived acetyl-CoA is entering the TCA cycle.[1] |
| Seahorse XF Analysis (Basal OCR, pmol/min) | 120 | 165 (+38%) | Increased mitochondrial respiration is consistent with acetate being used as a fuel for the TCA cycle.[1] |
| ACSS2 Western Blot (Relative Expression) | 1.0 | 1.8 | Increased expression of the enzyme that generates acetyl-CoA from acetate supports its increased utilization. |
Signaling Pathways and Experimental Workflows
De Novo Lipogenesis Pathway from Acetate
Acetate is converted to acetyl-CoA in the cytoplasm by Acetyl-CoA Synthetase 2 (ACSS2).[9] This acetyl-CoA is then used by Acetyl-CoA Carboxylase (ACC) to form malonyl-CoA, the committed step in fatty acid synthesis.[9] Fatty Acid Synthase (FASN) then iteratively adds two-carbon units from malonyl-CoA to a growing fatty acid chain, ultimately producing palmitate.[9] This pathway is tightly regulated by signaling cascades such as the mTORC2-AKT pathway, which can promote the expression and activity of lipogenic enzymes.[10][11]
De Novo Lipogenesis Pathway from Acetate.
Experimental Workflow for Orthogonal Validation
The following workflow illustrates how the different orthogonal methods can be integrated to validate findings from a ¹³C acetate tracing experiment.
Orthogonal Validation Workflow.
Experimental Protocols
Protocol 1: Seahorse XF Mito Stress Test
This protocol is adapted for assessing changes in mitochondrial respiration resulting from acetate metabolism.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with L-glutamine (2 mM), sodium pyruvate (1 mM), and glucose (10 mM). Adjust pH to 7.4.
-
Mitochondrial stress test compounds: Oligomycin (1.5 µM), FCCP (1.0 µM), Rotenone/Antimycin A (0.5 µM).[12]
-
Acetate solution (e.g., sodium acetate)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[13]
-
Cell Preparation: On the day of the assay, remove the growth medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium with or without acetate to the wells.
-
Incubation: Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[12]
-
Assay Execution: Load the hydrated sensor cartridge with the mitochondrial stress test compounds. Calibrate the sensor cartridge in the Seahorse XF Analyzer. Replace the calibrant plate with the cell plate and initiate the assay.
-
Data Analysis: Measure basal OCR, and then sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between control and acetate-treated cells.
Protocol 2: Western Blotting for Metabolic Enzymes
This protocol details the detection of key lipogenic enzymes like ACSS2, ACC, and FASN.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[14]
-
Primary antibodies (anti-ACSS2, anti-ACC, anti-FASN, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies[15]
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][17]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Protocol 3: Quantitative Lipidomics by LC-MS
This protocol provides a general workflow for the extraction and analysis of total cellular lipids.
Materials:
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)
-
Solvents: Methanol, Chloroform, Water (LC-MS grade)[18]
-
Internal standards (a mix of deuterated lipids representative of different classes)
-
Glass vials
Procedure:
-
Cell Harvesting and Quenching: Aspirate the culture medium and wash the cells with ice-cold PBS. Quench metabolism by adding ice-cold methanol. Scrape the cells and collect the cell suspension.
-
Lipid Extraction: Perform a biphasic lipid extraction (e.g., Bligh-Dyer or Folch method). Add chloroform and water to the methanol cell suspension, vortex, and centrifuge to separate the phases.[18] Spike the sample with internal standards before extraction.
-
Sample Preparation: Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).
-
LC-MS Analysis: Inject the lipid extract into the LC-MS system. Separate the lipids using a suitable column (e.g., C18 for reversed-phase chromatography).[5] Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Data Analysis: Process the raw data using specialized software to identify and quantify lipid species based on their mass-to-charge ratio and retention time, normalizing to the internal standards. Compare the abundance of specific lipids between control and experimental conditions.
Protocol 4: ACC and FASN Enzyme Activity Assays
These protocols measure the activity of two key enzymes in de novo lipogenesis.
ACC Activity Assay (adapted from spectrophotometric methods): [7]
-
This assay couples the production of malonyl-CoA to the consumption of NADPH by FASN.
-
Prepare cell lysate: Homogenize cells in a suitable buffer.
-
Reaction Mixture: In a cuvette, mix cell lysate, ATP, bicarbonate, and purified FASN.
-
Start Reaction: Initiate the reaction by adding acetyl-CoA.
-
Measure NADPH consumption: Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of NADPH oxidation by FASN and thus reflects ACC activity.[16]
FASN Activity Assay (spectrophotometric): [8]
-
Prepare cell lysate: Homogenize cells in a suitable buffer.
-
Reaction Mixture: In a cuvette, mix cell lysate, acetyl-CoA, and NADPH.
-
Start Reaction: Initiate the reaction by adding malonyl-CoA.
-
Measure NADPH consumption: Monitor the decrease in absorbance at 340 nm, which directly corresponds to FASN activity.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. static.igem.org [static.igem.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. De Novo Lipogenesis as a Source of Second Messengers in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 18. LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sodium Acetate-1,2-13C2: A Comparative Analysis for Metabolic Tracing
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that profoundly impacts the accuracy and scope of metabolic studies. This guide provides a comprehensive comparison of Sodium Acetate-1,2-13C2 with other common tracers, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.
This compound is a stable isotope-labeled compound increasingly utilized as a tracer to investigate cellular metabolism. Its two labeled carbons offer a distinct advantage in tracking the flow of acetate through central carbon metabolism, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. This guide will delve into its applications, compare its performance with alternatives like uniformly labeled glucose, and provide practical guidance for its use in your research.
Performance Comparison: this compound vs. Alternative Tracers
The choice of an isotopic tracer is contingent on the specific metabolic pathways being investigated and the experimental goals. While uniformly labeled glucose ([U-13C]glucose) is a versatile tracer for central carbon metabolism, this compound offers unique advantages, particularly in studies focused on acetyl-CoA metabolism and as a cost-effective alternative for protein labeling.
| Parameter | This compound | [U-13C]Glucose | [1,2-13C]Glucose | [U-13C]Glutamine |
| Primary Applications | Tracing acetyl-CoA metabolism, fatty acid synthesis, TCA cycle anaplerosis, protein labeling for NMR. | General central carbon metabolism, glycolysis, pentose phosphate pathway (PPP), TCA cycle. | Glycolysis, PPP, overall network flux.[1][2] | TCA cycle anaplerosis, amino acid metabolism.[1][2] |
| Labeling Efficiency | High for acetyl-CoA and downstream metabolites like fatty acids and specific amino acids. | High for glycolytic intermediates and biomass precursors derived from glucose. | Provides precise estimates for glycolysis and the PPP.[1][2] | High for TCA cycle intermediates and related amino acids.[1][2] |
| Cost-Effectiveness | Generally more cost-effective than [U-13C]glucose for achieving high enrichment in specific protein pools for NMR studies.[3] | Can be expensive for achieving high isotopic enrichment in large-scale experiments. | Cost is a factor, but it offers high precision for specific pathways. | Cost-effective for specifically targeting the TCA cycle. |
| Potential for Metabolic Perturbation | High concentrations may alter cellular metabolism.[4] | Generally considered the primary carbon source for many cells, with less potential for perturbation at physiological concentrations. | Similar to [U-13C]glucose. | Can influence cell metabolism, especially in glutamine-addicted cancer cells. |
| Analytical Methods | GC-MS, LC-MS, NMR. | GC-MS, LC-MS, NMR. | GC-MS, LC-MS, NMR. | GC-MS, LC-MS, NMR. |
Experimental Protocols
The following protocols provide a general framework for conducting metabolic tracing experiments using this compound in cell culture. These should be optimized based on the specific cell line and research question.
Protocol 1: 13C Labeling for Metabolic Flux Analysis (MFA) in Adherent Cell Culture
Objective: To determine the relative or absolute fluxes through central carbon metabolism by tracing the incorporation of 13C from this compound into intracellular metabolites.
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
Labeling medium: Growth medium containing this compound at the desired concentration (e.g., 1-5 mM) and dialyzed fetal bovine serum (if required)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 60% methanol in water, -80°C
-
Extraction solution: 80% methanol in water, -80°C
-
Cell scrapers
-
Centrifuge
-
GC-MS or LC-MS system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells in complete growth medium under standard conditions (e.g., 37°C, 5% CO2).
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed PBS.
-
Isotopic Labeling: Add the pre-warmed labeling medium to the cells and incubate for a predetermined time. The labeling duration should be sufficient to reach isotopic steady-state for the metabolites of interest (typically 6-24 hours for central carbon metabolites).
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold quenching solution to the cells.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Centrifuge at high speed (e.g., 16,000 x g) for 1 minute at 4°C.
-
Extraction: Discard the supernatant and add the ice-cold extraction solution to the cell pellet. Vortex thoroughly and incubate at -20°C for 20 minutes to ensure complete extraction.
-
Sample Preparation: Centrifuge the extract at high speed for 10 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube for analysis. The pellet can be used for protein quantification.
-
Analysis: Analyze the extracted metabolites by GC-MS or LC-MS to determine the mass isotopomer distributions.
-
Data Analysis: Use metabolic flux analysis software (e.g., INCA, METRAN, VANTED) to calculate metabolic fluxes from the measured mass isotopomer distributions and extracellular flux rates.[5]
Protocol 2: Uniform 13C Isotope Labeling of Proteins for NMR Studies
Objective: To produce uniformly 13C-labeled proteins for structural and functional studies using NMR spectroscopy, offering a cost-effective alternative to using 13C-glucose.[3]
Materials:
-
Expression system (e.g., E. coli)
-
Defined minimal medium
-
This compound (as the sole carbon source)
-
15N-Ammonium chloride (as the sole nitrogen source, for double labeling)
-
Standard protein expression and purification reagents
Procedure:
-
Prepare Defined Medium: Prepare a minimal medium with all necessary salts and trace elements, substituting the standard carbon source with this compound. For double labeling, also use 15N-ammonium chloride.
-
Pre-culture: Grow a starter culture of the expression strain in a rich medium (e.g., LB) overnight.
-
Inoculation: Inoculate the defined minimal medium containing the 13C-labeled acetate with the pre-culture.
-
Cell Growth and Protein Expression: Grow the cells at the optimal temperature for protein expression. Induce protein expression at the appropriate cell density (e.g., mid-log phase) with an inducing agent (e.g., IPTG).
-
Harvesting: Harvest the cells by centrifugation when optimal protein expression is reached.
-
Protein Purification: Purify the 13C-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
NMR Analysis: Prepare the purified protein sample for NMR analysis. The high level of 13C incorporation will allow for the acquisition of high-resolution multidimensional NMR spectra for structure determination and dynamics studies.
Visualizing Metabolic Fates and Workflows
Understanding the flow of labeled carbons and the experimental process is crucial for interpreting results. The following diagrams, generated using Graphviz, illustrate the metabolic fate of this compound in the TCA cycle and a typical experimental workflow for 13C metabolic flux analysis.
Caption: Metabolic fate of this compound in the TCA cycle.
Caption: General workflow for 13C Metabolic Flux Analysis (MFA).
References
Safety Operating Guide
Proper Disposal of Sodium Acetate-1,2-13C2: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of Sodium Acetate-1,2-13C2, a stable isotope-labeled compound. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. While this compound is not classified as a hazardous substance and is readily biodegradable, proper waste management protocols must be followed.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities.
Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and actions required for the proper disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Confirm the Identity: Ensure the waste material is solely this compound and has not been mixed with any hazardous substances. If the compound has been used in experiments with hazardous materials, the resulting mixture must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams, especially hazardous waste. Keep it in a separate, dedicated container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a clean, dry, and sealable container that is compatible with the solid chemical. The original product container is often a suitable option if it is in good condition.
-
Label the Container Clearly: The label must include the full chemical name: "this compound". Also, indicate that it is "Non-Hazardous Waste for Disposal."
Step 3: Consultation with Institutional Environmental Health & Safety (EHS)
-
Contact your EHS Department: Before proceeding with disposal, it is mandatory to consult your institution's Environmental Health & Safety (EHS) department or equivalent safety office. They will provide specific guidance based on local, state, and federal regulations.
-
Provide Necessary Information: Be prepared to share the Safety Data Sheet (SDS) for this compound and the quantity of waste to be disposed of.
Step 4: Disposal Path Determination (Based on EHS Guidance)
Your EHS department will direct you to one of the following disposal pathways:
-
Pathway A: Disposal as Non-Hazardous Solid Waste: If permitted by your institution and local regulations, your EHS office may advise that the properly labeled and containerized this compound can be disposed of in the regular laboratory solid waste stream.
-
Pathway B: Collection by a Licensed Waste Disposal Company: More commonly, your EHS department will arrange for the collection of the chemical waste by a licensed and approved chemical waste disposal company. In this case, follow their instructions for packaging and temporary storage until pickup.
Important Note on Stable Isotopes:
This compound is labeled with a stable isotope of carbon (¹³C), which is not radioactive. Therefore, no special precautions for radioactive waste are necessary. The disposal procedure is dictated by the chemical properties of the compound, not its isotopic labeling[1].
Quantitative Data Summary
| Property | Value |
| Molecular Formula | ¹³C₂H₃NaO₂ |
| Appearance | Solid |
| Biodegradability | Readily biodegradable |
| Hazardous Classification | Not classified as hazardous |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Sodium Acetate-1,2-¹³C₂
For researchers, scientists, and drug development professionals utilizing Sodium Acetate-1,2-¹³C₂, a stable isotope-labeled compound, adherence to rigorous safety protocols is paramount to ensure a safe laboratory environment and maintain the integrity of experimental outcomes. While stable isotopes are not radioactive, the chemical properties of Sodium Acetate-1,2-¹³C₂ are identical to its unlabeled counterpart, requiring equivalent handling precautions.[1] This guide provides essential safety and logistical information for the proper handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to Sodium Acetate-1,2-¹³C₂. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes | Safety glasses with side shields or chemical goggles | Should conform to EN166 or NIOSH approved standards.[2] To be worn at all times in the laboratory where chemicals are handled.[3] |
| Hands | Nitrile or other chemically resistant gloves | Inspect gloves for tears or degradation before each use.[1] Use proper glove removal technique to avoid skin contact.[2] Wash hands thoroughly after handling.[1][2] |
| Body | Laboratory coat | A full-length lab coat should be worn closed with sleeves rolled down to prevent skin contact.[1] |
| Respiratory | Particulate filter respirator (e.g., P1) | Necessary when handling the powdered form, especially in case of dust formation or when there is a risk of aerosolization. |
Operational and Handling Plan
A systematic approach to handling Sodium Acetate-1,2-¹³C₂ minimizes the risk of contamination and exposure. The following workflow outlines the key steps for safe handling.
Key Handling Procedures:
-
Ventilation: Always handle the powdered form of Sodium Acetate-1,2-¹³C₂ in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities, to minimize the risk of inhalation.[1]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly after handling the compound.[1]
-
Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols during handling.[2]
Storage and Disposal Plan
Proper storage is crucial for maintaining the chemical integrity of Sodium Acetate-1,2-¹³C₂, while a clear disposal plan is essential for laboratory safety and environmental compliance.
| Aspect | Procedure | Details |
| Storage | Container | Keep in a tightly closed container. |
| Conditions | Store in a cool, dry, and well-ventilated area.[4] Protect from moisture as the solid is hygroscopic. | |
| Spill Management | Containment | Pick up and arrange disposal without creating dust.[2] Sweep up and shovel the material into a suitable, closed container for disposal.[2] |
| Decontamination | Clean the spill area with soap and water.[1] | |
| Disposal | Waste | Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[1] Do not empty into drains.[5] |
| Containers | Handle uncleaned containers like the product itself. |
The following logical relationship diagram illustrates the decision-making process for the disposal of Sodium Acetate-1,2-¹³C₂ waste.
By adhering to these guidelines, researchers can safely handle Sodium Acetate-1,2-¹³C₂ while maintaining a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
